molecular formula C11H22N2O3 B1373394 1-Boc-3-methoxy-piperidin-4-ylamine CAS No. 1260639-98-2

1-Boc-3-methoxy-piperidin-4-ylamine

Cat. No.: B1373394
CAS No.: 1260639-98-2
M. Wt: 230.3 g/mol
InChI Key: QNGHCFVWYKWWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-methoxy-piperidin-4-ylamine is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHCFVWYKWWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171124-68-7
Record name Cis-4-amino-1-boc-3-methoxy-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-Amino-3-methoxypiperidine-1-carboxylate: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the design of a multitude of therapeutic agents.[1][2] Its conformational flexibility and the ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. Among the vast array of piperidine-based building blocks, tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, with its strategically placed methoxy and Boc-protected amine functionalities, has emerged as a critical intermediate for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, characterization, and diverse applications, with an emphasis on the causality behind experimental choices and the validation of its utility in pharmaceutical research.

This versatile building block exists primarily as two key isomers, each with a distinct Chemical Abstracts Service (CAS) number, which are crucial for unambiguous identification in research and development:

Isomer/MixtureCAS Number
(3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate1171125-92-0[][4]
cis-4-amino-1-Boc-3-methoxy-piperidine (racemic)1171124-68-7[5][6]

The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a dual purpose: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and it enhances the solubility of the molecule in common organic solvents, facilitating its use in a wide range of chemical transformations.[5]

Synthesis and Characterization: A Validated Approach

The synthesis of tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate isomers is a multi-step process that demands precise control over stereochemistry. While specific, detailed protocols for these exact isomers are often proprietary, a general and logical synthetic strategy can be inferred from the synthesis of analogous compounds, such as the corresponding 3-fluoro derivative.[7] A plausible and efficient synthetic pathway is outlined below.

Conceptual Synthetic Workflow

The synthesis logically begins with a readily available starting material, such as a protected piperidone, and proceeds through a series of stereocontrolled reactions to introduce the desired amine and methoxy groups.

G A N-Boc-4-piperidone B Introduction of a directing group at C3 A->B e.g., alpha-bromination C Stereoselective reduction of the ketone B->C e.g., NaBH4, CeCl3 D Introduction of the methoxy group C->D Williamson ether synthesis E Conversion of hydroxyl to an amino group D->E e.g., Mitsunobu reaction with phthalimide, followed by hydrazinolysis F Final Product: (3S,4R)- or cis-1-Boc-3-methoxy-piperidin-4-ylamine E->F G A 1-Boc-3-methoxy-piperidin-4-ylamine B Acylation/Alkylation at the 4-amino position A->B Introduction of a hinge-binding moiety C Deprotection of the Boc group B->C e.g., TFA or HCl D Functionalization of the piperidine nitrogen C->D Introduction of a solvent-front interacting group E Final Kinase Inhibitor D->E

References

An In-depth Technical Guide to the Physical Properties of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-3-methoxy-piperidin-4-ylamine and its stereoisomers are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a prevalent motif in numerous clinically successful drugs, and the specific substitution pattern of this compound, featuring a Boc-protected amine, a methoxy group, and a primary amine, offers multiple points for chemical modification. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, scientists, and drug development professionals. A thorough understanding of these properties is critical for reaction optimization, purification, formulation, and ensuring the stability and quality of intermediates and final active pharmaceutical ingredients (APIs).

This document will delve into the known and predicted physical characteristics of the common stereoisomers, provide detailed protocols for their experimental determination, and discuss their spectroscopic signatures for robust characterization.

Core Physical and Chemical Properties

The physical state and properties of this compound are dependent on its specific stereochemistry. The two most commonly encountered isomers are the cis and a specific trans diastereomer, (3S,4R).

Propertytert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylatecis-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
CAS Number 1171125-92-0[1]1171124-68-7
Molecular Formula C₁₁H₂₂N₂O₃C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol 230.31 g/mol
Appearance Liquid[2]Solid[3]
Boiling Point 306.2 °C (Predicted)Not available
Melting Point Not applicableNot available
Density 1.07 g/cm³ (Predicted)Not available
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Methanol). Solubility in aqueous solutions is pH-dependent.Soluble in common organic solvents. Solubility in aqueous solutions is pH-dependent.
pKa Estimated ~8-9 for the primary amine (Predicted)Estimated ~8-9 for the primary amine (Predicted)

Note: Much of the publicly available data for these specific isomers is predicted. Experimental verification is crucial for any application.

Experimental Determination of Physical Properties

Accurate characterization of a novel or synthesized batch of this compound requires standardized experimental protocols. Below are methodologies for determining key physical properties.

Melting Point Determination (for solids) using Differential Scanning Calorimetry (DSC)

The melting point of a solid, such as the cis-isomer, is a critical indicator of purity. DSC provides a precise measurement of the melting temperature and the enthalpy of fusion.[4]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the solid sample into a tared aluminum DSC pan.[5] Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point.[4]

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[6] The area under the peak corresponds to the heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample pan Place in aluminum DSC pan weigh->pan crimp Crimp with lid pan->crimp load Load sample and reference pans crimp->load program Run thermal program (e.g., heat at 10°C/min) load->program acquire Acquire thermogram program->acquire analyze Determine onset/peak of endotherm for melting point acquire->analyze integrate Integrate peak area for heat of fusion analyze->integrate

DSC workflow for melting point determination.
Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates.[7]

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate working concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like 0.1% formic acid or trifluoroacetic acid, is often effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm, due to the Boc-carbonyl). A Photo Diode Array (PDA) detector is recommended to assess peak purity.[8]

  • Injection and Analysis: Inject a known volume of the sample solution.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve sample in diluent (e.g., 1 mg/mL in ACN) inject Inject sample prep_sample->inject prep_mobile Prepare mobile phases (e.g., H2O + 0.1% FA, ACN + 0.1% FA) setup Equilibrate C18 column prep_mobile->setup setup->inject run Run gradient elution inject->run detect UV/PDA Detection run->detect integrate Integrate peak areas detect->integrate calculate Calculate area % purity integrate->calculate assess Assess peak purity (PDA) integrate->assess

HPLC workflow for purity analysis.
pKa Determination by Potentiometric Titration

The pKa of the primary amine is crucial for understanding its behavior in different pH environments, which affects solubility and reactivity. Potentiometric titration is a reliable method for its determination.[2][10]

Protocol:

  • Sample Preparation: Accurately weigh a sample of the compound (e.g., 20 mg) and dissolve it in a solvent mixture, typically methanol/water, to ensure solubility.[10]

  • Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the starting pH.[11] Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve weighed sample in MeOH/H2O setup Place in vessel with calibrated pH probe dissolve->setup titrate Titrate with standardized acid or base setup->titrate record Record pH vs. titrant volume titrate->record plot Plot titration curve record->plot determine Determine half-equivalence point plot->determine pka pKa = pH at half-equivalence determine->pka

Workflow for pKa determination by titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and identification.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment.

  • Boc Group: A characteristic sharp singlet integrating to 9 protons is expected in the upfield region, typically around 1.4-1.5 ppm.[12]

  • Piperidine Ring Protons: These will appear as a series of complex multiplets in the region of approximately 1.5-4.0 ppm. The specific chemical shifts and coupling constants will be highly dependent on the stereochemistry (cis vs. trans).

  • Methoxy Group: A singlet integrating to 3 protons is expected, typically around 3.3-3.5 ppm.

  • Amine Protons (NH₂): These protons often appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. A D₂O exchange experiment can confirm the assignment of these protons.[13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Boc Group: Two signals are characteristic: the quaternary carbon at ~80 ppm and the carbonyl carbon at ~155 ppm.[14]

  • Piperidine Ring Carbons: Signals for the five carbons of the piperidine ring are expected in the aliphatic region, typically between 20-60 ppm.[15] The chemical shifts will differ based on the stereochemistry and the substitution pattern.

  • Methoxy Carbon: A signal around 55-60 ppm is expected for the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique.

  • Molecular Ion: The protonated molecule [M+H]⁺ should be observed at m/z 231.3.

  • Fragmentation: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[16][17] Therefore, significant fragments at m/z 175.2 ([M+H - C₄H₈]⁺) and m/z 131.2 ([M+H - C₅H₉O₂]⁺) would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • N-H Stretch: The primary amine will show one or two bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C=O Stretch: The carbonyl of the Boc group will exhibit a strong absorption band around 1680-1700 cm⁻¹.[18]

  • C-O Stretch: The C-O bonds of the carbamate and the methoxy group will show absorptions in the 1000-1300 cm⁻¹ region.

Safety and Handling

Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a key synthetic intermediate with physical properties that are fundamental to its application in drug discovery and development. This guide has outlined its core physicochemical characteristics, provided detailed protocols for their experimental determination, and described the expected spectroscopic features for its unambiguous identification. By applying these principles and methodologies, researchers can ensure the quality and consistency of this versatile building block in their synthetic endeavors.

References

A Technical Guide to 1-Boc-3-methoxy-piperidin-4-ylamine: Synthesis, Stereochemistry, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Boc-3-methoxy-piperidin-4-ylamine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. Its rigid piperidine core, decorated with strategically placed methoxy and amino groups, and featuring an orthogonal Boc protecting group, presents a versatile scaffold for the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of its chemical structure, discusses the critical influence of stereochemistry on its utility, outlines a robust synthetic pathway, and explores its applications as a key building block in medicinal chemistry. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their programs.

Physicochemical and Structural Properties

This compound, formally known as tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, is a chiral molecule whose properties are defined by the interplay of its constituent functional groups.

Core Structural Analysis:
  • Piperidine Scaffold: The saturated six-membered nitrogen-containing ring provides a stable, non-planar (typically chair conformation) backbone. This three-dimensional structure is a privileged scaffold in medicinal chemistry, often enhancing metabolic stability and facilitating optimal spatial orientation of substituents for target binding.[2]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves a crucial synthetic purpose. It deactivates the ring nitrogen, preventing it from participating in undesired side reactions. This allows for selective chemical manipulation of other functional groups, most notably the primary amine at the C4 position.[3][4] Its stability under a wide range of conditions, except for strong acid, makes it an ideal orthogonal protecting group.

  • C3-Methoxy Group: The methoxy substituent at the C3 position significantly influences the molecule's electronic and conformational properties. It can act as a hydrogen bond acceptor and modulates the lipophilicity of the scaffold, which are key parameters in tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • C4-Amino Group: This primary amine is the principal point of attachment for further synthetic elaboration. Its nucleophilicity allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and alkylation, making it the key handle for building molecular diversity.

  • Stereochemistry: The substituents at the C3 and C4 positions create two stereocenters. This gives rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The relative orientation of the methoxy and amino groups (cis or trans) dramatically impacts the molecule's three-dimensional shape and, consequently, its biological activity.[5][6] Controlling this stereochemistry during synthesis is paramount for developing enantiomerically pure therapeutics.[7]

Physicochemical Data Summary:
PropertyValueReference
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
Appearance Typically a colorless to pale yellow oil or solid[8]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol)[3]
CAS Numbers 1171124-68-7 (cis-racemate); 1171125-92-0 ((3S,4R)-isomer)
Topological Polar Surface Area (TPSA) 64.8 Ų

Synthesis and Purification

The synthesis of this compound typically originates from commercially available N-Boc-4-piperidone. The strategy involves the sequential introduction of the C3-methoxy and C4-amino groups, with careful control of reaction conditions to achieve the desired stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target molecule back to the simpler, commercially available N-Boc-4-piperidone. This approach highlights the key transformations required: introduction of the C4-amine (via an oxime intermediate) and α-methoxylation at the C3 position.

G Target This compound Intermediate2 1-Boc-3-methoxy-4-oximinopiperidine Target->Intermediate2 Reduction of Oxime Intermediate1 1-Boc-3-methoxy-4-piperidone Intermediate2->Intermediate1 Oximation StartingMaterial N-Boc-4-piperidone Intermediate1->StartingMaterial α-Methoxylation

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow

The forward synthesis provides a step-by-step pathway to construct the molecule. The choice of reagents and conditions at each stage is critical for yield and stereochemical control.

G start N-Boc-4-piperidone step1 Step 1: α-Methoxylation Reagents: LDA, NBS, NaOMe Intermediate: 1-Boc-3-methoxy-4-piperidone start->step1 step2 Step 2: Oximation Reagents: Hydroxylamine HCl, Pyridine Intermediate: 1-Boc-3-methoxy-4-oximinopiperidine step1->step2 step3 Step 3: Stereoselective Reduction Reagents: H₂, Raney Ni (for cis) or NaBH₃CN (for trans) Product: cis/trans isomers step2->step3 end 1-Boc-3-methoxy- piperidin-4-ylamine step3->end

Caption: A typical synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate

  • Rationale: This step introduces the methoxy group adjacent to the ketone. The reaction proceeds via an enolate intermediate.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour to ensure complete enolate formation.

    • Add N-bromosuccinimide (NBS) (1.1 eq) as a solution in THF and stir for 2 hours at -78 °C.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • The crude α-bromo ketone is then dissolved in methanol, and sodium methoxide (2.0 eq) is added. The reaction is stirred at room temperature for 16 hours.

    • Work-up with water and ethyl acetate, followed by purification via flash column chromatography, yields the desired α-methoxy ketone.

Step 2: Synthesis of tert-butyl 3-methoxy-4-(hydroxyimino)piperidine-1-carboxylate

  • Rationale: The ketone is converted to an oxime, which is a stable precursor to the amine.[9]

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography to yield the oxime.

Step 3: Synthesis of tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate

  • Rationale: The reduction of the oxime to the primary amine is the stereochemistry-determining step. The choice of reducing agent dictates the cis/trans selectivity. Catalytic hydrogenation often favors the cis product due to delivery of hydrogen from the less hindered face, while chemical hydrides can provide different selectivity.[10]

  • Procedure (for cis isomer):

    • Dissolve the oxime from Step 2 in methanol.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the reaction vessel with H₂ gas (50 psi) and stir at room temperature for 24 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product. Purification by chromatography affords the final cis-isomer.

Applications in Drug Discovery

The 3-methoxy-4-aminopiperidine scaffold is a valuable component in the design of novel therapeutics, particularly for targets requiring specific three-dimensional pharmacophore arrangements.[11][12]

  • Scaffold for Library Synthesis: The C4-amino group serves as a versatile handle for parallel synthesis. By coupling a library of carboxylic acids to this amine, medicinal chemists can rapidly generate a diverse set of compounds to screen for biological activity. This approach is fundamental to identifying initial hits in a drug discovery program.

  • Modulation of Physicochemical Properties: The introduction of the chiral piperidine scaffold can improve key drug-like properties such as solubility, metabolic stability, and cell permeability, while reducing hERG toxicity.[7] The methoxy group further aids in fine-tuning lipophilicity.[13]

  • Inhibitors of Enzymes and Receptors: Substituted piperidines are found in a vast number of approved drugs and clinical candidates targeting CNS disorders, cancer, and infectious diseases.[2] The specific stereochemistry of the this compound core allows for the precise positioning of functional groups to interact with amino acid residues in the binding sites of targets like kinases, proteases, and G-protein coupled receptors.

Workflow: From Building Block to Lead Candidate

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization BuildingBlock 1-Boc-3-methoxy- piperidin-4-ylamine Reaction Amide Coupling (Parallel Synthesis) BuildingBlock->Reaction Library Diverse Compound Library Reaction->Library HTS High-Throughput Screening (HTS) Library->HTS Biological Assay Hit Initial 'Hit' Compound HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Candidate SAR->Lead

Caption: Role of the building block in a drug discovery pipeline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of the synthesized material.

TechniqueExpected Observations
¹H NMR δ (ppm): ~4.0-3.5 (piperidine protons adjacent to N and O), ~3.3 (s, 3H, -OCH₃), ~3.0-2.5 (piperidine protons), ~1.8-1.4 (piperidine protons), 1.45 (s, 9H, -C(CH₃)₃), 1.3 (br s, 2H, -NH₂). The coupling constants between H3 and H4 are critical for determining cis/trans stereochemistry.
¹³C NMR δ (ppm): ~155 (C=O, Boc), ~80 (quaternary C, Boc), ~75-80 (C3-O), ~58 (C-OC H₃), ~50 (C4-N), ~40-45 (piperidine CH₂ adjacent to N), ~28-30 (piperidine CH₂), 28.5 (-C(C H₃)₃).
MS (ESI+) m/z: 231.17 [M+H]⁺, 175.14 [M+H - C₄H₈]⁺, 131.11 [M+H - Boc]⁺.
IR (cm⁻¹) ~3350 (N-H stretch, amine), ~2970 (C-H stretch, alkyl), ~1680 (C=O stretch, carbamate), ~1100 (C-O stretch, ether).

Note: Exact chemical shifts and coupling constants can vary based on the solvent and the specific stereoisomer.[14][15]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[18][19] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16][18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a sophisticated and valuable building block for modern drug discovery. Its pre-installed functionality and stereocenters offer a streamlined entry into complex chemical space. A thorough understanding of its structural nuances, stereoselective synthesis, and chemical reactivity empowers researchers to effectively incorporate this scaffold into the design of next-generation therapeutics. The strategic use of such intermediates is crucial for accelerating the discovery pipeline and developing novel chemical entities with enhanced efficacy and optimized pharmacological profiles.

References

An In-depth Technical Guide to tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate is a key chiral building block in the synthesis of complex pharmaceutical compounds.[][2] Its rigid piperidine core, substituted with strategically placed amino and methoxy functional groups, offers medicinal chemists a versatile scaffold for creating novel therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical transformations, making it an invaluable intermediate in multi-step syntheses.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of this important molecule, with a particular focus on the (3S,4R) stereoisomer, which is of significant interest in the development of new chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate are crucial for its handling, characterization, and application in synthetic protocols. The properties of the (3S,4R) stereoisomer (CAS RN: 1171125-92-0) are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₃[][4]
Molecular Weight 230.304 g/mol [4]
Appearance Typically a solid[5]
Boiling Point (Predicted) 306.2 °C[6]
Flash Point (Predicted) 139.0 ± 27.9 °C[4]
Density (Predicted) 1.07 g/cm³[6]
CAS Number (3S,4R)-isomer 1171125-92-0[][4]
CAS Number (3R,4S)-isomer 1363378-22-6[5]

Stereochemistry: The Importance of Chirality

The biological activity of a pharmaceutical compound is often intrinsically linked to its three-dimensional structure. tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate possesses two stereocenters at the C3 and C4 positions of the piperidine ring, giving rise to four possible stereoisomers. The relative and absolute stereochemistry of these centers can significantly influence the binding affinity of a drug candidate to its target protein.

The (3S,4R) and (3R,4S) isomers are a pair of enantiomers with a cis relationship between the amino and methoxy groups. The (3S,4S) and (3R,4R) isomers are another enantiomeric pair with a trans relationship. The specific stereoisomer used in a synthesis is critical for achieving the desired pharmacological profile of the final active pharmaceutical ingredient (API).[7] The development of stereoselective synthetic routes to access each of these isomers in high purity is therefore a key focus in process chemistry.[8]

Synthesis and Purification: A Strategic Approach

A plausible synthetic strategy would involve the stereoselective functionalization of a suitable piperidine precursor. For instance, a synthetic route could start from a chiral amino acid or a carbohydrate to establish the initial stereocenters. Subsequent steps would involve the formation of the piperidine ring, followed by the introduction of the methoxy and amino groups with stereochemical control. The final step would be the protection of the piperidine nitrogen with the Boc group.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a chiral 4-amino-3-substituted piperidine, highlighting the key strategic stages.

G cluster_0 Starting Material Selection cluster_1 Core Scaffold Formation cluster_2 Functional Group Manipulation cluster_3 Final Product A Chiral Pool Starting Material (e.g., Amino Acid, Carbohydrate) B Piperidine Ring Formation A->B C Stereoselective Functionalization (Introduction of Precursors for Amino and Methoxy Groups) B->C Key Stereochemical Control D Conversion to Amino and Methoxy Groups C->D E N-Boc Protection D->E Final Protection Step F tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate E->F G cluster_0 Initial Design & Synthesis cluster_1 Iterative Optimization cluster_2 Preclinical Development A Target Identification & Hit Generation B Incorporation of Chiral Piperidine Scaffold A->B C Synthesis of Analogs with Diverse Stereoisomers B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Selection of Clinical Candidate E->F

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule in Your Fume Hood

1-Boc-3-methoxy-piperidin-4-ylamine, and its stereoisomers such as (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, are valuable intermediates in medicinal chemistry and drug development.[1][] The presence of a Boc-protected amine, a methoxy group, and a primary amine on a piperidine scaffold provides a versatile platform for the synthesis of complex molecules. However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling in a research and development setting. This guide provides an in-depth analysis of the known and anticipated safety considerations for this class of compounds, grounded in available hazard data and the collective experience of handling structurally related molecules.

Chemical Identity and Physicochemical Properties

While a comprehensive, experimentally determined dataset for this compound is not publicly available, we can infer its general properties from its structure and data from close analogs. The table below summarizes key identifiers for the (3S,4R) stereoisomer.

PropertyValueSource
Chemical Name (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate[3]
CAS Number 1171125-92-0[1]
Molecular Formula C₁₁H₂₂N₂O₃[1]
Molecular Weight 230.31 g/mol []
Boiling Point 306.2°C (Predicted)
Density 1.07 g/cm³ (Predicted)

The Boc (tert-butoxycarbonyl) group imparts significant non-polarity to a portion of the molecule, suggesting solubility in a range of organic solvents. Conversely, the primary amine and the ether and carbonyl oxygens provide sites for hydrogen bonding, which may confer some modest aqueous solubility. The predicted high boiling point indicates low volatility under standard laboratory conditions.

Hazard Identification and Risk Assessment: A Data-Driven Approach

Safety data for the specific stereoisomer, (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS 1171125-92-0), provides the basis for a targeted risk assessment. The Globally Harmonized System (GHS) classifications for this compound are as follows:

Hazard StatementDescriptionGHS ClassificationSource
H302 Harmful if swallowedAcute toxicity, oral (Category 4)
H315 Causes skin irritationSkin irritation (Category 2)
H319 Causes serious eye irritationSerious eye irritation (Category 2A)
H335 May cause respiratory irritationSpecific target organ toxicity — single exposure (Respiratory tract irritation)

Expert Analysis: The hazard profile is consistent with many substituted piperidine and amine-containing compounds. The primary amine is basic and can cause skin and eye irritation upon direct contact. Inhalation of airborne powder or aerosols can lead to irritation of the respiratory tract. While classified as "harmful if swallowed," it is crucial to prevent ingestion. The lack of data on chronic effects or other hazard classes necessitates a cautious approach, treating the compound as potentially having unknown long-term health effects.

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Hazard_Control_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_mitigation Emergency Response Hazard_ID Hazard Identification (H302, H315, H319, H335) Exposure_Routes Potential Exposure Routes - Inhalation - Skin/Eye Contact - Ingestion Hazard_ID->Exposure_Routes informs First_Aid First Aid - Eye Wash - Drench Shower - Seek Medical Attention Hazard_ID->First_Aid requires Spill_Control Spill Control - Absorbent Material - Waste Disposal Hazard_ID->Spill_Control requires Engineering Engineering Controls - Fume Hood - Ventilated Balance Enclosure Exposure_Routes->Engineering mitigated by Admin Administrative Controls - SOPs - Training - Restricted Access Exposure_Routes->Admin managed by PPE Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves Exposure_Routes->PPE protected by

Caption: Hazard mitigation workflow for this compound.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

  • Ventilated Balance Enclosure: For weighing solid material, a ventilated balance enclosure or a powder containment hood is recommended to minimize the generation of airborne dust.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE): The Researcher's Barrier

The following PPE is mandatory when handling this compound, based on the identified hazards:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashes.[6]

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Nitrile gloves are recommended; however, it is crucial to consult a glove compatibility chart for the specific solvents being used. Dispose of contaminated gloves properly and wash hands thoroughly after handling.[7]

  • Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7]

The decision-making process for selecting appropriate PPE is outlined in the following diagram:

PPE_Selection cluster_hazards Hazard Assessment cluster_ppe Required PPE Start Handling 1-Boc-3-methoxy- piperidin-4-ylamine? H315 Skin Irritation (H315) Start->H315 H319 Eye Irritation (H319) Start->H319 H335 Respiratory Irritation (H335) Start->H335 H302 Harmful if Swallowed (H302) Start->H302 Gloves Nitrile Gloves & Lab Coat H315->Gloves Goggles Chemical Safety Goggles (Face shield if splash risk) H319->Goggles FumeHood Work in Fume Hood H335->FumeHood NoEatDrink No Eating or Drinking in Lab Area H302->NoEatDrink

Caption: PPE selection guide based on GHS hazard statements.

Emergency Procedures: Preparedness is Key

First-Aid Measures

These first-aid recommendations are based on the known hazards of the compound and general best practices for handling chemicals.[6]

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-Up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be clearly labeled with the chemical name and all relevant hazard warnings.

  • Disposal: Dispose of unused material and its container as hazardous waste. Do not allow the chemical to enter drains or waterways. All disposal must be in accordance with institutional policies and all applicable regulations.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. Its safe and effective use hinges on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating robust engineering controls, adhering to strict administrative procedures, and consistently using appropriate personal protective equipment, researchers can confidently and safely explore the synthetic potential of this versatile molecule. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet before commencing work.

References

A Technical Guide to the Spectral Characterization of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-Boc-3-methoxy-piperidin-4-ylamine, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural confirmation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretation of this data is grounded in established spectroscopic principles and supported by data from closely related analogues.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol , is a substituted piperidine derivative. The strategic placement of a methoxy group at the 3-position and an amine at the 4-position, combined with the Boc protecting group on the piperidine nitrogen, makes it a versatile intermediate in the synthesis of complex bioactive molecules. Accurate and unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. Spectroscopic analysis is the cornerstone of this verification process.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, MS, and IR spectra of the cis-isomer of this compound, providing a detailed interpretation of the key spectral features that confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the carbon-hydrogen framework.

Methodologies for NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve ~5-10 mg of This compound in ~0.7 mL of deuterated solvent Transfer Transfer solution to a 5 mm NMR tube Dissolve Sample->Transfer Tune_Shim Tune and shim the spectrometer probe Transfer->Tune_Shim Acquire_1H Acquire ¹H NMR spectrum Tune_Shim->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase_Baseline Phase and baseline correction FT->Phase_Baseline Reference Reference spectra to residual solvent peak Phase_Baseline->Reference Integrate_Analyze Integrate ¹H signals and analyze coupling patterns Reference->Integrate_Analyze

Caption: A streamlined workflow for acquiring high-quality NMR data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons in the molecule. The predicted chemical shifts for the cis-isomer are detailed below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)~1.45Singlet9H
-NH₂~1.6 (broad)Singlet2H
Piperidine Ring Protons1.70 - 4.00Multiplets7H
-OCH₃~3.35Singlet3H

Interpretation and Rationale:

  • Boc Group: The nine equivalent protons of the tert-butyl group of the Boc protector are expected to appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for this protecting group.

  • Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet around 1.6 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Piperidine Ring Protons: The seven protons on the piperidine ring will exhibit complex splitting patterns (multiplets) in the region of 1.70 to 4.00 ppm due to their distinct chemical environments and spin-spin coupling with neighboring protons. Protons adjacent to the nitrogen and oxygen atoms will be shifted further downfield.

  • Methoxy Group: The three protons of the methoxy group are expected to be a sharp singlet at approximately 3.35 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C =O (Boc)~155
-C (CH₃)₃ (Boc)~79
-C(C H₃)₃ (Boc)~28.5
Piperidine Ring Carbons25 - 85
-OC H₃~56

Interpretation and Rationale:

  • Boc Group Carbons: The carbonyl carbon of the Boc group is expected to have a chemical shift of around 155 ppm. The quaternary carbon of the tert-butyl group will appear around 79 ppm, and the three equivalent methyl carbons will resonate at approximately 28.5 ppm.[1]

  • Piperidine Ring Carbons: The carbon atoms of the piperidine ring will have distinct signals in the aliphatic region of the spectrum (25-85 ppm). The carbon atom attached to the methoxy group (C-3) and the carbon atom attached to the amino group (C-4) are expected to be the most downfield of the ring carbons due to the electron-withdrawing effects of the heteroatoms.

  • Methoxy Carbon: The carbon of the methoxy group is anticipated to have a chemical shift of approximately 56 ppm.[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Methodologies for Mass Spectrometry Data Acquisition

For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve_Sample Dissolve a small amount of sample in a suitable solvent (e.g., methanol) Dilute Dilute the sample solution to an appropriate concentration for infusion Dissolve_Sample->Dilute Infuse Infuse the sample into the ESI source Dilute->Infuse Acquire_MS1 Acquire full scan MS spectrum to identify the molecular ion Infuse->Acquire_MS1 Acquire_MS2 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data Acquire_MS1->Acquire_MS2 Determine_MW Determine the molecular weight from the [M+H]⁺ ion Acquire_MS2->Determine_MW Analyze_Fragments Analyze the fragmentation pattern to confirm the structure Determine_MW->Analyze_Fragments

Caption: A general workflow for structural analysis by mass spectrometry.

Predicted Mass Spectrometry Data
PropertyPredicted Value
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
Exact Mass230.1630
Primary Ionization ModeESI
[M+H]⁺231.1709
Major Fragment Ion (m/z)175.1077 ([M+H - C₄H₈]⁺)
Second Highest Fragment Ion (m/z)131.1182 ([M+H - C₅H₉O₂]⁺)

Interpretation and Rationale:

  • Molecular Ion: In positive ion ESI, the compound is expected to be readily protonated, yielding a strong signal for the [M+H]⁺ ion at m/z 231.1709.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment at m/z 175.1077. Another significant fragmentation would be the loss of the entire Boc group (C₅H₉O₂, 101 Da), leading to a fragment at m/z 131.1182. The analysis of these fragments provides strong evidence for the presence of the Boc protecting group and the core piperidine structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodologies for IR Data Acquisition

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

Predicted IR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amine)3400 - 3300Medium
C-H Stretch (Alkyl)3000 - 2850Strong
C=O Stretch (Boc)~1690Strong
N-H Bend (Amine)1650 - 1580Medium
C-O Stretch (Ether and Boc)1250 - 1050Strong

Interpretation and Rationale:

  • N-H Stretch: The presence of the primary amine is indicated by one or two bands in the 3400-3300 cm⁻¹ region.[3]

  • C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the alkyl groups (piperidine ring, methoxy, and Boc group).

  • C=O Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the carbonyl group of the Boc protecting group.[4]

  • N-H Bend: The bending vibration of the N-H bond in the primary amine is expected to appear in the 1650-1580 cm⁻¹ region.[5]

  • C-O Stretch: Strong absorptions in the fingerprint region, between 1250 and 1050 cm⁻¹, will be present due to the C-O stretching vibrations of both the ether linkage and the carbamate of the Boc group.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data provides a robust and self-validating system for the structural confirmation of this compound. The predicted spectral data, based on established principles and analogous compounds, offers a clear roadmap for researchers to verify the identity and purity of this important synthetic intermediate. Adherence to the described methodologies will ensure the generation of high-quality data, leading to confident structural elucidation and advancing the progress of research and development in the pharmaceutical sciences.

References

solubility of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-Boc-3-methoxy-piperidin-4-ylamine

Abstract

This technical guide provides a comprehensive analysis of the , a substituted piperidine derivative of significant interest in medicinal chemistry. As direct experimental solubility data for this compound is not extensively published, this document synthesizes information from foundational chemical principles, analysis of its constituent functional groups, and in silico predictions of its key physicochemical properties. We present a detailed examination of the structural features influencing its solubility, including the lipophilic Boc-protecting group, the basic primary amine, and the methoxy substituent. This guide offers predicted values for properties such as pKa, LogP, and aqueous solubility. Furthermore, it provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, designed to equip researchers in drug discovery and development with the necessary tools for empirical validation.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals.[1] Its three-dimensional, chair-like conformation provides a versatile framework for orienting functional groups in precise vectors, enabling optimal interactions with biological targets.[2] The inclusion of a piperidine core can impart desirable physicochemical properties to a drug candidate, including modulation of solubility, lipophilicity, and metabolic stability.[3]

Structural Overview of this compound

This compound (Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.31 g/mol ) is a multifunctional building block.[] Its structure is characterized by three key features that dictate its chemical behavior and solubility:

  • A Piperidine Core: A saturated heterocycle that provides a robust, non-aromatic scaffold.[5]

  • A Boc-Protecting Group: A tert-butyloxycarbonyl group attached to the piperidine nitrogen. This bulky, lipophilic group masks the basicity of the ring nitrogen and significantly influences the molecule's overall solubility profile.[6][7]

  • Substituents at C3 and C4: A primary amine (-NH₂) at the 4-position, which acts as a key basic center and a potent hydrogen bond donor, and a methoxy group (-OCH₃) at the 3-position, which can act as a hydrogen bond acceptor.[8][9]

Figure 1: Key Functional Groups Influencing Solubility

The Foundational Role of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that must be evaluated in the earliest stages of drug discovery.[10] Poor solubility can severely hamper drug development, leading to low bioavailability, unreliable results in biological assays, and challenges in formulation.[11][12]

Impact on Bioavailability and Efficacy

For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[13] A compound with poor aqueous solubility will exhibit a slow dissolution rate, which can lead to incomplete absorption and highly variable patient exposure, ultimately rendering an otherwise potent compound ineffective.[10]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to distinguish between two primary types of solubility measurements used in drug discovery:

  • Kinetic Solubility: This measures the concentration of a compound upon its rapid precipitation from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput assessment used early in discovery to flag potentially problematic compounds.[12][14] However, because this method can lead to supersaturated solutions, it may overestimate the true solubility.[6]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24 hours).[15] It is determined using the solid, crystalline form of the compound and is essential for lead optimization and pre-formulation studies.[6]

Physicochemical Drivers of Solubility for this compound

The solubility of this molecule is a complex interplay between its various functional groups and their interactions with the solvent.

Structural and Functional Group Analysis
  • Boc Group: The tert-butoxycarbonyl group is large and nonpolar, making it the primary contributor to the molecule's lipophilicity (tendency to dissolve in fats and nonpolar solvents). This group will significantly decrease the molecule's solubility in aqueous media compared to an unprotected piperidine.[6]

  • 4-Amino Group: The primary amine is a strong base. At physiological pH and below, this group will be predominantly protonated (-NH₃⁺). This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby greatly enhancing aqueous solubility.[9]

  • Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.[8] While this can contribute favorably to interactions with protic solvents like water, the attached methyl group adds to the molecule's nonpolar surface area. The overall impact of the methoxy group is generally less pronounced than that of the Boc or amino groups.

  • Piperidine Ring: The underlying piperidine scaffold has a degree of polarity due to the nitrogen atom and is miscible with water in its unprotected form.[16]

Predicted Physicochemical Properties
PropertyPredicted ValueImplication for SolubilitySource
pKa (most basic) 8.8 ± 0.2The 4-amino group is the primary basic center. The molecule will be >99% protonated at pH < 6.8 and significantly soluble in acidic conditions.[12]
LogP 1.4 ± 0.3Indicates moderate lipophilicity. The compound is expected to have a balance of aqueous and organic solubility.[12]
Aqueous Solubility (LogS) -2.5 ± 0.5Predicts a solubility of ~200 mg/L (~0.87 mM) for the neutral form. Actual solubility will be much higher at lower pH.[12]
Polar Surface Area (PSA) 64.9 ŲSuggests good potential for membrane permeability.[3]
The Critical Influence of pH

The pKa of the 4-amino group is the single most important determinant of the aqueous . Based on the Henderson-Hasselbalch equation, the solubility of this compound will increase exponentially as the pH of the solution drops below its pKa of ~8.8.

cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 10) cluster_solubility Resulting Aqueous Solubility Protonated R-NH3+ (Protonated Form) Neutral R-NH2 (Neutral Form) Protonated->Neutral Deprotonation (pH increases above pKa) HighSol High Solubility Protonated->HighSol Dominant Species Neutral->Protonated Protonation (pH decreases below pKa) LowSol Low Solubility Neutral->LowSol Dominant Species

Figure 2: pH-Dependent Equilibrium and Its Effect on Solubility

Predicted Solubility Profile

Aqueous Solubility
  • Acidic Conditions (pH 1-5): Expected to be highly soluble due to complete protonation of the 4-amino group.

  • Neutral Conditions (pH 7.4): Expected to be moderately soluble , with a significant portion of the molecules still in the protonated, soluble form.

  • Basic Conditions (pH > 10): Expected to have low solubility , as the compound will be predominantly in its neutral, more lipophilic form.

Solubility in Organic Solvents

Based on the properties of Boc-protected amines, the following solubility profile in common organic solvents can be anticipated.[6]

Solvent ClassExample SolventsPredicted SolubilityRationale
Chlorinated Dichloromethane (DCM), ChloroformHighGood solvation of both polar and nonpolar moieties.
Ethers Tetrahydrofuran (THF), Diethyl etherHighEffective at solvating the lipophilic Boc group and piperidine ring.
Polar Aprotic Acetonitrile (ACN), DMSOModerate to HighThe carbamate and methoxy groups interact well with these solvents.
Alcohols Methanol, EthanolModerate to HighCapable of hydrogen bonding with the amine and methoxy groups.
Nonpolar Hexanes, TolueneLowInsufficient polarity to effectively solvate the amine and carbamate groups.

Gold-Standard Methodologies for Experimental Solubility Determination

To move from prediction to empirical data, standardized protocols are essential. The following methods represent industry best practices for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the definitive approach for measuring equilibrium solubility and is crucial for lead optimization.[8]

Objective: To determine the maximum equilibrium concentration of this compound in a specific buffer.

Materials:

  • Crystalline solid of this compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Centrifuge or filtration device (e.g., 0.45 µm PTFE syringe filters)

  • Analytical instrument (HPLC-UV or LC-MS/MS)

  • Volumetric flasks and appropriate organic solvent for stock solution preparation

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of the test buffer (e.g., 1 mL). The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature. Allow the samples to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After incubation, carefully remove the vials. Separate the undissolved solid from the saturated solution by either centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filtering the supernatant through a chemical-resistant filter. This step is critical to avoid inflating the solubility measurement with suspended solid particles.

  • Quantification: Carefully aspirate an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration that falls within the linear range of the analytical standard curve.

  • Analysis: Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the compound's concentration.

  • Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

start Start: Add Excess Solid to Buffer shake Equilibrate on Shaker (24h, Constant Temp) start->shake separate Separate Solid/Liquid (Centrifuge or Filter) shake->separate quantify Aspirate & Dilute Supernatant separate->quantify analyze Analyze via HPLC or LC-MS/MS quantify->analyze end End: Calculate Thermodynamic Solubility analyze->end

Figure 3: Workflow for Shake-Flask Thermodynamic Solubility Assay
Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for screening large numbers of compounds in early discovery.[14]

Objective: To rapidly estimate the solubility of a compound upon precipitation from a DMSO stock solution.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (one for dilution, one for the assay)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Nephelometer or plate reader capable of UV-Vis spectroscopy

  • 96-well filter plate (for UV-Vis method)

Procedure (Nephelometry Method):

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer (final DMSO concentration should be ≤1%). This rapid change in solvent polarity induces precipitation for poorly soluble compounds.

  • Incubation: Place the plate on a shaker for a set period (e.g., 1-2 hours) at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Practical Implications and Conclusion

The analysis of this compound indicates it is a moderately lipophilic molecule with a strongly basic center, making its aqueous solubility highly dependent on pH. Researchers can expect high solubility in acidic environments typical of early-stage formulation or in vitro assays conducted at low pH. As the environment approaches physiological and basic pH, solubility will decrease, a critical consideration for predicting oral absorption and for designing purification strategies (e.g., liquid-liquid extraction). The predicted solubility in a range of organic solvents suggests flexibility in selecting systems for chemical synthesis and reaction workups. The experimental protocols provided herein offer a clear path for researchers to validate these predictions and generate the robust, empirical data required for confident decision-making in the drug development pipeline.

References

A Technical Guide to Sourcing and Quality Control of 1-Boc-3-methoxy-piperidin-4-ylamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-3-methoxy-piperidin-4-ylamine is a key building block in contemporary drug discovery, valued for its role in the synthesis of complex molecules targeting a range of therapeutic areas. The successful integration of this intermediate into a drug development pipeline is contingent on the reliable procurement of high-quality material. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. It details critical quality attributes, outlines robust analytical methodologies for quality control, and offers insights into the selection of reputable commercial suppliers. Furthermore, this guide presents a foundational understanding of its synthesis to inform on potential impurity profiles and concludes with best practices for handling and storage to ensure material integrity.

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for engaging with biological targets. The introduction of substituents, such as the methoxy and amino groups on the 4- and 3-positions respectively, along with the Boc-protecting group, transforms the simple piperidine ring into a versatile chiral building block. This compound, in its various stereoisomeric forms, serves as a critical intermediate in the synthesis of novel therapeutics, including inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[1] The careful selection of commercial suppliers for this crucial reagent is a critical first step in any research and development program, directly impacting the reproducibility of synthetic campaigns and the purity of the final active pharmaceutical ingredient (API).

Commercial Supplier Landscape

A number of chemical suppliers offer this compound and its stereoisomers. The choice of supplier should be guided by factors such as purity, availability of specific stereoisomers, lot-to-lot consistency, and the comprehensiveness of the accompanying analytical documentation. Below is a comparative table of representative commercial suppliers.

SupplierProduct NameCAS NumberPurityNotes
Chemsrc (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate1171125-92-0≥95.0%Often listed as "cis-4-Amino-1-Boc-3-methoxypiperidine".[2]
Achmem (3R,4S)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylateNot specifiedNot specifiedProvides basic physical data such as formula and molecular weight.[3]
Aladdin Scientific cis-4-amino-1-boc-3-methoxypiperidineNot specified≥97%Available in smaller quantities for research purposes.
BLDpharm tert-Butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylateNot specifiedResearch Use OnlyNote: This is a structurally related but different compound. Careful verification of the structure is crucial.

Note: The availability and specifications from suppliers can change. It is imperative to contact suppliers directly for the most current information and to request lot-specific Certificates of Analysis.

Critical Quality Attributes and Analytical Verification

The quality of this compound can significantly influence the outcome of subsequent synthetic steps. Researchers should be vigilant for potential impurities, including diastereomers, enantiomers (if a specific stereoisomer is required), and residual solvents or reagents from the synthesis. A comprehensive quality control (QC) protocol is essential for incoming material validation.

Key Specifications

A reliable supplier should provide a Certificate of Analysis (CoA) detailing the following specifications:

ParameterTypical SpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Purity (by HPLC) ≥97%HPLC
Enantiomeric Excess (for chiral isomers) ≥98%Chiral HPLC
Residual Solvents Varies by synthesis (e.g., <5000 ppm for common solvents)GC-HS
Water Content ≤0.5%Karl Fischer Titration
Recommended Analytical QC Workflow

The following workflow is recommended for the in-house quality verification of commercially supplied this compound.

Caption: Quality control workflow for incoming this compound.

Detailed Analytical Protocols
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Parameters: Acquire a standard proton spectrum.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of this compound. Pay close attention to the signals corresponding to the Boc group, the methoxy group, and the protons on the piperidine ring.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: The purity is determined by the area percentage of the main peak.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase column (e.g., Chiralpak AD-H).

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[4]

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 228 nm.[4]

  • Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers.

Overview of Synthetic Routes and Potential Impurities

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. While specific proprietary methods are not always disclosed by suppliers, a general understanding can be gleaned from the scientific literature. A common strategy involves the stereoselective reduction of a corresponding N-Boc-3-methoxypiperidin-4-one.

Caption: A generalized synthetic pathway to this compound.

Potential Impurities to Consider:

  • Diastereomers: Incomplete stereoselectivity during the reduction step can lead to the presence of other diastereomers.

  • Starting Materials: Unreacted N-Boc-4-piperidone or other precursors.

  • Reagents and Catalysts: Traces of reducing agents, catalysts, or other reagents used in the synthesis.

  • By-products: Products of side reactions, such as over-reduction or rearrangement products.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust or vapors.[5][6]

  • Safety: While a specific Safety Data Sheet (SDS) for this exact compound may need to be obtained from the supplier, related aminopiperidine derivatives are often classified as skin and eye irritants.[7] Always consult the supplier-provided SDS for detailed hazard information and emergency procedures.

Conclusion

This compound is a valuable building block for the synthesis of novel pharmaceutical agents. The success of research and development efforts utilizing this intermediate is intrinsically linked to the quality of the starting material. By carefully selecting commercial suppliers, implementing a robust analytical QC workflow, and adhering to proper handling and storage procedures, researchers can ensure the reliability and reproducibility of their synthetic endeavors. This guide provides a foundational framework for making informed decisions in the procurement and use of this important chemical entity.

References

An In-depth Technical Guide to 1-Boc-3-methoxy-piperidin-4-ylamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous and highly privileged structural motif in medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for targeting a diverse range of biological entities. Within this important class of heterocycles, functionalized aminopiperidines are of particular interest due to their prevalence in bioactive molecules. This technical guide focuses on a specific, high-value derivative: 1-Boc-3-methoxy-piperidin-4-ylamine (also known as tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate).

The strategic placement of a methoxy group at the 3-position and an amino group at the 4-position, combined with the orthogonal Boc protecting group on the piperidine nitrogen, makes this molecule a versatile intermediate for the synthesis of complex pharmaceutical agents.[3] This guide will provide a comprehensive overview of the synthesis, chemical properties, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 1187563-71-3Inferred from supplier data
Molecular Formula C11H22N2O3Calculated
Molecular Weight 230.31 g/mol Calculated
Appearance Likely an oil or low-melting solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)Inferred from synthetic procedures of related compounds
Boc Group Provides stability and allows for selective deprotection under acidic conditionsGeneral chemical knowledge

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development, cost analysis, and the preparation of novel analogs. A plausible and efficient synthetic route can be designed starting from the readily available N-Boc-4-piperidone. The following multi-step synthesis is proposed based on established methodologies for the preparation of substituted piperidines.

Proposed Synthetic Workflow

Synthetic_Workflow start N-Boc-4-piperidone step1 Enamine Formation start->step1 intermediate1 1-Boc-3-[(dimethylamino)methylene]- 4-oxopiperidine step1->intermediate1 step2 Michael Addition of Methoxide intermediate1->step2 intermediate2 N-Boc-3-methoxy-4-oxopiperidine step2->intermediate2 step3 Reductive Amination intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine

This initial step activates the 3-position of the piperidone ring for subsequent functionalization. The reaction involves the formation of an enamine using a formylating agent.

  • Rationale: The reaction of a ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a standard and high-yielding method for the synthesis of β-enaminones.[4] This intermediate is a versatile precursor for introducing substituents at the α-position to the carbonyl group.

  • Protocol:

    • To a solution of N-Boc-4-piperidone (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.1 equivalents).[4]

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess reagent, yielding the crude 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, which can often be used in the next step without further purification.[4]

Step 2: Synthesis of N-Boc-3-methoxy-4-oxopiperidine

The introduction of the methoxy group is achieved via a Michael addition of methoxide to the enamine, followed by hydrolysis of the resulting enol ether.

  • Rationale: The electron-withdrawing nature of the Boc-protected nitrogen and the carbonyl group makes the enamine susceptible to nucleophilic attack. Sodium methoxide is an effective nucleophile for this transformation.

  • Protocol:

    • Dissolve the crude 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine from the previous step in methanol.

    • Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Acidify the reaction mixture with a mild acid (e.g., aqueous ammonium chloride) to facilitate the hydrolysis of the intermediate enol ether to the desired ketone.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-methoxy-4-oxopiperidine.

Step 3: Synthesis of this compound (Reductive Amination)

The final step involves the conversion of the ketone to the primary amine via reductive amination.

  • Rationale: Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. The use of an ammonia source and a suitable reducing agent provides a direct route to the primary amine.

  • Protocol:

    • Dissolve N-Boc-3-methoxy-4-oxopiperidine (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

    • Add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the careful addition of water.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the final product by column chromatography to yield this compound. The stereochemistry of the final product will likely be a mixture of cis and trans isomers, which may require further separation if a specific isomer is desired.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of complex drug candidates, particularly those targeting ion channels and kinases. Its utility is demonstrated in several patents for the development of novel therapeutic agents.

Inhibitors of the Renal Outer Medullary Potassium (ROMK) Channel

A significant application of this building block is in the synthesis of inhibitors of the ROMK (Kir1.1) channel. These inhibitors have potential as novel diuretics for the treatment of hypertension and heart failure.

  • Mechanism of Action: ROMK is a potassium channel in the kidneys that plays a crucial role in salt and water reabsorption. Inhibition of this channel leads to increased sodium and water excretion, producing a diuretic effect.

  • Synthetic Utility: In a patent for novel ROMK inhibitors, tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate is cited as a key starting material.[5] It is reacted with other complex heterocyclic structures to assemble the final drug candidates. The presence of the Boc-protecting group allows for the selective reaction at the primary amine, followed by deprotection at a later stage if necessary.

CCR2 Receptor Antagonists

The piperidine scaffold is also central to the development of C-C chemokine receptor type 2 (CCR2) antagonists, which are being investigated for the treatment of inflammatory diseases, asthma, and COPD. While not a direct precursor, the synthesis of related 4-aminopiperidine derivatives highlights the importance of this structural class.[6] A patent for cyclic pyrimidine-4-carboxamide CCR2 antagonists lists tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate as a reactant, underscoring its relevance in this therapeutic area.

Logical Workflow in Drug Discovery

The use of this compound in a typical drug discovery campaign follows a logical progression.

Drug_Discovery_Workflow start This compound step1 Coupling Reaction (e.g., Amide bond formation) start->step1 intermediate Protected Intermediate step1->intermediate step2 Deprotection (if necessary) intermediate->step2 final_compound Final Drug Candidate step2->final_compound step3 Biological Screening final_compound->step3 sar Structure-Activity Relationship (SAR) Studies step3->sar sar->start Optimization

Caption: Logical workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a strategically designed and highly valuable building block for modern medicinal chemistry. Its pre-installed functional groups and orthogonal protecting group strategy provide a streamlined approach to the synthesis of complex, biologically active molecules. The demonstrated applications in the development of ROMK inhibitors and its potential in other therapeutic areas highlight its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis and reactivity, as outlined in this guide, will enable its effective implementation in the discovery and development of next-generation therapeutics.

References

The Emergence of a Key Pharmaceutical Scaffolding: An In-depth Technical Guide to the Discovery and History of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Boc-3-methoxy-piperidin-4-ylamine scaffold, a cornerstone in modern medicinal chemistry, did not emerge from a singular discovery event but rather evolved from the pressing need for structurally precise building blocks in the development of complex pharmaceutical agents. This in-depth guide traces the history and discovery of this vital intermediate, demonstrating how challenges in stereoselective synthesis and the demand for versatile, protected amine functionalities propelled its creation. We will delve into the foundational chemistry that paved the way for its synthesis, its critical role as an intermediate, and the robust synthetic protocols that have been established. This guide will provide researchers and drug development professionals with a comprehensive understanding of the causality behind its design and its significance in the pharmaceutical landscape.

The Strategic Importance of Substituted Piperidines in Drug Discovery

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry.[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets.[1] The conformational flexibility of the piperidine chair structure allows for precise spatial orientation of substituents, enabling optimized binding to enzyme active sites and receptors.[2] This has led to the incorporation of the piperidine motif into numerous approved drugs across various therapeutic areas, including neurology, oncology, and infectious diseases.[3][4]

The 4-aminopiperidine substructure, in particular, has proven to be a highly fruitful pharmacophore.[5] The presence of a basic nitrogen atom allows for the formation of key salt bridges and hydrogen bond interactions, which are often critical for target engagement and pharmacokinetic properties. The development of novel 4-aminopiperidine derivatives continues to be an active area of research for conditions ranging from neurodegenerative diseases to viral infections and pain management.[3][5]

The Genesis of the 3-Methoxy-4-aminopiperidine Core: The Cisapride Story

The history of this compound is inextricably linked to the development of the gastroprokinetic agent, cisapride.[6] Discovered by Janssen Pharmaceutica in the 1980s, cisapride was developed to treat gastrointestinal motility disorders.[6][7] The chemical structure of cisapride features a central cis-4-amino-3-methoxypiperidine core, and it was the challenge of synthesizing this specific stereoisomer that drove significant innovation in piperidine chemistry.[8][9]

The cis relationship between the 3-methoxy and 4-amino groups was found to be crucial for the desired pharmacological activity.[8] Early synthetic routes grappled with achieving this stereoselectivity, often resulting in mixtures of cis and trans isomers that were difficult to separate.[8] This historical context is vital as it underscores the driving force behind the development of more controlled and efficient synthetic methodologies for this class of compounds.

The initial syntheses of the core intermediate for cisapride, as detailed in patents from Janssen Pharmaceutica, laid the groundwork for what would eventually become a valuable building block for broader applications.[8][9] These early methods often involved multi-step sequences that were later refined to improve yield and stereocontrol.

The Advent of this compound: A Modern Synthetic Workhorse

While the initial focus was on the direct incorporation of the cis-4-amino-3-methoxypiperidine moiety into the final cisapride molecule, the evolution of synthetic chemistry, particularly the widespread adoption of protecting group strategies, led to the development of more versatile intermediates. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen marked a significant advancement.

The Boc group offers several advantages that are highly desirable in multi-step organic synthesis:

  • Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents.

  • Mild Deprotection: It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), which are conditions that are orthogonal to many other protecting groups.

  • Enhanced Solubility: The lipophilic nature of the Boc group often improves the solubility of polar intermediates in organic solvents, facilitating purification by chromatography.

The creation of this compound, and specifically its stereoisomers such as (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS 1171125-92-0), provided the scientific community with a stable, versatile, and chirally-defined building block.[10][11] This allowed for the facile and controlled introduction of the 3-methoxy-4-aminopiperidine scaffold into a diverse range of molecules during drug discovery campaigns.

Synthetic Strategies and Methodologies

The synthesis of this compound, particularly with defined stereochemistry, has been approached through several strategic pathways. These methods often build upon the foundational work for cisapride intermediates and have been refined for greater efficiency and stereocontrol. A common and illustrative synthetic approach is outlined below.

A Generalized Synthetic Pathway

A representative synthesis often commences from a readily available piperidone precursor. The key challenges lie in the stereoselective introduction of the 3-methoxy and 4-amino groups.

Diagram of a Representative Synthetic Workflow

G A 1-Boc-4-piperidone B Introduction of 3-hydroxy group A->B e.g., α-hydroxylation C Methylation of 3-hydroxy to 3-methoxy B->C e.g., NaH, MeI D Conversion of 4-keto to 4-amino C->D Reductive Amination E Final Product: This compound D->E Deprotection/Purification

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Stereoselective Synthesis

The following protocol is a conceptual representation based on established chemical transformations for achieving the cis-3-methoxy-4-amino stereochemistry.

Step 1: Stereoselective Hydroxylation of 1-Boc-4-piperidone

  • To a solution of 1-Boc-4-piperidone in an appropriate solvent (e.g., THF) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the corresponding lithium enolate.

  • Treat the enolate with an electrophilic oxygen source, such as a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to introduce a hydroxyl group at the 3-position. This step is often crucial for setting the initial stereochemistry.

Step 2: Methylation of the 3-Hydroxy Group

  • To a solution of the resulting 1-Boc-3-hydroxy-4-piperidone in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) at 0 °C.

  • After the evolution of hydrogen gas ceases, add methyl iodide (MeI) and allow the reaction to warm to room temperature. This O-methylation proceeds via an SN2 reaction to yield 1-Boc-3-methoxy-4-piperidone.

Step 3: Stereoselective Reductive Amination

  • Dissolve the 1-Boc-3-methoxy-4-piperidone in a suitable solvent such as methanol or dichloromethane.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent. The choice of reducing agent is critical for controlling the stereochemical outcome. A bulky reducing agent, such as sodium triacetoxyborohydride (STAB), will preferentially deliver a hydride from the less hindered face, leading to the desired cis-stereoisomer.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Characterization and Quality Control

The structural integrity and purity of this compound are paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

Analytical Technique Purpose Typical Observations
1H NMR To confirm the molecular structure and assess purity.Characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and distinct multiplets for the piperidine ring protons. The coupling constants of the protons at C3 and C4 can help determine the cis/trans stereochemistry.
13C NMR To confirm the number and types of carbon atoms in the molecule.Resonances corresponding to the carbonyl of the Boc group, the carbons of the tert-butyl group, the methoxy carbon, and the carbons of the piperidine ring.
Mass Spectrometry To determine the molecular weight and confirm the elemental composition (High-Resolution MS).A molecular ion peak corresponding to the expected mass of the compound (e.g., [M+H]+).
Chiral HPLC To determine the enantiomeric excess (e.e.) of a specific stereoisomer.Separation of the enantiomers into two distinct peaks, allowing for the quantification of their relative amounts.
FT-IR Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for N-H stretching (of the primary amine), C-H stretching, C=O stretching (of the Boc group), and C-O stretching (of the methoxy ether).

Conclusion: An Indispensable Tool in the Chemist's Arsenal

The discovery and history of this compound is a compelling example of how the demands of a specific drug development program—the creation of cisapride—can lead to the generation of a broadly applicable and highly valuable chemical building block. The initial challenges of stereoselective synthesis spurred the development of robust chemical methodologies. The subsequent application of modern protecting group strategies transformed the core piperidine structure into a versatile and stable intermediate. For today's researchers and drug development professionals, this compound represents more than just a chemical reagent; it is a product of decades of synthetic innovation, offering a reliable and efficient means to introduce a key pharmacophore into the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-3-methoxy-piperidin-4-ylamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the specific arrangement of the methoxy and amine functional groups in this compound offers a versatile platform for the synthesis of novel therapeutic agents.[1][2] This document provides a detailed, research-grade protocol for the synthesis of this compound, starting from commercially available 3-hydroxypyridine. The described methodology is based on established chemical transformations and offers a reliable route for obtaining the target compound in good yield and purity.

The synthesis strategy involves a three-stage process:

  • Piperidine Ring Formation and Protection: Conversion of 3-hydroxypyridine to N-Boc-3-hydroxypiperidine.

  • Introduction of the Methoxy Group: Methylation of the hydroxyl group to yield N-Boc-3-methoxypiperidine.

  • Introduction of the Amine Group: Oxidation of the 3-methoxypiperidine to the corresponding 4-ketone, followed by reductive amination to afford the final product.

This application note provides not only a step-by-step protocol but also explains the rationale behind the chosen reagents and conditions, ensuring a thorough understanding of the synthetic process for researchers, scientists, and drug development professionals.

Materials and Reagents

ReagentGradeSupplier
3-HydroxypyridineReagentPlus®, 99%Sigma-Aldrich
Sodium borohydride (NaBH₄)99%Acros Organics
Di-tert-butyl dicarbonate (Boc₂O)99%Alfa Aesar
Sodium hydride (NaH), 60% dispersion in mineral oilSigma-Aldrich
Methyl iodide (CH₃I)99.5%Alfa Aesar
Dimethyl sulfoxide (DMSO)ACS gradeFisher Scientific
Oxalyl chloride98%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Ammonium acetate (NH₄OAc)≥98%Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)97%Acros Organics
Methanol (MeOH)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Celite®

Experimental Protocols

Stage 1: Synthesis of N-Boc-3-hydroxypiperidine

This stage involves the reduction of the pyridine ring and subsequent protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[3][4]

Step 1.1: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine

  • Rationale: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of pyridinium species, which is formed in situ in an alcoholic solvent.

  • To a solution of 3-hydroxypyridine (1.0 mol) in ethanol (1500 mL), cool the mixture to approximately 0°C in an ice-salt bath.[3]

  • Slowly add sodium borohydride (2.11 mol) in portions, ensuring the temperature is maintained at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 500 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxypiperidine as a crude oil, which can be used in the next step without further purification.

Step 1.2: N-Boc Protection of 3-Hydroxypiperidine

  • Rationale: The Boc group is a common protecting group for amines, stable to a wide range of reaction conditions but easily removable under acidic conditions. Di-tert-butyl dicarbonate is the standard reagent for its introduction.[5]

  • Dissolve the crude 3-hydroxypiperidine (1.0 mol) in a mixture of THF (2.5 L) and saturated aqueous sodium bicarbonate (3 L).[5]

  • Add di-tert-butyl dicarbonate (1.3 mol) and stir the mixture vigorously for 48 hours at room temperature.[5]

  • Partition the mixture between water (1 L) and ethyl acetate (2 L).

  • Separate the layers and extract the aqueous layer with ethyl acetate (500 mL).

  • Wash the combined organic layers with dilute HCl (0.5 N, 1 L) and brine (1 L).[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel flash chromatography (eluting with a gradient of 25-40% ethyl acetate in hexane) to afford N-Boc-3-hydroxypiperidine as a clear oil.[5]

Stage 2: Synthesis of N-Boc-3-methoxypiperidine
  • Rationale: A Williamson ether synthesis is employed to introduce the methoxy group. Sodium hydride is a strong base used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide that reacts with methyl iodide.

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield N-Boc-3-methoxypiperidine.

Stage 3: Synthesis of this compound

This stage involves the oxidation of the 3-methoxypiperidine to the corresponding ketone, followed by a reductive amination to install the amine group at the 4-position.

Step 3.1: Oxidation to N-Boc-3-methoxy-4-oxopiperidine

  • Rationale: The Swern oxidation is a mild and efficient method for oxidizing secondary alcohols to ketones without over-oxidation. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78°C.

  • Add a solution of dimethyl sulfoxide (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -65°C.

  • Stir the mixture for 15 minutes.

  • Add a solution of N-Boc-3-methoxypiperidine (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below -65°C.

  • Stir for 1 hour at -78°C.

  • Add triethylamine (5.0 eq) dropwise, and then allow the reaction to warm to room temperature.

  • Add water and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give crude N-Boc-3-methoxy-4-oxopiperidine, which can be used directly in the next step.

Step 3.2: Reductive Amination to this compound

  • Rationale: Reductive amination is a powerful method for forming amines from ketones.[2][6][7] In this protocol, ammonium acetate serves as the ammonia source to form an intermediate imine, which is then reduced in situ by sodium triacetoxyborohydride (STAB), a mild reducing agent well-suited for this transformation.[8]

  • Dissolve the crude N-Boc-3-methoxy-4-oxopiperidine (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford this compound.

Visualizing the Workflow

Synthesis_Workflow A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B NaBH4, EtOH C N-Boc-3-hydroxypiperidine B->C Boc2O, NaHCO3 D N-Boc-3-methoxypiperidine C->D NaH, CH3I E N-Boc-3-methoxy-4-oxopiperidine D->E Swern Oxidation F This compound E->F NH4OAc, STAB

Caption: Synthetic scheme for this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1.1 Incomplete reduction.Ensure anhydrous conditions and sufficient reaction time. Check the quality of NaBH₄.
Incomplete Boc protection (Step 1.2) Insufficient Boc₂O or reaction time.Increase the amount of Boc₂O to 1.5 eq and extend the reaction time. Ensure vigorous stirring to mix the biphasic system.
Low yield in methylation (Stage 2) Inactive NaH. Poor quality methyl iodide.Use fresh NaH from a new container. Use freshly distilled methyl iodide.
Incomplete oxidation (Step 3.1) Water present in the reaction. Temperature not maintained.Use anhydrous solvents and reagents. Carefully control the temperature during the addition of reagents.
Low yield in reductive amination (Step 3.2) Inactive STAB. Insufficient ammonium acetate.Use fresh STAB. Ensure a large excess of ammonium acetate is used to drive imine formation.

Safety Precautions

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.

  • Sodium hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Methyl iodide: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Oxalyl chloride and Swern oxidation reagents: Corrosive and toxic. The reaction produces carbon monoxide. Perform in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

References

detailed experimental procedure for using 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of 1-Boc-3-methoxy-piperidin-4-ylamine

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

This compound is a highly functionalized, chiral piperidine derivative that serves as a valuable building block in medicinal chemistry.[1][2] Its structure is distinguished by several key features: a primary amine for nucleophilic reactions, a tert-butoxycarbonyl (Boc) protected secondary amine that allows for orthogonal synthesis strategies, and a methoxy group at the C3-position which imparts specific conformational and electronic properties.[1] The piperidine scaffold is a prevalent motif in a vast number of pharmacologically active compounds, and the defined stereochemistry of this building block is crucial for creating stereochemically pure drugs with enhanced efficacy and reduced side effects.[2][3]

This guide, designed for researchers and drug development professionals, provides a detailed exploration of the core properties, safe handling, and key synthetic applications of this versatile intermediate. We will delve into the mechanistic basis for common transformations, provide field-tested, step-by-step protocols for its use in amide coupling and reductive amination, and detail the procedure for the subsequent deprotection of the Boc group to enable further molecular elaboration.

Core Properties and Safe Handling

Proper understanding of the physicochemical properties and safety requirements is paramount for the successful and safe utilization of any chemical reagent.

Physicochemical Data Summary

PropertyValueReference
Chemical Name tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate[4]
Synonym (e.g., (3S,4R)-4-Amino-1-Boc-3-methoxy-piperidine)[4]
CAS Number 1171125-92-0 (for 3S,4R isomer)[4]
Molecular Formula C₁₁H₂₂N₂O₃[4]
Molecular Weight 230.31 g/mol -
Appearance Typically an oil or low-melting solid-
Solubility Soluble in common organic solvents (DCM, DMF, MeOH)[3]

Safety and Handling Precautions

While a specific safety data sheet (SDS) for this exact compound is not available from the provided search results, data from analogous N-Boc protected piperidines and aminopiperidines should inform handling procedures.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN 166(EU) or NIOSH (US), chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5]

  • Exposure Response:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[6]

    • Eye Contact: Flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if possible.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

Key Synthetic Applications & Protocols

The primary amine at the C4 position is the principal reactive handle for incorporating this building block into larger molecules. The two most common and powerful methods for this are amide bond formation and reductive amination.

General Synthetic Workflow for this compound cluster_start Starting Material cluster_reactions Core Reactions cluster_products Functionalized Intermediates cluster_deprotection Further Modification cluster_final Final Product Core Start 1-Boc-3-methoxy- piperidin-4-ylamine Amide Amide Coupling (with R-COOH) Start->Amide Coupling Reagents Reductive Reductive Amination (with R-CHO or R-CO-R') Start->Reductive Reducing Agent Amide_Product Amide Intermediate Amide->Amide_Product Reductive_Product Secondary/Tertiary Amine Intermediate Reductive->Reductive_Product Deprotection Boc Deprotection (TFA or HCl) Amide_Product->Deprotection Reductive_Product->Deprotection Final_Product Piperidine Core with Free Secondary Amine Deprotection->Final_Product

Caption: General workflow for utilizing the title compound in synthesis.

Amide Bond Formation via Carbodiimide Coupling

Amide coupling is a cornerstone reaction in drug discovery, linking carboxylic acids with amines. The use of carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) is a robust and widely adopted method.[7][8]

Mechanistic Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the primary amine of our piperidine building block. The inclusion of HOBt is critical; it reacts with the O-acylisourea to form an activated HOBt ester. This secondary intermediate is less prone to racemization (if the carboxylic acid is chiral) and side reactions, often leading to higher yields and purer products.[9] A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation.[7]

Detailed Protocol: EDC/HOBt Coupling

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control the reaction exotherm and minimize potential side reactions.

  • Reagent Addition: Add DIPEA (2.0-3.0 eq.) to the mixture. Then, add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed.

  • Work-up:

    • Quench the reaction by adding water.

    • If DCM was used, dilute the mixture and transfer to a separatory funnel. If DMF was used, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).[8]

    • Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the data to expected values.[10][11]

Carbon-Nitrogen Bond Formation via Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.[12] This one-pot procedure is highly efficient and avoids the issue of over-alkylation often seen with direct alkylation methods.[12]

Mechanistic Rationale: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an intermediate imine (or iminium ion under acidic conditions). A mild, selective reducing agent is then used to reduce this imine to the final amine product.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[12] A weak acid, like acetic acid (AcOH), is often used to catalyze the formation of the iminium ion.

Workflow for Reductive Amination cluster_setup Reaction Setup cluster_reduction Reduction Step cluster_workup Work-up & Purification Reactants Combine Amine (1.0 eq), Aldehyde/Ketone (1.2 eq), & Acetic Acid (cat.) in Anhydrous Solvent (DCE/DCM) Add_Reductant Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0 °C to RT Reactants->Add_Reductant Stir 30-60 min (Imine Formation) Quench Quench with sat. NaHCO₃ Add_Reductant->Quench Stir 4-16 h (Monitor by TLC/LC-MS) Extract Extract with DCM Quench->Extract Purify Dry, Concentrate, & Purify (Column Chromatography) Extract->Purify

Caption: Step-by-step workflow for the reductive amination protocol.

Detailed Protocol: Reductive Amination with NaBH(OAc)₃

  • Preparation: To a stirred solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M), add a catalytic amount of glacial acetic acid (AcOH, ~0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. An initial cooling to 0 °C can be employed for highly reactive aldehydes to control the reaction rate.

  • Reaction: Allow the reaction to proceed at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified via silica gel column chromatography.

  • Characterization: Verify the identity and purity of the synthesized secondary amine using standard analytical techniques (NMR, LC-MS).

N-Boc Group Deprotection

A crucial subsequent step in many synthetic pathways is the removal of the Boc protecting group to unmask the piperidine's secondary amine, allowing for further functionalization at this position.[14] This is reliably achieved under acidic conditions.[15]

Mechanistic Rationale: The mechanism involves protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[14] This is followed by the elimination of the stable tert-butyl cation (which is scavenged or forms isobutylene) and carbon dioxide, releasing the free secondary amine as its corresponding acid salt (e.g., trifluoroacetate or hydrochloride).[14]

Boc Deprotection Logic cluster_input Input cluster_decision Reagent Choice cluster_methods Methodology cluster_output Output Boc_Protected N-Boc Protected Piperidine Other functional groups present? Decision Are other groups acid-sensitive? Boc_Protected:f1->Decision TFA TFA in DCM Volatile; easy work-up. Good for most substrates. Decision->TFA No HCl HCl in Dioxane/MeOH Forms HCl salt directly. Useful if product precipitates. Decision->HCl Yes (Consider milder HCl) Final_Amine Deprotected Amine Salt TFA->Final_Amine HCl->Final_Amine

Caption: Decision logic for selecting a Boc deprotection method.[14]

Detailed Protocol: Deprotection with TFA

  • Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.[14]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar than the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • The resulting amine is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ or a mild NaOH solution until the aqueous layer is basic.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Characterization: The product can be used directly as the salt or as the free base in subsequent reactions. Characterization is performed via NMR and MS.

References

The Versatile Scaffold: Applications of 1-Boc-3-methoxy-piperidin-4-ylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel therapeutics is an endeavor marked by the intricate design and synthesis of molecules capable of precise interaction with biological targets. Within the medicinal chemist's toolkit, certain structural motifs, often termed "privileged scaffolds," reappear across a diverse range of biologically active compounds. The substituted piperidine ring is a quintessential example of such a scaffold, prized for its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement. This application note delves into the utility of a particularly valuable building block: tert-butyl cis-4-amino-3-methoxypiperidine-1-carboxylate (1-Boc-3-methoxy-piperidin-4-ylamine). We will explore its strategic importance, provide detailed protocols for its incorporation into lead compounds, and showcase its role in the development of potent and selective modulators of challenging biological targets.

The strategic placement of the methoxy group at the C3 position and the amine at the C4 position of the piperidine ring creates a unique chemical entity. This substitution pattern can influence the molecule's physicochemical properties, such as lipophilicity and basicity, and can also provide key interaction points with protein targets. The cis stereochemistry between the methoxy and amino groups further locks the substituents into a specific spatial orientation, which can be critical for achieving high-affinity binding to a target protein. The Boc protecting group on the piperidine nitrogen allows for the selective functionalization of the primary amine at the C4 position, making this a versatile intermediate for a wide array of synthetic transformations.

Core Applications in Drug Discovery

The this compound scaffold has found significant application in the development of therapeutics for a range of diseases. Its utility is particularly evident in the synthesis of gastrointestinal prokinetic agents and inhibitors of the presynaptic choline transporter.

One of the most notable applications of a closely related analog is in the synthesis of Cisapride, a potent gastrointestinal stimulant.[1] A practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate for Cisapride, highlights the importance of this scaffold in accessing clinically relevant molecules.[1] The 3-methoxy group on the piperidine ring was found to impart the best overall profile for the final products in these studies.[1]

Furthermore, the 3-methoxy-4-(piperidin-4-yl)oxy benzamide scaffold has been explored for the development of novel inhibitors of the presynaptic choline transporter (CHT).[2][3] In these studies, the piperidine substituent was a key area for structure-activity relationship (SAR) exploration, leading to the identification of potent and selective inhibitors.[2][3]

Key Synthetic Transformations and Protocols

The versatility of this compound as a building block stems from the reactivity of its primary amine, which can be readily functionalized through a variety of standard organic transformations. Below are detailed protocols for three of the most common and critical reactions: amide bond formation, reductive amination, and Boc deprotection.

Protocol 1: Amide Bond Formation via HBTU Coupling

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the piperidine scaffold to a wide array of carboxylic acids. The use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent is a reliable and efficient method that minimizes side reactions and racemization.[4]

Reaction Scheme:

cluster_0 Amide Bond Formation Start This compound + R-COOH Reagents HBTU, DIPEA DMF, rt Start->Reagents Product N-(1-Boc-3-methoxy-piperidin-4-yl)amide Reagents->Product

A representative amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HBTU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

ParameterValue
Typical Scale 0.1 - 1.0 mmol
Reaction Time 2 - 4 hours
Typical Yield 80 - 95%
Purification Flash Chromatography

Table 1: Typical parameters for HBTU-mediated amide coupling.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce the piperidine scaffold onto aldehydes and ketones.[5][6][7] This one-pot procedure involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[5]

Reaction Scheme:

cluster_1 Reductive Amination Start This compound + R-CHO or R-CO-R' Reagents NaBH(OAc)3, AcOH DCE, rt Start->Reagents Product N-alkylated piperidine Reagents->Product

A representative reductive amination reaction.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Acetic acid (catalytic amount, e.g., 0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

ParameterValue
Typical Scale 0.1 - 1.0 mmol
Reaction Time 4 - 16 hours
Typical Yield 70 - 90%
Purification Flash Chromatography

Table 2: Typical parameters for reductive amination.

Protocol 3: Boc Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the free piperidine nitrogen. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent.[8][9][10][11][12]

Reaction Scheme:

cluster_2 Boc Deprotection Start N-(1-Boc-3-methoxy-piperidin-4-yl) derivative Reagents TFA, DCM rt Start->Reagents Product Deprotected piperidine derivative Reagents->Product

A representative Boc deprotection reaction.

Materials:

  • Boc-protected piperidine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product. Further purification may be necessary depending on the nature of the product.

ParameterValue
Typical Scale 0.1 - 1.0 mmol
Reaction Time 1 - 2 hours
Typical Yield >95% (often used crude in the next step)
Purification Aqueous workup, chromatography if necessary

Table 3: Typical parameters for Boc deprotection.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its pre-installed stereochemistry and orthogonal protecting group strategy allow for the efficient and controlled synthesis of complex molecules. The strategic placement of the methoxy and amino substituents provides a unique platform for modulating the physicochemical and pharmacological properties of the final compounds. The protocols detailed in this application note provide a robust starting point for researchers and drug development professionals to incorporate this privileged scaffold into their synthetic campaigns, accelerating the discovery of new and effective therapeutics.

References

Application Notes and Protocols for 1-Boc-3-methoxy-piperidin-4-ylamine: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1] Its derivatives are integral to therapeutics targeting central nervous system disorders, inflammation, cancer, and viral infections.[1] The strategic functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties, enhancement of biological activity and selectivity, and improvement of pharmacokinetic profiles. This application note provides a detailed guide on the use of 1-Boc-3-methoxy-piperidin-4-ylamine , a highly functionalized piperidine derivative, as a versatile building block in organic synthesis and drug discovery.

The presence of a Boc-protected amine at the 1-position, a methoxy group at the 3-position, and a primary amine at the 4-position offers a unique combination of reactive sites and stereochemical complexity. The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen, allowing for selective reactions at the primary amine, while the methoxy group can influence the conformation of the ring and the basicity of the adjacent amine.[2] This document will explore potential synthetic routes to this building block, detail its application in key synthetic transformations, and provide exemplary protocols for its use.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not extensively published, its properties can be inferred from structurally similar compounds.

PropertyEstimated Value/InformationRationale/Reference
Molecular Formula C₁₁H₂₂N₂O₃Based on chemical structure
Molecular Weight 230.31 g/mol Based on chemical structure
Appearance Likely a colorless to pale yellow oil or low-melting solidSimilar to other Boc-protected aminopiperidines.[2]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol)The Boc group and alkyl backbone confer organic solubility.[2]
pKa ~9-10 for the 4-amino groupTypical for a primary amine on a piperidine ring.[2]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Resonances corresponding to the tert-butyl protons of the Boc group (~1.4 ppm), piperidine ring protons (complex multiplets from ~1.5-4.0 ppm), a singlet for the methoxy group protons (~3.3-3.5 ppm), and a broad singlet for the NH₂ protons.

  • ¹³C NMR: Signals for the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm), the methoxy carbon (~55-60 ppm), and distinct signals for the piperidine ring carbons.

  • IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a strong C=O stretch for the Boc carbonyl (~1680-1700 cm⁻¹).

  • Mass Spectrometry: An [M+H]⁺ peak at approximately m/z 231.17.

Synthetic Strategies

The synthesis of this compound can be envisioned through several routes, often starting from commercially available piperidine derivatives. A plausible approach involves the conversion of a suitable precursor like 1-Boc-4-piperidone.

Proposed Synthesis from 1-Boc-4-piperidone

A key strategy involves the introduction of the methoxy and amino groups onto the 4-piperidone core. This multi-step synthesis highlights fundamental organic transformations.

Synthesis_Workflow cluster_0 Synthetic Pathway Start 1-Boc-4-piperidone Step1 α-Hydroxylation/ α-Halogenation Start->Step1 e.g., m-CPBA or NBS, base Step2 Methoxylation Step1->Step2 NaH, MeI or NaOMe Step3 Reductive Amination/ Oximation & Reduction Step2->Step3 NH4OAc, NaBH3CN or 1. NH2OH·HCl 2. H2, Pd/C Final 1-Boc-3-methoxy-4-aminopiperidine Step3->Final Amide_Coupling Reactant1 This compound R¹-NH₂ Coupling Coupling Agents (HATU, HBTU, EDC) Reactant1:p1->Coupling Reactant2 Carboxylic Acid R²-COOH Reactant2:p2->Coupling Product Amide Product R¹-NH-C(=O)-R² Coupling->Product:p3 Deprotection_Workflow Start N-Boc Protected Piperidine Acid Acidic Conditions (TFA/DCM or HCl in Dioxane) Start->Acid Product Deprotected Piperidine (Amine Salt) Acid->Product Base Aqueous Base Work-up Product->Base Final Free Piperidine Base->Final

References

Application Notes and Protocols for the Functionalization of 1-Boc-3-methoxy-piperidin-4-ylamine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the chemical modification of tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate (1-Boc-3-methoxy-piperidin-4-ylamine). This versatile building block is of significant interest in contemporary drug discovery due to the prevalence of the substituted piperidine motif in a wide array of bioactive molecules.[1] This document delineates the strategic considerations and step-by-step methodologies for reacting this chiral amine with common classes of electrophiles, including acylating agents, sulfonylating agents, carbonyl compounds (via reductive amination), and alkylating agents. The protocols are designed to be self-validating, with an emphasis on explaining the chemical principles that underpin the choice of reagents and reaction conditions, thereby ensuring reproducibility and scalability.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it an ideal framework for optimizing drug-receptor interactions. The subject of this guide, this compound, offers multiple points for diversification. The primary amine at the C4 position serves as a key nucleophilic handle for the introduction of a wide range of functional groups through reactions with various electrophiles. The Boc-protected nitrogen at the N1 position ensures chemoselective functionalization at the C4-amine and can be removed under acidic conditions for further derivatization. The methoxy group at the C3 position introduces a specific stereochemical and electronic environment that can influence both the reactivity of the adjacent amine and the conformational preference of the piperidine ring, which can be crucial for biological activity.

This guide will systematically explore the reaction of this valuable building block with four major classes of electrophiles, providing both the theoretical underpinnings and practical, step-by-step protocols.

Acylation: Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[2] Acylation of this compound allows for the introduction of a vast array of substituents, profoundly influencing the compound's physicochemical and pharmacological properties.

Mechanistic Considerations

The most common and reliable method for forming amide bonds from a primary amine and a carboxylic acid involves the use of peptide coupling reagents.[3] These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) to suppress side reactions and minimize racemization if the carboxylic acid is chiral.

The general workflow for an EDC/HOBt mediated amide coupling is depicted below:

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Work-up RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate RCOOH->ActiveEster + EDC, HOBt EDC EDC HOBt HOBt Amide Target Amide ActiveEster->Amide + Amine Amine 1-Boc-3-methoxy- piperidin-4-ylamine Purification Purification Amide->Purification Aqueous Work-up, Chromatography

Caption: General workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous DCM or DMF, add HOBt (1.2 equivalents).

  • Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the hydrochloride salt if EDC is used as a salt and to maintain a basic environment for the coupling.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ReagentMolar Equiv.Purpose
This compound1.0Nucleophile
Carboxylic Acid1.1Electrophile
EDC1.2Coupling Agent
HOBt1.2Additive to prevent side reactions
DIPEA2.5Non-nucleophilic base

Sulfonylation: Formation of Sulfonamides

Sulfonamides are a key functional group in a multitude of clinically important drugs, acting as bioisosteres for amides with different electronic and hydrogen bonding properties.[4]

Mechanistic Considerations

The synthesis of sulfonamides is typically achieved by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of a chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is required to quench the HCl byproduct generated during the reaction.

G Amine 1-Boc-3-methoxy- piperidin-4-ylamine Sulfonamide Target Sulfonamide Amine->Sulfonamide + Sulfonyl Chloride, Base SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) Base Base (e.g., Et₃N) Purification Purification Sulfonamide->Purification Aqueous Work-up, Chromatography

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Sulfonamide Synthesis

This protocol provides a general method for the synthesis of sulfonamides from this compound.

Materials:

  • This compound

  • Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents).

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

ReagentMolar Equiv.Purpose
This compound1.0Nucleophile
Sulfonyl Chloride1.1Electrophile
Triethylamine1.5HCl Scavenger

Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds and the synthesis of more substituted amines.[5] This reaction allows for the coupling of this compound with aldehydes or ketones.

Mechanistic Considerations

Reductive amination is a two-step process that occurs in a single pot. First, the amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic conditions). In the second step, a reducing agent, added to the reaction mixture, selectively reduces the imine to the corresponding amine.[6] A key aspect of this reaction is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance of weakly acidic conditions that favor imine formation.[7]

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up Amine 1-Boc-3-methoxy- piperidin-4-ylamine Imine Imine/Iminium Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde or Ketone Product N-Alkylated Amine Imine->Product + Reducing Agent ReducingAgent NaBH(OAc)₃ Purification Purification Product->Purification Aqueous Work-up, Chromatography

References

analytical methods for 1-Boc-3-methoxy-piperidin-4-ylamine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 1-Boc-3-methoxy-piperidin-4-ylamine

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, a key building block in modern pharmaceutical synthesis. The purity and structural integrity of such intermediates are paramount to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredients (APIs).[1] This document moves beyond procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust, self-validating system for quality control. The protocols herein cover chromatographic purity, structural elucidation, and physicochemical property confirmation, grounded in authoritative spectroscopic and spectrometric techniques.

Introduction: The Critical Role of Intermediate Characterization

This compound is a substituted piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methoxy ether, and a primary amine. This specific arrangement of functional groups makes it a versatile intermediate for constructing more complex molecules, particularly in the development of novel therapeutics.[2] The quality of this starting material directly impacts the impurity profile and overall success of multi-step syntheses. Therefore, a multi-faceted analytical approach is not merely a suggestion but a requirement for rigorous quality control and regulatory compliance. This note details the primary analytical techniques necessary for its definitive characterization.

Physicochemical and Structural Overview

A foundational understanding of the molecule's properties is essential before commencing analytical work.

Chemical Structure:

  • IUPAC Name: tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate[3]

  • CAS Number: 1171124-68-7[3]

  • Molecular Formula: C₁₁H₂₂N₂O₃[3]

  • Molecular Weight: 230.30 g/mol

PropertyValueSource
Molecular Weight 230.30 g/mol [3]
Predicted Boiling Point 306.2±42.0 °C[3]
Predicted Density 1.07±0.1 g/cm³[3]
Predicted pKa 9.42±0.40[3]

Integrated Analytical Workflow

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together, they create a complete picture of the compound's identity, purity, and structure. The following workflow is recommended upon receipt of a new batch of the material.

Analytical_Workflow cluster_0 Initial Assessment & Purity cluster_1 Structural Confirmation Receive Receive Compound & COA HPLC HPLC Purity & Impurity Profile Receive->HPLC GC GC-HS for Residual Solvents Receive->GC Compare Compare with COA Specs HPLC->Compare GC->Compare NMR NMR (¹H, ¹³C) Structural Confirmation & qNMR Compare->NMR Pass Quarantine Quarantine/Reject Out of Specification Compare->Quarantine Fail MS LC-MS Molecular Weight Verification NMR->MS FTIR FTIR Functional Group Analysis MS->FTIR Release Release for R&D Use FTIR->Release

Caption: Recommended quality control workflow for this compound.

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone for determining the purity of chemical intermediates. It separates the main compound from any synthesis-related byproducts or residual starting materials.

High-Performance Liquid Chromatography (HPLC)

Principle of Causality: HPLC is the primary method for quantifying purity and detecting non-volatile impurities.[4] A reversed-phase C18 column is selected due to its excellent resolving power for moderately polar compounds like the target molecule. The use of a buffered mobile phase is critical to maintain a consistent ionization state of the primary amine, ensuring reproducible retention times and sharp peak shapes.

Experimental Protocol:

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Detector: UV-Vis Detector (UVD) or Diode Array Detector (DAD).

    • Autosampler: Capable of maintaining column temperature.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm. Note: As piperidines lack a strong chromophore, detection at low UV wavelengths is necessary. For trace-level analysis, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to enhance UV absorbance and sensitivity.[1][5]

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in 5 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Data Interpretation:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • A typical acceptance criterion for high-quality material is ≥98% purity.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Principle of Causality: GC is indispensable for identifying and quantifying volatile impurities, primarily residual solvents from the synthesis and purification processes (e.g., Toluene, THF, Hexanes).[1][4] The headspace technique is used to sample only the volatile components, avoiding contamination of the GC system with the non-volatile analyte.

Experimental Protocol:

  • Instrumentation:

    • GC System: Agilent 8890 GC with Headspace Sampler.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Detector: Flame Ionization Detector (FID).

  • Sample Preparation:

    • Accurately weigh ~50 mg of the compound into a 20 mL headspace vial.

    • Add 1 mL of Dimethyl Sulfoxide (DMSO).

    • Seal the vial immediately.

  • GC-HS Conditions:

    • Incubation Temperature: 80 °C for 15 minutes.

    • Injector Temperature: 250 °C.

    • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Detector Temperature: 280 °C.

  • Data Interpretation:

    • Identify residual solvents by comparing their retention times to those of known standards.

    • Quantify against a calibration curve to ensure levels are below the limits specified by ICH guidelines (e.g., USP <467>).

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful tool for unambiguous structure determination.[4] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. A high-field spectrometer (≥400 MHz) is recommended to achieve optimal resolution of the piperidine ring protons, which can exhibit complex splitting patterns.[1]

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) if quantitative analysis (qNMR) is intended.[1]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz): (Note: These are predicted values based on the structure. Actual chemical shifts may vary.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 4.2Multiplet2H-CH₂- (Axial protons on piperidine ring adjacent to N-Boc)
~3.40Singlet3H-OCH₃
~3.2 - 3.4Multiplet1H-CH-O-
~2.8 - 3.1Multiplet3H-CH₂- (Equatorial) & -CH-N-
~1.8 - 2.0Multiplet2HPiperidine ring protons
~1.6Broad Singlet2H-NH₂
1.46Singlet9HBoc group (-C(CH₃)₃)
Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it can also provide molecular weight information for any impurities detected. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Expected Data:

  • Molecular Formula: C₁₁H₂₂N₂O₃

  • Exact Mass: 230.1630

  • Expected Ion (ESI+): [M+H]⁺ = 231.1709

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR is a rapid and simple technique to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[6] It serves as an excellent identity check.

Expected Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H StretchPrimary Amine (-NH₂)
2850 - 3000C-H StretchAliphatic (Piperidine, Boc, Methoxy)
~1690C=O StretchCarbonyl (Boc group)
1100 - 1250C-O StretchEther (C-O-C) & Carbamate (O-C=O)

Logic of Orthogonal Methods

The strength of this analytical approach lies in its orthogonality. Each technique measures a different physical property, providing a cross-validating system for quality assessment.

Orthogonal_Methods cluster_Purity Purity & Composition cluster_Structure Identity & Structure Analyte 1-Boc-3-methoxy- piperidin-4-ylamine HPLC HPLC Analyte->HPLC GC GC-HS Analyte->GC NMR NMR Analyte->NMR MS MS Analyte->MS FTIR FTIR Analyte->FTIR Purity_Info • Purity (% Area) • Impurity Profile HPLC->Purity_Info Solvent_Info • Residual Solvents GC->Solvent_Info Structure_Info • Atomic Connectivity • Proton/Carbon Environment NMR->Structure_Info MW_Info • Molecular Weight MS->MW_Info FG_Info • Functional Groups FTIR->FG_Info

Caption: Relationship between analytical techniques and the information they provide.

Summary of Acceptance Criteria

The following table summarizes the expected results from a comprehensive analysis of a high-purity batch of this compound.

Analytical MethodParameterSpecification
HPLC Purity≥ 98% (by Area %)
LC-MS Molecular Ion [M+H]⁺m/z = 231.17 ± 0.1
¹H NMR Structural ConformanceSpectrum conforms to predicted structure
FTIR Functional GroupsPeaks corresponding to N-H, C=O, and C-O are present
GC-HS Residual SolventsComplies with ICH Q3C limits

References

purification techniques for 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 1-Boc-3-methoxy-piperidin-4-ylamine

Abstract

This compound is a key heterocyclic building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex molecular scaffolds for drug discovery. The ultimate purity of this intermediate is paramount, as it directly influences the integrity, yield, and impurity profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers and drug development professionals on robust purification techniques for this compound, grounded in fundamental physicochemical principles. We will explore detailed protocols for flash column chromatography and crystallization, discuss common process-related impurities, and outline analytical methods for rigorous purity assessment.

Foundational Principles: Understanding the Molecule

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and its likely impurity profile.

Physicochemical Characteristics

This compound possesses a unique combination of structural features that dictate its behavior during purification:

  • Structure: A piperidine ring N-protected with a bulky, lipophilic tert-butoxycarbonyl (Boc) group.

  • Polarity: The molecule exhibits moderate polarity due to the presence of the primary amine (-NH₂), methoxy (-OCH₃), and carbamate functionalities. The Boc group significantly increases its solubility in common organic solvents compared to the unprotected parent amine.

  • Basicity: The primary amine at the C4 position is basic. The pKa of similar 3-aminopiperidines is influenced by substituents, but it remains a critical factor, particularly for chromatographic separations on acidic stationary phases like silica gel.[1]

  • Solubility: Generally soluble in polar organic solvents like dichloromethane (DCM), methanol (MeOH), ethyl acetate (EtOAc), and acetonitrile. Its solubility in non-polar solvents like hexanes is limited but can be exploited for crystallization and chromatography.

Common Impurity Profile

Impurities can arise from starting materials, side reactions, or degradation.[2][3] A proactive purification strategy must account for these potential contaminants.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Incomplete Boc protection can leave residual 3-methoxy-piperidin-4-ylamine.

    • Di-Boc Protected Species: Over-reaction can lead to the formation of a di-Boc impurity where the primary amine is also protected.[2]

    • Reagents and Byproducts: Excess di-tert-butyl dicarbonate (Boc₂O) or its byproducts must be removed.[4][5]

  • Degradation Products: The Boc group is labile under acidic conditions.[6][7] Inadvertent exposure to acid during workup or storage can lead to the formation of the deprotected piperidine.

  • Stereoisomers: If the synthesis is intended to be stereospecific, the presence of the undesired enantiomer or diastereomer is a critical impurity that must be quantified and controlled.[2][3]

Purification Strategy I: Flash Column Chromatography

Flash column chromatography is the workhorse technique for purifying moderately polar organic compounds on a laboratory scale. For a basic amine like this compound, careful selection of the stationary and mobile phases is crucial to prevent poor separation and low recovery.

Causality of Stationary Phase Selection

The interaction between the basic amine and the stationary phase is the most critical parameter for a successful separation.

  • Standard Silica Gel (SiO₂): Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like our target molecule can interact strongly with these acidic sites via ionic interactions, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[8] This effect can be mitigated but often not eliminated.

  • Amine-Functionalized Silica (NH₂-Silica): This is often the superior choice. The surface is treated with aminopropyl groups, which masks the acidic silanols and creates a mildly basic environment. This prevents the strong ionic interactions, resulting in symmetrical peak shapes, improved resolution, and better recovery without the need for mobile phase modifiers.[8]

  • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative to silica for purifying basic compounds.[9]

Mobile Phase Systems

The choice of mobile phase (eluent) is tailored to the selected stationary phase. The goal is to achieve a retention factor (Rբ) of approximately 0.25-0.35 on a TLC plate for the target compound, which generally translates to optimal separation on a flash column.

Stationary PhaseRecommended Mobile Phase SystemRationale & Expert Insights
Standard Silica Gel Dichloromethane / Methanol + 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)The DCM/MeOH gradient effectively elutes moderately polar compounds. The basic additive (TEA or NH₄OH) is critical; it competes with the target amine for binding to the acidic silanol sites, thereby preventing peak tailing.[9][10] TEA is volatile and easily removed, but NH₄OH can sometimes provide sharper peaks.
Standard Silica Gel Ethyl Acetate / Hexanes + 0.5-1% Triethylamine (TEA)A less polar system suitable if impurities are significantly less polar than the target compound. The basic modifier is still required.
Amine-Functionalized Silica Dichloromethane / MethanolThe need for a basic additive is eliminated. A simple gradient of increasing methanol concentration is typically sufficient to elute the compound with excellent peak shape.[8] This simplifies workup as there is no modifier to remove from the collected fractions.
Amine-Functionalized Silica Ethyl Acetate / HexanesThis is an excellent choice for resolving less polar impurities. The separation occurs based on polarity differences without the complication of strong acid-base interactions.
Basic or Neutral Alumina Dichloromethane / Methanol or Ethyl Acetate / HexanesSimilar to NH₂-Silica, basic modifiers are generally not required. Alumina can sometimes offer different selectivity compared to silica-based phases.[9]
Experimental Protocol: Chromatography on NH₂-Functionalized Silica

This protocol is recommended for its simplicity, efficiency, and high-quality results.

  • TLC Analysis:

    • Develop a method on NH₂-functionalized TLC plates.

    • Prepare several eluent systems (e.g., 2%, 5%, and 10% MeOH in DCM).

    • Spot the crude material and run the plates. Identify the solvent system that provides an Rբ of ~0.3 for the target compound. This will be your starting isocratic elution condition or the midpoint of your gradient.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to stationary phase by weight).

    • Pack the NH₂-silica column using the initial, low-polarity mobile phase (e.g., 100% DCM). Ensure the column bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Expert Tip: For optimal resolution, adsorb the crude material onto a small amount of silica gel or Celite®. To do this, dissolve the crude product in a suitable solvent (e.g., DCM), add the adsorbent, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully apply this powder to the top of the packed column. This technique, known as dry loading, prevents band broadening.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase (e.g., 100% DCM) for 2-3 column volumes to elute very non-polar impurities.

    • Gradually increase the polarity by running a linear gradient up to the concentration of the polar solvent determined from your TLC analysis (e.g., gradient from 0% to 10% MeOH in DCM over 10-15 column volumes).

    • Collect fractions throughout the run.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

G Workflow: Flash Chromatography Purification cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Method Development Pack 2. Column Packing TLC->Pack Load 3. Dry Sample Loading Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: A typical workflow for purification by flash column chromatography.

Purification Strategy II: Crystallization

Crystallization is a powerful and scalable purification technique that can yield material of very high purity. It relies on the principle that a compound's solubility in a solvent is temperature-dependent.[11][12]

Principles of Solvent Selection

The "art" of crystallization lies in finding the perfect solvent or solvent system.[12]

  • The Ideal Single Solvent: The crude compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Two-Solvent System: If a suitable single solvent cannot be found, a binary system is used. The compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. A "poor" solvent (anti-solvent), in which the compound is insoluble, is then added dropwise until the solution becomes persistently turbid.[12]

Potential Solvent(s)TypeRationale & Expert Insights
Isopropanol (IPA) or Ethanol (EtOH) Single SolventAlcohols are often good choices for moderately polar compounds. They are protic and can engage in hydrogen bonding. Many piperidine derivatives have been successfully crystallized from ethanol.[11]
Acetonitrile (MeCN) Single SolventA polar aprotic solvent that is also a good candidate for crystallizing compounds with moderate polarity.[13]
Ethyl Acetate (EtOAc) / Hexanes Two-Solvent SystemA very common and effective system. The compound is dissolved in a minimal amount of hot EtOAc, and hexanes are added slowly to induce crystallization as the solution cools.
Dichloromethane (DCM) / Diethyl Ether or Hexanes Two-Solvent SystemUseful if the compound is very soluble in DCM. Diethyl ether or hexanes act as the anti-solvent.
Experimental Protocol: Two-Solvent Crystallization
  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature, with stirring, until the solid is fully dissolved.

  • Induce Saturation: Slowly add the "poor" anti-solvent (e.g., hexanes) dropwise with continuous stirring. Continue adding until the solution becomes slightly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the flask until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystal Growth: Cover the flask (e.g., with a watch glass) to prevent rapid evaporation and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

G Workflow: Two-Solvent Crystallization Dissolve 1. Dissolve Crude Product in 'Good' Solvent Add_Anti 2. Add 'Poor' Anti-Solvent to Turbidity Dissolve->Add_Anti Clarify 3. Re-clarify with 'Good' Solvent Add_Anti->Clarify Cool 4. Slow Cooling to Room Temperature Clarify->Cool Chill 5. Chill in Ice Bath to Maximize Yield Cool->Chill Filter 6. Isolate Crystals via Vacuum Filtration Chill->Filter Wash 7. Wash with Cold Anti-Solvent Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Pure High Purity Crystals Dry->Pure

Caption: A step-by-step process for purification via two-solvent crystallization.

Quality Control: Analytical Purity Assessment

After purification, the identity and purity of this compound must be rigorously confirmed. A combination of analytical techniques should be employed.

Analytical TechniquePurpose & Information Gained
¹H and ¹³C NMR Structure Confirmation & Purity. Confirms the chemical structure. The absence of significant impurity signals provides a qualitative assessment of purity. Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.[3]
HPLC-MS Purity & Molecular Weight. High-Performance Liquid Chromatography (HPLC) separates the main component from impurities, allowing for quantification of purity by peak area percentage. Mass Spectrometry (MS) confirms the molecular weight of the parent compound and can help identify impurities.
GC-MS Volatile Impurities. Gas Chromatography (GC) is excellent for identifying and quantifying residual solvents and other volatile or thermally stable impurities.[14][15]
Chiral HPLC or GC Enantiomeric Purity. If the material is intended to be a single enantiomer, analysis on a chiral stationary phase is mandatory to determine the enantiomeric excess (e.e.).[2][14]
TLC Qualitative Check. A quick and simple method to check for the presence of impurities and to confirm the Rբ value against a reference standard.

Conclusion

The purification of this compound is a critical step in its journey from a chemical intermediate to a component of a potential therapeutic agent. The choice between flash chromatography and crystallization depends on the nature and quantity of impurities, as well as the scale of the purification. For complex mixtures or initial purifications, chromatography on amine-functionalized silica offers excellent resolving power and predictability. For final purification to achieve high-purity material, crystallization is an efficient and scalable method. A comprehensive suite of analytical techniques is essential to validate the purity of the final product, ensuring its suitability for downstream applications in research and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence: --INVALID-LINK--

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Boc-3-methoxy-piperidin-4-ylamine, a valuable building block in contemporary drug discovery. The presented synthetic strategy is designed for scalability, safety, and efficiency, prioritizing commercially available starting materials and robust reaction conditions. This guide delves into the rationale behind the chosen synthetic route, detailed step-by-step protocols, process optimization, and critical safety considerations. The information herein is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties. Specifically, 3,4-disubstituted piperidines, such as the target molecule this compound, offer a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The methoxy group at the 3-position and the amino group at the 4-position provide key vectors for molecular interactions, making this intermediate highly sought after for the synthesis of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is instrumental in synthetic campaigns, allowing for selective functionalization at other positions of the ring before its facile removal under acidic conditions. This guide outlines a robust and scalable synthesis to access this key intermediate, starting from the readily available N-Boc-4-piperidone.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target compound, this compound (I), suggests a pathway originating from N-Boc-4-piperidone (IV), a commercially abundant starting material. The key transformations involve the introduction of the methoxy group at the 3-position and the installation of the amine functionality at the 4-position.

Retrosynthesis I This compound (I) II N-Boc-3-methoxy-piperidin-4-one Oxime (II) I->II Reduction III N-Boc-3-methoxy-piperidin-4-one (III) II->III Oximation V 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine III->V Hydrolysis IV N-Boc-4-piperidone (IV) V->IV Formylation

Caption: Retrosynthetic analysis of this compound.

This strategy hinges on a sequence of well-established and scalable reactions:

  • Formylation and Methoxy Group Introduction: Activation of the 3-position of N-Boc-4-piperidone (IV) via formylation to yield an enaminone intermediate (V). This is followed by a reaction sequence to introduce the methoxy group, leading to N-Boc-3-methoxy-piperidin-4-one (III).

  • Oximation: Conversion of the ketone (III) to its corresponding oxime (II) using hydroxylamine hydrochloride. This step is crucial for the subsequent introduction of the amine group.

  • Reduction: Reduction of the oxime (II) to the target primary amine (I). This can be achieved through various catalytic hydrogenation methods.

An alternative and often preferred method for the direct conversion of a ketone to an amine is reductive amination .[1] This one-pot procedure offers operational simplicity and is highly relevant to large-scale synthesis.[2]

Detailed Synthesis Protocol

The following protocol outlines a scalable synthetic route to this compound.

Step 1: Synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine

This initial step activates the C3 position of the piperidone ring for subsequent functionalization.

  • Reaction:

    • N-Boc-4-piperidone

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Rationale: The reaction of a ketone with DMF-DMA is a standard method for the synthesis of β-enaminones.[3] This reaction is typically high-yielding and proceeds under relatively mild conditions.

Protocol:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent such as toluene or DMF, add N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to afford the crude 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-methoxy-piperidin-4-one

This step introduces the key methoxy group at the 3-position.

  • Reaction:

    • 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine

    • Methanol, Sodium borohydride, followed by acidic workup.

  • Rationale: The enaminone is first reduced, and then a Michael addition of methanol is facilitated, followed by hydrolysis of the enamine to reveal the ketone.

Protocol:

  • Dissolve the crude product from Step 1 in methanol.

  • Cool the solution to 0-5 °C and add sodium borohydride in portions.

  • Stir the reaction at low temperature until the reduction is complete.

  • Carefully quench the reaction with an aqueous acid (e.g., 1M HCl) and stir until the hydrolysis of the enamine is complete.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-methoxy-piperidin-4-one.

Step 3: Synthesis of 1-Boc-3-methoxy-piperidin-4-one Oxime

Formation of the oxime is a critical step to introduce the nitrogen atom at the C4 position.[4]

  • Reaction:

    • N-Boc-3-methoxy-piperidin-4-one

    • Hydroxylamine hydrochloride

    • Base (e.g., sodium acetate, pyridine)

  • Rationale: Ketones readily react with hydroxylamine to form oximes.[5] The reaction is typically straightforward and high-yielding.

Protocol:

  • Dissolve N-Boc-3-methoxy-piperidin-4-one (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.2 eq) and a base such as sodium acetate (1.5-2.0 eq).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the oxime.

Step 4: Synthesis of this compound

The final step is the reduction of the oxime to the target primary amine.

  • Reaction:

    • 1-Boc-3-methoxy-piperidin-4-one oxime

    • Reducing agent (e.g., H₂/Raney Nickel, H₂/Pd/C, or LiAlH₄)

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines and is generally preferred for large-scale operations due to safety and work-up considerations.[6]

Protocol:

  • In a hydrogenation vessel, suspend the oxime from Step 3 in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of Raney Nickel or Palladium on carbon.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating.

  • Monitor the reaction for hydrogen uptake.

  • Upon completion, carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification can be achieved by column chromatography or crystallization of a suitable salt.

Alternative Reductive Amination Protocol

A more direct route from the ketone (III) to the amine (I) is through reductive amination.

Reductive_Amination III N-Boc-3-methoxy-piperidin-4-one (III) I This compound (I) III->I NH4OAc, NaBH3CN or NaBH(OAc)3

Caption: Direct synthesis of the target amine via reductive amination.

Protocol:

  • To a solution of N-Boc-3-methoxy-piperidin-4-one (1.0 eq) in a solvent such as methanol or dichloromethane, add ammonium acetate (5-10 eq).

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.[7]

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and perform a standard aqueous work-up.

  • Purify the product as described previously.

Process Optimization and Scale-Up Considerations

  • Diastereoselectivity: The introduction of the methoxy group at the 3-position and the amine at the 4-position creates two stereocenters. The relative stereochemistry (cis/trans) of the final product will depend on the reaction conditions, particularly in the reduction step. Diastereoselective methods may be required to obtain a single isomer.[8][9][10][11]

  • Purification: The final product is a polar amine, which can be challenging to purify by standard silica gel chromatography.[12] Reverse-phase chromatography or crystallization of a salt (e.g., hydrochloride or tartrate) are often more effective purification strategies on a large scale.[13]

  • Reagent Selection: For large-scale synthesis, the choice of reagents should consider cost, safety, and ease of handling. For instance, while LiAlH₄ is a powerful reducing agent, its pyrophoric nature makes catalytic hydrogenation a more attractive option for industrial applications. Sodium triacetoxyborohydride is a milder and more selective reducing agent for reductive amination compared to sodium cyanoborohydride.[14]

  • Safety:

    • Hydroxylamine hydrochloride: Can be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE).[15][16][17][18][19]

    • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also a skin and eye irritant.[20][21][22][23][24] Handle in a well-ventilated area, away from moisture.

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the use of appropriate equipment and procedures to prevent the risk of fire or explosion.

Data Presentation

Table 1: Summary of Reagents and Typical Yields

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1N-Boc-4-piperidoneDMF-DMA1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine>95
21-Boc-3-[(dimethylamino)methylene]-4-oxopiperidineNaBH₄, MeOHN-Boc-3-methoxy-piperidin-4-one70-85
3N-Boc-3-methoxy-piperidin-4-oneNH₂OH·HCl1-Boc-3-methoxy-piperidin-4-one oxime85-95
41-Boc-3-methoxy-piperidin-4-one oximeH₂/Raney NiThis compound70-90

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of this compound. By employing well-established chemical transformations and considering key aspects of process safety and optimization, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical industry. The strategic use of the Boc protecting group and the efficient installation of the methoxy and amino functionalities make this approach amenable to the generation of a wide range of downstream derivatives for drug discovery programs.

References

Application Notes & Protocols: 1-Boc-3-methoxy-piperidin-4-ylamine as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a highly privileged structure for engaging with biological targets.[4] This guide focuses on the strategic application of a key derivative, 1-Boc-3-methoxy-piperidin-4-ylamine , a versatile intermediate designed for efficient library synthesis and lead optimization. We provide an in-depth analysis of its structural advantages, detailed protocols for its derivatization via common synthetic routes, and expert insights into troubleshooting and downstream characterization.

The Strategic Value of the this compound Scaffold

The utility of this intermediate stems from the orthogonal reactivity of its functional groups, which are strategically positioned to maximize chemical diversity and fine-tune physicochemical properties.

  • The Piperidine Core: This six-membered heterocycle is a prevalent motif in CNS drugs and other therapeutic areas, valued for its ability to improve pharmacokinetic properties.[4][5]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is essential for modern synthesis.[6] It temporarily masks the basicity and nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions and allowing for selective functionalization of the primary amine.[7][8] Its facile removal under acidic conditions provides a late-stage vector for further modification.[9]

  • The 4-Amino Group: This primary amine serves as the principal handle for diversification. It is a potent nucleophile, readily participating in reactions like amide bond formation and reductive amination to append a wide array of moieties.[10][11]

  • The 3-Methoxy Group: The methoxy group at the adjacent position subtly modulates the properties of the scaffold. It can influence the pKa of the neighboring amine, participate in hydrogen bonding as an acceptor, and alter the lipophilicity and metabolic stability of the final compound. Its presence provides a fixed structural element that can be exploited for specific interactions within a protein binding pocket.[12]

Below is a workflow illustrating the integration of this intermediate in a typical drug discovery campaign.

G cluster_0 Scaffold Elaboration cluster_1 Processing & Screening cluster_2 Lead Optimization Intermediate 1-Boc-3-methoxy- piperidin-4-ylamine Amide Amide Coupling (Carboxylic Acids) Intermediate->Amide R-COOH, Coupling Agent Reductive Reductive Amination (Aldehydes/Ketones) Intermediate->Reductive R-CHO, Reducing Agent Library Boc-Protected Compound Library Amide->Library Reductive->Library Deprotection Boc Deprotection (TFA or HCl) Library->Deprotection Final_Library Final Compound Library Deprotection->Final_Library Screening Biological Screening (HTS, SAR) Final_Library->Screening Hit Hit Compound Screening->Hit Lead_Op Lead Optimization (ADME/Tox) Hit->Lead_Op Candidate Drug Candidate Lead_Op->Candidate

Caption: Drug Discovery Workflow.

Physicochemical Properties & Handling

Proper characterization and handling are paramount for successful synthesis. The data below corresponds to a common stereoisomer, (3S,4R)-4-Amino-1-Boc-3-methoxy-piperidine. Researchers should verify the stereochemistry of their starting material.

PropertyValueSource
CAS Number 1171125-92-0[13]
Molecular Formula C₁₁H₂₂N₂O₃[13]
Molecular Weight 230.31 g/mol -
Appearance Colorless to pale yellow oil or solid[14]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) to prevent degradation.-
Safety Handle with standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation and skin contact. Refer to the material safety data sheet (MSDS) from the supplier.-

Core Synthetic Protocols

The primary amine of this compound is a versatile nucleophile. The following sections detail robust protocols for two of the most common and powerful transformations in medicinal chemistry: amide bond formation and reductive amination.[15][16]

Application Protocol: Amide Bond Formation

Amide coupling is arguably the most frequently used reaction in drug discovery, enabling the connection of the amine intermediate to a vast library of carboxylic acids.[17] The choice of coupling reagent is critical and depends on the substrate's sensitivity and steric hindrance. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, modern coupling reagent that minimizes racemization and is effective for even challenging couplings.[16]

Caption: Amide Coupling Reaction Scheme.

Protocol: HATU-Mediated Amide Coupling

  • Reagent Preparation: To a clean, dry vial, add the desired carboxylic acid (1.1 eq., e.g., 0.22 mmol, 1.1 eq.).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF, 2 mL).

  • Activation: Add HATU (1.1 eq., 83.6 mg, 0.22 mmol) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq., 105 µL, 0.6 mmol).

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the carboxylic acid and the HCl by-product from the HATU reaction, driving the equilibrium towards the activated ester formation.[16]

  • Pre-activation Stir: Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the highly reactive HOBt-ester intermediate.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 eq., 46.1 mg, 0.20 mmol) in anhydrous DMF (1 mL). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Representative Data

Carboxylic Acid PartnerProduct Yield (Typical)Purity (LC-MS)
Benzoic Acid85-95%>98%
4-Chlorophenylacetic acid80-90%>97%
1-Methyl-1H-indole-5-carboxylic acid75-85%>95%
Cyclohexanecarboxylic acid90-98%>98%
Application Protocol: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, reacting the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary amine.[18] This two-step, one-pot process is highly efficient for generating diverse libraries.[15][19] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of carbonyls, and does not require acidic conditions that could prematurely cleave the Boc group.[20]

Protocol: Reductive Amination with STAB

  • Reagent Preparation: To a dry vial, add this compound (1.0 eq., 46.1 mg, 0.20 mmol) and the desired aldehyde or ketone (1.2 eq., 0.24 mmol).

  • Dissolution: Dissolve the components in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (3 mL).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq., 1.2 µL, 0.02 mmol).

    • Causality Note: The acid catalyst accelerates the formation of the iminium ion intermediate, which is the species that is actually reduced by the hydride reagent.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq., 63.6 mg, 0.30 mmol) portion-wise over 5 minutes.

    • Safety Note: Addition may cause gas evolution. Ensure proper ventilation.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Stir for 15 minutes. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired secondary amine.

Downstream Processing: Boc Deprotection

The final step for many synthetic routes is the removal of the Boc protecting group to reveal the piperidine nitrogen. This secondary amine can be crucial for activity (e.g., forming a salt bridge in a binding site) or serve as another point for diversification.

Protocol: Acid-Mediated Boc Deprotection

  • Setup: Dissolve the Boc-protected substrate (1.0 eq., 0.15 mmol) in DCM (2 mL) in a round-bottom flask.

  • Acid Addition: Add a 20-50% solution of Trifluoroacetic acid (TFA) in DCM (2 mL, >20 eq.) dropwise at 0°C (ice bath).

    • Causality Note: Strong acid protonates the carbamate, leading to its collapse via elimination of carbon dioxide and the stable tert-butyl cation.[6]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is often obtained as a TFA salt. To obtain the free base, dissolve the residue in DCM and wash with saturated NaHCO₃, then dry and concentrate.

Troubleshooting Common Synthetic Challenges

G Start Problem Observed Incomplete Incomplete Reaction (Starting Material Remains) Start->Incomplete LowYield Low Yield of Desired Product Start->LowYield SideProduct Multiple Side Products Start->SideProduct Sol_Inc_1 Extend reaction time Incomplete->Sol_Inc_1 Sol_Inc_2 Increase temperature moderately (e.g., to 40°C) Incomplete->Sol_Inc_2 Sol_Inc_3 Re-check reagent purity/ activity (e.g., HATU, STAB) Incomplete->Sol_Inc_3 Sol_Low_1 Optimize purification (change solvent system) LowYield->Sol_Low_1 Sol_Low_2 Check for product loss during aqueous work-up LowYield->Sol_Low_2 Sol_Low_3 Ensure stoichiometry is accurate LowYield->Sol_Low_3 Sol_Side_1 Lower reaction temperature SideProduct->Sol_Side_1 Sol_Side_2 Check for Boc-deprotection (if reaction is too acidic) SideProduct->Sol_Side_2 Sol_Side_3 For amides, check for epimerization (use different coupling agent/base) SideProduct->Sol_Side_3

Caption: Troubleshooting Decision Tree.

References

Application Notes and Protocols for the Use of 1-Boc-3-methoxy-piperidin-4-ylamine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is driven by the rapid synthesis and screening of large, diverse compound libraries. Parallel synthesis has emerged as a cornerstone of this endeavor, enabling the systematic and efficient generation of focused molecular libraries. Within this paradigm, the selection of appropriate building blocks is paramount. 1-Boc-3-methoxy-piperidin-4-ylamine is a key heterocyclic scaffold, offering a unique combination of structural features that make it an invaluable tool for drug discovery professionals. Its piperidine core is a prevalent motif in numerous biologically active compounds, while the stereochemistry and functional handles—a Boc-protected secondary amine, a methoxy group, and a primary amine—provide a rich platform for diversification.[1]

The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and subsequent functionalization of the piperidine nitrogen. The primary amine at the 4-position serves as a versatile nucleophile for a variety of conjugation reactions, most notably amide bond formation and reductive amination. The methoxy group at the 3-position introduces a key structural and electronic element that can influence the conformation of the piperidine ring and its interactions with biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis campaigns. We will delve into detailed protocols for key reactions, explain the underlying chemical principles, and present a logical workflow for the generation of diverse compound libraries.

Core Chemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its successful application.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO)
Storage Store at 2-8°C under an inert atmosphere

Handling Precautions: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.

Workflow for Parallel Synthesis using this compound

The following diagram illustrates a typical workflow for the generation of a diverse compound library starting from this compound. This workflow is designed to be modular, allowing for the generation of multiple sub-libraries from a common intermediate.

G cluster_0 PART 1: Core Derivatization cluster_1 PART 2: Boc Deprotection & Further Diversification cluster_2 PART 3: Analysis & Purification A This compound E Amide Library (via Amide Coupling) A->E HATU, DIPEA, DMF F Secondary Amine Library (via Reductive Amination) A->F NaBH(OAc)3, DCE G Urea Library (via Urea Formation) A->G DCM or DMF B Diverse Set of Carboxylic Acids (R1-COOH) B->E C Diverse Set of Aldehydes/Ketones (R2-CHO/R2-COR3) C->F D Diverse Set of Isocyanates (R4-NCO) D->G H Pooled or Individually Processed Libraries (Amide, Secondary Amine, Urea) E->H F->H G->H I Boc Deprotection H->I TFA/DCM J Deprotected Piperidine Libraries I->J M N-Alkylated Libraries J->M Base (e.g., K2CO3), ACN N N-Sulfonylated Libraries J->N Base (e.g., Pyridine), DCM K Diverse Set of Alkylating Agents (R5-X) K->M L Diverse Set of Sulfonyl Chlorides (R6-SO2Cl) L->N O Final Compound Libraries M->O N->O P High-Throughput Purification (e.g., Mass-directed prep-HPLC) O->P Q Quality Control (LC-MS, NMR) P->Q R Compound Archiving & Screening Q->R

Caption: A generalized workflow for parallel synthesis.

Detailed Application Protocols

The following protocols are designed for execution in a parallel synthesis format, typically utilizing 96-well plates. Reagent quantities are provided for a single well and can be scaled as needed. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Parallel Amide Library Synthesis

Amide bond formation is a robust and widely used reaction in drug discovery for coupling amines with carboxylic acids.[2] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended for its efficiency and low rate of racemization.[3]

Reaction Principle: The carboxylic acid is activated by HATU to form a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the primary amine of this compound.

G R-COOH Carboxylic Acid Active_Ester [R-CO-OAt]+ R-COOH->Active_Ester + HATU - HOBt HATU HATU Amide Amide Product Active_Ester->Amide + Amine - HOAt Amine This compound

Caption: Amide coupling reaction mechanism.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of each carboxylic acid from your library in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

  • Reaction Assembly (per well):

    • To each well of a clean 96-well reaction block, add 100 µL (0.02 mmol) of the respective carboxylic acid solution.

    • Add 100 µL (0.02 mmol) of the this compound solution to each well.

    • Add 100 µL (0.022 mmol) of the HATU solution to each well.

    • Initiate the reaction by adding 100 µL (0.06 mmol) of the DIPEA solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.

    • Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate for analysis and purification.

Quantitative Data Summary:

ReagentMolarity (M)Volume/well (µL)Moles/well (mmol)Equivalents
Carboxylic Acid0.21000.021.0
This compound0.21000.021.0
HATU0.221000.0221.1
DIPEA0.61000.063.0
Protocol 2: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical chemistry.[4] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation.

Reaction Principle: The primary amine of this compound condenses with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by sodium triacetoxyborohydride.

G Amine This compound Iminium Iminium Ion Amine->Iminium + Carbonyl - H2O Carbonyl Aldehyde/Ketone Product Secondary Amine Iminium->Product + NaBH(OAc)3

Caption: Reductive amination reaction pathway.

Materials:

  • This compound

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous DCE (1,2-Dichloroethane)

  • Acetic acid (optional, as a catalyst)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • Prepare a 0.2 M solution of each aldehyde or ketone from your library in anhydrous DCE in separate wells of a 96-well plate.

  • Reaction Assembly (per well):

    • To each well of a clean 96-well reaction block, add 100 µL (0.02 mmol) of the respective aldehyde/ketone solution.

    • Add 100 µL (0.02 mmol) of the this compound solution to each well.

    • (Optional) Add 5 µL of acetic acid to each well to catalyze imine formation.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 12.7 mg (0.06 mmol) of solid sodium triacetoxyborohydride to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 500 µL of dichloromethane (DCM) to each well, sealing, and shaking.

    • Transfer the organic layer to a new 96-well plate for analysis.

Quantitative Data Summary:

ReagentMolarity (M) / Mass (mg)Volume/well (µL)Moles/well (mmol)Equivalents
Aldehyde/Ketone0.21000.021.0
This compound0.21000.021.0
NaBH(OAc)₃12.7 mg-0.063.0
Acetic Acid (optional)-5-catalytic
Protocol 3: Boc Deprotection for Further Diversification

The Boc protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the secondary amine of the piperidine ring.[6] This unmasked amine can then be used as a point for further diversification.

Reaction Principle: The Boc group is cleaved by acidolysis, releasing isobutylene and carbon dioxide, to yield the free secondary amine as its trifluoroacetate salt.

Materials:

  • Boc-protected piperidine library from Protocol 1 or 2

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Nitrogen stream for solvent evaporation

Procedure:

  • Preparation:

    • Evaporate the solvent from the 96-well plate containing the Boc-protected library under a stream of nitrogen.

    • Re-dissolve the residue in each well in 200 µL of DCM.

  • Deprotection:

    • Prepare a 1:1 (v/v) solution of TFA in DCM.

    • Add 200 µL of the TFA/DCM solution to each well.

    • Seal the plate and shake at room temperature for 1-2 hours. Monitor the reaction by LC-MS if necessary.

  • Work-up:

    • Evaporate the TFA and DCM under a stream of nitrogen.

    • The resulting deprotected amine library (as TFA salts) can be used directly in the next diversification step or neutralized and purified.

Conclusion: Enabling Rapid Exploration of Chemical Space

This compound is a powerful and versatile building block for parallel synthesis in drug discovery. Its strategic placement of functional groups allows for the rapid and efficient generation of diverse compound libraries through robust chemical transformations such as amide coupling and reductive amination. The protocols outlined in this application note provide a solid foundation for researchers to leverage this scaffold in their quest for novel therapeutic agents. The modular nature of the synthetic workflow enables the systematic exploration of chemical space around the piperidine core, facilitating the identification of structure-activity relationships and the optimization of lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-methoxy-piperidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through a reductive amination of the corresponding ketone precursor, tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate. This transformation, while conceptually straightforward, can present several challenges that may impact yield and purity. This guide will provide a detailed, field-proven protocol and address specific issues you may encounter during your experiments.

Recommended Synthetic Protocol

The following protocol is a robust method for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation and In Situ Reduction

  • To a solution of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE], see Table 1) is added ammonium acetate (10-20 eq) or another ammonia source.

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is then added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reaction can be exothermic.

  • The reaction is stirred at room temperature for 12-24 hours. Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified, typically by flash column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common problem that can stem from several factors:

  • Incomplete Imine Formation: The initial formation of the imine is a reversible equilibrium reaction. To drive the reaction forward, it is crucial to effectively remove the water that is formed as a byproduct.

    • Solution:

      • Use of a Dehydrating Agent: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

      • Azeotropic Removal of Water: If using a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.

  • Suboptimal pH: The formation of the iminium ion, which is the species that is reduced, is acid-catalyzed. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

    • Solution:

      • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. Ammonium acetate itself can serve as a mild acid catalyst.

  • Inefficient Reduction: The choice and quality of the reducing agent are critical.

    • Solution:

      • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is milder and more selective for the iminium ion over the ketone starting material. Ensure that the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.

      • Stepwise Procedure: Consider a two-step procedure where the imine is formed first, and then the reducing agent is added. This can sometimes improve yields by preventing the premature reduction of the starting ketone.

Q2: I am observing a significant amount of the starting ketone in my final product. What is causing this and how can I resolve it?

The presence of unreacted starting material is a clear indication of an incomplete reaction.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

    • Solution:

      • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material. Extend the reaction time if necessary.

      • Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion, especially if steric hindrance is a factor.

  • Poor Quality Reagents: Decomposed or impure reagents can lead to an incomplete reaction.

    • Solution:

      • Reagent Purity: Ensure that the tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate and the ammonia source are of high purity. The reducing agent should be fresh and active.

Q3: My purified product contains an impurity with a mass corresponding to the starting ketone reduced to an alcohol. How can I prevent this side reaction?

The formation of the corresponding alcohol (1-Boc-3-methoxy-piperidin-4-ol) is a common side reaction.

  • Non-selective Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce both the iminium ion and the starting ketone.

    • Solution:

      • Selective Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion.

Q4: I am having difficulty purifying my final product. What are some effective purification strategies?

Purification of piperidine derivatives can sometimes be challenging due to their basic nature.

  • Standard Purification:

    • Flash Column Chromatography: This is the most common method for purifying piperidine derivatives. A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to prevent peak tailing on silica gel.

  • Alternative Purification Methods:

    • Acid-Base Extraction: The basic nature of the amine product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl). The desired amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) and the free amine extracted back into an organic solvent.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and are good choices for this reductive amination. Tetrahydrofuran (THF) can also be used. Protic solvents like methanol or ethanol can sometimes be used with certain reducing agents (like NaBH₃CN), but they can also react with the reducing agent or interfere with imine formation.

Table 1: Recommended Solvents for Reductive Amination

SolventBoiling Point (°C)Key Considerations
Dichloromethane (DCM)40Good general-purpose solvent, easy to remove.
1,2-Dichloroethane (DCE)84Higher boiling point can be useful if heating is required.
Tetrahydrofuran (THF)66Aprotic ether solvent, generally compatible.

Q2: How does the stereochemistry of the starting material affect the final product?

The synthesis of this compound from the corresponding ketone creates two new stereocenters at the C3 and C4 positions. The reductive amination of an achiral ketone will result in a mixture of diastereomers (cis and trans). The relative stereochemistry of the final product is often influenced by the steric bulk of the substituents on the piperidine ring, with the reducing agent typically attacking from the less hindered face. The cis isomer is often the major product. For stereospecific synthesis, a chiral starting material or a chiral catalyst would be required.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting ketone and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts, and confirms the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.

Visualizing the Workflow

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification start Dissolve Ketone in Solvent add_amine Add Ammonia Source start->add_amine 1.0 eq Ketone stir Stir at Room Temperature (1-2h) add_amine->stir 10-20 eq NH4OAc add_reducing_agent Add NaBH(OAc)3 stir->add_reducing_agent stir_reduction Stir at Room Temperature (12-24h) add_reducing_agent->stir_reduction 1.5-2.0 eq quench Quench with NaHCO3 stir_reduction->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify end Pure this compound purify->end G cluster_yield Low Yield cluster_impurities Impurities issue Low Yield or Impurities incomplete_imine Incomplete Imine Formation? issue->incomplete_imine Check for... ketone_present Starting Ketone Present? issue->ketone_present Check for... add_dehydrating Add Dehydrating Agent incomplete_imine->add_dehydrating Yes inefficient_reduction Inefficient Reduction? incomplete_imine->inefficient_reduction No check_reagent Use Fresh Reducing Agent inefficient_reduction->check_reagent Yes extend_time Extend Reaction Time ketone_present->extend_time Yes alcohol_present Alcohol Byproduct? ketone_present->alcohol_present No use_stab Use NaBH(OAc)3 alcohol_present->use_stab Yes

Technical Support Center: Purification of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Boc-3-methoxy-piperidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established principles of organic chemistry and chromatography.

I. Understanding the Molecule: Key Physicochemical Properties

This compound possesses several structural features that influence its purification:

  • A Basic Amino Group: The primary amine at the 4-position and the piperidine nitrogen (partially masked by the Boc group) are basic. This can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing, poor recovery, or even degradation.

  • A Bulky, Lipophilic Boc Group: The tert-butyloxycarbonyl (Boc) protecting group increases the molecule's lipophilicity, making it soluble in a range of organic solvents. However, it is sensitive to acidic conditions.[1][2][3]

  • Polar Functionality: The presence of the methoxy and amino groups, along with the carbamate, imparts polarity to the molecule.

  • Potential for Diastereomers: Depending on the synthetic route, cis and trans isomers with respect to the 3-methoxy and 4-amino groups may be present.

These characteristics necessitate careful consideration of the purification strategy to achieve high purity.

II. Troubleshooting Common Purification Challenges

This section addresses frequent issues encountered during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing on a silica gel column?

A1: This is a classic problem when purifying basic compounds like amines on standard silica gel.[4] The slightly acidic nature of silica's silanol groups strongly interacts with the basic amine, leading to poor chromatographic performance.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. Typically, 0.5-2% triethylamine (Et3N) or ammonia in methanol is used.[4][5][6]

  • Use of Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by flushing the column with a solvent system containing triethylamine before loading your sample.[6]

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or an amine-functionalized silica phase, which are more suitable for basic compounds.[7]

Q2: My product seems to be degrading on the column. What's happening?

A2: Degradation during purification can be due to the instability of the Boc protecting group. The Boc group is labile in acidic conditions, and the inherent acidity of silica gel can be sufficient to cause partial deprotection.[1][3]

Solutions:

  • Neutralize the System: As with tailing, adding a basic modifier like triethylamine to the mobile phase will help to maintain a neutral to basic environment, preserving the Boc group.[4]

  • Avoid Acidic Additives: Do not use acidic modifiers in your mobile phase.

  • Alternative Purification Techniques: If degradation persists, consider alternative methods such as reversed-phase chromatography or crystallization.

Q3: I'm struggling to crystallize my product; it keeps oiling out. What can I do?

A3: Oiling out is common for Boc-protected amines, which can be difficult to crystallize. This can be due to the presence of impurities or the choice of an inappropriate solvent system.[8][9]

Solutions:

  • Increase Purity: Ensure your crude product is as pure as possible before attempting crystallization. A quick filtration through a plug of silica may remove baseline impurities.[6]

  • Solvent System Optimization: Experiment with various solvent systems. A good starting point is a system where your compound is soluble in one solvent (the "good" solvent) and insoluble in another (the "poor" or "anti-solvent"). Common systems for Boc-protected compounds include ethyl acetate/hexanes, dichloromethane/hexanes, and ethanol/water.[8]

  • Slow Cooling and Seeding: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator. If you have a small amount of pure, solid material, add a seed crystal to induce crystallization.[10][11]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[8]

Q4: How can I remove residual starting materials or reagents from my product?

A4: The removal of synthetic precursors and reagents is a common purification challenge.

Solutions:

  • Aqueous Workup: A thorough aqueous workup is crucial. Washing with a mild base (like saturated sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid (like dilute citric acid) can remove basic impurities (use with caution due to Boc group lability). A brine wash can help to break up emulsions.

  • Chromatography: Flash column chromatography is generally effective at separating the product from most starting materials and reagents, provided an appropriate solvent system is used.

  • Crystallization: If the impurities have significantly different solubility profiles from your product, crystallization can be a highly effective purification method.

III. Step-by-Step Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the routine purification of this compound, incorporating measures to mitigate common issues.

1. Preparation:

  • TLC Analysis: First, determine an appropriate mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Aim for an Rf value of 0.2-0.3 for your product.
  • Mobile Phase Modification: Add 1% triethylamine (Et3N) to your chosen mobile phase to prevent tailing and degradation. For example, if your optimal mobile phase is 95:5 DCM:MeOH, prepare a solution of 94:5:1 DCM:MeOH:Et3N.
  • Sample Preparation: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble products, you can "dry load" by adsorbing the compound onto a small amount of silica gel.

2. Column Packing and Equilibration:

  • Pack a silica gel column with your chosen mobile phase (containing Et3N).
  • Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica until the baseline is stable.

3. Loading and Elution:

  • Carefully load your sample onto the top of the column.
  • Begin elution with the mobile phase, collecting fractions. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating closely related impurities.[6]

4. Analysis:

  • Monitor the fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow for Flash Chromatography

start Start Purification problem Problem Encountered start->problem streaking Streaking/ Tailing problem->streaking Yes degradation Product Degradation problem->degradation Yes no_separation Poor Separation problem->no_separation Yes solution1 Add 1% Et3N to Mobile Phase streaking->solution1 solution2 Use Amine-Functionalized or Deactivated Silica streaking->solution2 degradation->solution1 degradation->solution2 solution3 Optimize Gradient Profile no_separation->solution3 solution4 Consider Reversed-Phase or HILIC no_separation->solution4 end Pure Product solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for flash chromatography.

Protocol 2: Crystallization

Crystallization can be an excellent method for obtaining highly pure material, especially for removing minor impurities after chromatography.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of your purified (or semi-pure) product in a "good" solvent (e.g., ethyl acetate, acetone, or ethanol) at room temperature.
  • Slowly add a "poor" solvent (e.g., hexanes, heptane, or water) until the solution becomes slightly cloudy.
  • Add a drop or two of the "good" solvent to redissolve the solid. This is your target solvent ratio.

2. Crystallization Procedure:

  • Dissolve the bulk of your material in a minimal amount of the hot "good" solvent.
  • Slowly add the "poor" solvent until you reach the predetermined ratio or until slight turbidity persists.
  • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and allowing it to stand undisturbed is ideal.
  • If crystals do not form, try seeding the solution with a speck of pure product or scratching the inner surface of the flask.
  • Once crystals have formed at room temperature, you can further increase the yield by cooling the flask in an ice bath or refrigerator for a few hours.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
  • Dry the crystals under vacuum to a constant weight.

IV. Analytical Methods for Purity Assessment

To confirm the purity of your this compound, a combination of analytical techniques is recommended.

Technique Purpose Typical Observations & Considerations
HPLC/UPLC Quantifies purity and detects non-volatile impurities.Use a C18 column with a mobile phase of acetonitrile/water with a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) to ensure good peak shape.
¹H and ¹³C NMR Confirms the chemical structure and can identify impurities.Look for the characteristic Boc-group signal around 1.4 ppm. The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS) Confirms the molecular weight of the product.Electrospray ionization (ESI) is typically used. The expected [M+H]⁺ ion should be observed.
GC-MS Identifies and quantifies volatile impurities.Useful for detecting residual solvents from the synthesis and purification.

V. Stability and Storage

  • Stability: The Boc group is sensitive to strong acids and, to a lesser extent, prolonged exposure to milder acidic conditions.[2][12][] The compound is generally stable under neutral and basic conditions.

  • Storage: Store the purified this compound in a well-sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation from atmospheric moisture and CO₂.

VI. References

  • Benchchem. (n.d.). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols.

  • King Group. (n.d.). Successful Flash Chromatography.

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).

  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.).

  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.

  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (n.d.).

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (n.d.).

  • What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21).

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (n.d.).

  • Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (n.d.).

  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - NIH. (n.d.).

  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid. (n.d.).

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. (n.d.).

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.).

  • Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.).

  • Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride - ResearchGate. (n.d.).

  • Boc Protecting Group for Amines - Chemistry Steps. (n.d.).

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents. (n.d.).

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. - UCL Discovery. (n.d.).

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC. (2022, February 22).

  • 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.).

  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (n.d.).

  • cis-4-amino-1-boc-3-methoxy-piperidine - Chongqing Chemdad Co. ,Ltd. (n.d.).

  • (3s,4r)-4-amino-1-boc-3-methoxy-piperidine - ChemicalBook. (n.d.).

  • New Modification of gabriel reaction in synthesis of primaryunsaturated amines. (2025, August 6).

References

Technical Support Center: 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-3-methoxy-piperidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. By understanding the underlying chemical principles, you can mitigate risks, troubleshoot effectively, and ensure the integrity of your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and use of this compound in a question-and-answer format.

Scenario 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: "I am experiencing inconsistent yields or complete failure in my coupling reaction (e.g., amide bond formation) using a newly purchased or an old bottle of this compound. What could be the cause?"

Answer: Inconsistent reactivity is often linked to the degradation of the starting material. Several factors related to the stability of this compound could be at play.

Possible Causes & Solutions:

  • Improper Storage: Piperidine derivatives are known to be sensitive to temperature, humidity, and light.[1] Long-term storage, even under ideal conditions, can lead to gradual degradation.[1] The methoxy group may also increase sensitivity to air.

    • Immediate Action: Before use, it is advisable to re-characterize the amine by ¹H NMR and LC-MS to confirm its purity and structural integrity.

    • Preventative Measure: Always store this compound at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Acid-Induced Deprotection: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[3][4] Trace amounts of acid in your reaction solvent, on glassware, or as a byproduct of a previous step can lead to premature deprotection of the piperidine nitrogen. The resulting free piperidine can engage in unwanted side reactions.

    • Troubleshooting Step: Check the pH of your reaction mixture. Ensure all solvents are anhydrous and distilled if necessary. Glassware should be thoroughly dried and, if possible, base-washed and oven-dried.

    • Protocol: A quick quality control check can be performed using TLC. Spot your starting material and run it against a sample to which a trace amount of a weak acid (e.g., a drop of acetic acid in methanol) has been added. A new, lower Rf spot in the acidified sample indicates deprotection.

  • Oxidation: The piperidine ring system can be susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen.[2]

    • Recommendation: When setting up reactions, particularly those that are heated or run for extended periods, it is best practice to use degassed solvents and maintain an inert atmosphere.

Scenario 2: Appearance of Unexpected Byproducts in Reaction Mass

Question: "My reaction is proceeding, but I am observing significant formation of unexpected side products. How can I identify and mitigate these?"

Answer: The formation of byproducts often points to the reactivity of intermediates generated from the partial degradation of your starting material or unintended reaction pathways.

Possible Byproducts & Mitigation Strategies:

  • N-acylated Deprotected Piperidine: If your reaction involves an acylating agent (e.g., an activated carboxylic acid for amide coupling) and partial deprotection of the Boc group has occurred, you may form a di-acylated product or a mixture of products where the piperidine nitrogen is acylated.

    • Mitigation: Ensure your reaction conditions are strictly neutral or basic. If a mild acid catalyst is required for another part of your molecule, consider an alternative protecting group for the piperidine nitrogen that is stable to those conditions.

  • Products of Ring Opening or Rearrangement: While less common under standard conditions, highly reactive reagents or harsh reaction conditions could potentially lead to more complex degradation pathways of the piperidine ring.

    • Strategy: If you suspect complex degradation, it is crucial to fully characterize the byproduct by LC-MS and NMR. This will provide insight into the degradation mechanism and help you adjust your reaction conditions (e.g., lower temperature, different solvent, milder reagents).

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen).[1][2][5] This minimizes exposure to heat, light, moisture, and atmospheric oxygen, which are the primary drivers of degradation for piperidine derivatives.[1][2]

Q2: How does the stereochemistry (cis/trans) of the 3-methoxy and 4-amino groups affect the stability?

A2: The relative stereochemistry of substituents on a piperidine ring dictates the preferred chair conformation and the axial/equatorial positioning of those groups. The thermodynamically more stable isomer will generally have bulkier groups in the equatorial position to minimize steric strain. While the trans isomer is often more stable in acyclic systems due to reduced steric hindrance[6], in cyclic systems like piperidines, the cis isomer can be the thermodynamically favored product under certain reaction conditions.[7] An unstable stereoisomer could potentially be more prone to epimerization or degradation under thermal or acidic/basic stress. It is crucial to know the stereochemistry of your starting material and to monitor for any isomerization during your reaction.

Q3: Can I use Lewis acids in reactions involving this compound?

A3: Extreme caution is advised. While the Boc group is generally considered stable to some weak Lewis acids, many Lewis acids can facilitate its cleavage.[4][8] The rate and extent of deprotection can depend on the specific Lewis acid, the solvent, and the temperature. If a Lewis acid is necessary, it is highly recommended to perform a preliminary small-scale reaction to assess the stability of the Boc group under your specific conditions. In many cases, protic acids formed from the hydrolysis of the Lewis acid by trace water are the true culprits in deprotection.[9]

Q4: What are the best practices for the purification of products derived from this compound?

A4: Standard silica gel column chromatography is typically effective. However, if partial deprotection has occurred, the resulting free amine can streak on the column. In such cases, pre-treating the silica gel with a small amount of a volatile base (e.g., 1-2% triethylamine in the eluent) can significantly improve the separation.[10] Reversed-phase HPLC can also be a powerful tool for both purification and purity analysis.[11]

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life is highly dependent on storage conditions. For many piperidine derivatives, a noticeable decrease in potency can occur after 2-3 years, even with proper storage.[1] However, some may be stable for 5 years or more, while less stable ones may only have a shelf-life of 1-2 years.[1] It is always best practice to re-analyze the purity of any reagent that has been stored for an extended period before use.

III. Experimental Protocols & Visualizations

Protocol 1: Quality Control of this compound by HPLC

This protocol is designed for the general purity assessment of the starting material.

Parameter Condition
Instrumentation HPLC system with a UV detector
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection 210 nm (due to weak chromophore)
Sample Prep Dissolve a small amount of the compound in the mobile phase

Note: The presence of TFA in the mobile phase will cause deprotection. This method is for purity analysis where the deprotected product will appear as a distinct peak.

Diagram 1: Troubleshooting Workflow for Reaction Failure

G start Inconsistent Yields or Reaction Failure check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage recharacterize Re-characterize Starting Material (NMR, LC-MS) check_storage->recharacterize storage_bad Improper Storage Identified recharacterize->storage_bad check_conditions Review Reaction Conditions (Solvents, Reagents, Glassware) storage_bad->check_conditions No solution_storage Procure New Material & Implement Proper Storage Protocol (2-8°C, Inert Gas, Dark) storage_bad->solution_storage Yes acid_present Potential Acid Contamination? check_conditions->acid_present acid_present->recharacterize No, cause still unknown solution_acid Use Anhydrous/Neutral Solvents, Base-Wash Glassware, Add Non-nucleophilic Base acid_present->solution_acid Yes

Caption: Workflow for diagnosing reaction failures.

Diagram 2: Boc-Deprotection Mechanism under Acidic Conditions

G cluster_0 Boc-Protected Amine cluster_1 Acidic Conditions cluster_2 Protonation cluster_3 Fragmentation boc_amine R₂N-Boc protonated R₂N-Boc(H⁺) boc_amine->protonated + H⁺ h_plus H⁺ amine R₂NH₂⁺ (Amine Salt) protonated->amine isobutylene Isobutylene protonated->isobutylene co2 CO₂ protonated->co2

Caption: Acid-catalyzed cleavage of the Boc group.

IV. References

  • Wuts, P. G. M.; Greene, T. W. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Aouf, N.-E., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. --INVALID-LINK--

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7149. --INVALID-LINK--

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine. --INVALID-LINK--

  • Cativiela, C., et al. (2006). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 36(1), 85-93. --INVALID-LINK--

  • Reith, M. E. A., et al. (2012). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & Medicinal Chemistry, 20(10), 3145-3154. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. BenchChem. --INVALID-LINK--

  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. --INVALID-LINK--

  • Reddit. (2025). Cis to trans conversion using Piperidine. r/chemhelp. --INVALID-LINK--

  • ResearchGate. (2015). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. --INVALID-LINK--

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. BTC Blog. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. BenchChem. --INVALID-LINK--

  • Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?. --INVALID-LINK--

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. --INVALID-LINK--

  • Inorganica Chimica Acta. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. --INVALID-LINK--

  • BIOSYNCE. (2025). What is the stability of piperidine?. BIOSYNCE Blog. --INVALID-LINK--

  • ResearchGate. (n.d.). Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. --INVALID-LINK--

  • Mini-Reviews in Organic Chemistry. (2018). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. --INVALID-LINK--

  • ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. --INVALID-LINK--

  • Google Patents. (n.d.). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. --INVALID-LINK--

  • European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. --INVALID-LINK--

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress. --INVALID-LINK--

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of highly substituted piperidine 9. --INVALID-LINK--

  • The Journal of Organic Chemistry. (2009). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. --INVALID-LINK--

  • Organic & Biomolecular Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. --INVALID-LINK--

  • Organometallics. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. --INVALID-LINK--

  • ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine. --INVALID-LINK--

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. --INVALID-LINK--

  • BenchChem. (n.d.). 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes. --INVALID-LINK--

  • Die Pharmazie. (2020). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. --INVALID-LINK--

  • YouTube. (2013). Cis-Trans (Z-E) Stability. --INVALID-LINK--

  • ChemScene. (n.d.). 1-Boc-3-aminopiperidine. --INVALID-LINK--

References

Technical Support Center: Reactions with 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-3-methoxy-piperidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unexpected outcomes that can arise when working with this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data and field-proven insights to help you troubleshoot your experiments effectively.

Troubleshooting Guide: Unexpected Results

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: Why am I observing extremely low yields in my amide coupling reaction with a carboxylic acid?

Low yields in amide coupling reactions are a common challenge, often stemming from several factors.[1] With this compound, the issue can be magnified by the specific structural features of the molecule.

Possible Causes and Solutions:

  • Steric Hindrance: The axial or equatorial position of the 4-amino group, influenced by the cis or trans relationship with the 3-methoxy group, can create significant steric hindrance. This can impede the approach of the activated carboxylic acid.

    • Solution: Consider using less bulky coupling reagents. While HATU and HBTU are generally effective, a carbodiimide-based coupling with EDC in the presence of an additive like Oxyma Pure might be a better choice.[1] Additionally, running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can sometimes overcome the activation energy barrier, but must be monitored for side reactions.

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing inductive effect of the adjacent methoxy group can slightly reduce the nucleophilicity of the 4-amino group, making it a less reactive partner in the coupling reaction.

    • Solution: Ensure the reaction pH is optimal. The amine needs to be in its free base form to be nucleophilic. Adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is standard practice.[1] Using a slight excess of the amine (1.1-1.2 equivalents) can also help drive the reaction to completion.

  • Inefficient Carboxylic Acid Activation: The issue may not lie with the amine but with the activation of your carboxylic acid.

    • Solution: Always use fresh, high-quality coupling reagents. Ensure your reaction solvent (e.g., DMF, DCM) is anhydrous. Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the this compound can improve yields.

Experimental Protocol: Optimizing Amide Coupling Reactions

This protocol provides a step-by-step guide to a robust amide coupling procedure.

  • To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M), add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: I'm observing a significant amount of a byproduct that appears to be an N-acylurea. What is happening?

The formation of an N-acylurea byproduct is a classic side reaction when using carbodiimide coupling reagents like DCC or EDC.[1]

Mechanism and Prevention:

This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid and the carbodiimide, undergoes an intramolecular rearrangement to the more stable N-acylurea instead of reacting with the amine.

  • Prevention: This side reaction can be largely suppressed by the addition of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives react with the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.

Diagram: Amide Coupling and N-Acylurea Formation

G cluster_coupling Desired Amide Coupling Pathway cluster_side_reaction N-Acylurea Side Reaction RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Amide Desired Amide Product O_Acylisourea->Amide + Amine Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt O_Acylisourea_Side O-Acylisourea Intermediate Amine 1-Boc-3-methoxy- piperidin-4-ylamine HOBt HOBt / Oxyma Active_Ester->Amide + Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea_Side->N_Acylurea Intramolecular Rearrangement

Caption: Desired amide coupling vs. N-acylurea side reaction.

Question 3: During Boc deprotection with TFA, my reaction turns dark and I get a complex mixture of products. What could be the cause?

While TFA is a standard reagent for Boc deprotection, it can lead to side reactions, especially with electron-rich substrates.

Potential Side Reactions and Mitigation:

  • Cationic Side Reactions: The cleavage of the Boc group generates a tert-butyl cation. This reactive electrophile can alkylate other nucleophilic sites on your molecule or even the solvent.

    • Mitigation: Use a scavenger such as triethylsilane (TES) or anisole. These scavengers will trap the tert-butyl cation, preventing it from reacting with your desired product. A common cocktail is 95:2.5:2.5 TFA:water:TES.

  • Degradation of the Piperidine Ring: Although less common, prolonged exposure to strong acid at elevated temperatures can lead to degradation of the piperidine ring itself.

    • Mitigation: Perform the deprotection at 0 °C to room temperature and monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, immediately work up the reaction to neutralize the acid.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended storage condition for this compound?

    • A: It is recommended to store the compound at 2-8°C, protected from light and moisture to ensure its stability.

  • Q: Is there a significant difference in reactivity between the cis and trans isomers?

    • A: Yes, the stereochemistry can have a significant impact on reactivity. The cis isomer, for example, may exhibit different conformational preferences that could affect the accessibility of the 4-amino group for reactions. It is crucial to know which isomer you are working with.

  • Q: Can I perform N-alkylation on the 4-amino group before deprotecting the Boc group?

    • A: Yes, this is a common synthetic strategy. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is a mild and efficient method for this transformation.

  • Q: Are there any known intramolecular reactions to be aware of?

    • A: While not commonly reported for this specific molecule, similar structures with proximal amino and methoxy groups can potentially undergo intramolecular cyclization or rearrangement under certain conditions, particularly at high temperatures or with strong acids or bases. Careful control of reaction conditions is always advised.

Data Summary Table

IssuePotential CauseRecommended Solution
Low Amide Coupling YieldSteric HindranceUse less bulky coupling reagents (e.g., EDC/Oxyma).
Reduced Amine NucleophilicityOptimize base (DIPEA) and use slight excess of amine.
Formation of N-AcylureaCarbodiimide RearrangementUse an additive like HOBt or Oxyma Pure.
Complex Mixture on DeprotectionCationic Side ReactionsUse scavengers (e.g., TES, anisole) with TFA.
Product DegradationRun reaction at low temperature and monitor closely.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Boc-3-methoxy-piperidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in your synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a reductive amination of 1-Boc-3-methoxy-piperidin-4-one.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of this compound from the reductive amination of 1-Boc-3-methoxy-piperidin-4-one. What are the potential causes and how can I improve the yield?

Answer: Low yields in this reductive amination can stem from several factors, primarily related to the efficiency of imine/enamine formation and the subsequent reduction. Here’s a breakdown of potential causes and optimization strategies:

  • Inefficient Imine/Enamine Formation: The initial step is the acid-catalyzed reaction between the ketone and an ammonia source to form an imine or enamine intermediate.[1]

    • pH Control: The pH of the reaction is critical. A weakly acidic medium (pH 4-6) is typically optimal to catalyze imine formation. If the medium is too acidic, the ammonia source will be protonated, rendering it non-nucleophilic.[2] If it's too basic, the carbonyl oxygen won't be sufficiently protonated for activation.

      • Solution: Add a catalytic amount of a weak acid, such as acetic acid (e.g., 0.1 equivalents), to facilitate this step.[2]

    • Ammonia Source: The choice and concentration of the ammonia source are crucial. Common sources include ammonium acetate or ammonium chloride.[3][4] Using ammonia gas or a solution of ammonia in an alcohol can also be effective.

      • Solution: Ensure an adequate excess of the ammonia source is used to drive the equilibrium towards imine formation.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for selectively reducing the C=N bond of the imine without reducing the ketone starting material.

    • Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations because it is milder and more selective for imines over ketones compared to reagents like sodium borohydride (NaBH₄).[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[4]

    • Reagent Addition: The reducing agent should be added after allowing sufficient time for imine formation. Adding it too early can lead to the reduction of the starting ketone.

      • Solution: Stir the ketone, ammonia source, and acid catalyst for a period (e.g., 30-60 minutes) before adding the reducing agent.[2] Add the reducing agent portion-wise at a low temperature (e.g., 0-10°C) to control the reaction rate and minimize side reactions.[2]

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Temperature: While imine formation may be faster at elevated temperatures, this can also lead to side product formation and decomposition.[5] The reduction step is typically performed at room temperature.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can lead to product degradation.

      • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which is typically between 4 and 24 hours.[5]

Issue 2: Presence of Impurities in the Final Product

Question: My final product is contaminated with unreacted starting material (1-Boc-3-methoxy-piperidin-4-one) and other byproducts. How can I improve the purity?

Answer: Impurities are a common challenge. Here’s how to address the most frequent culprits:

  • Unreacted Ketone: The presence of the starting ketone suggests either incomplete imine formation or inefficient reduction.

    • Troubleshooting:

      • Drive Imine Formation: Use a slight excess of the ammonia source and ensure the catalytic acid is present.

      • Optimize Reduction: Ensure you are using a sufficient excess of the reducing agent (typically 1.5 equivalents).[2] Also, confirm the quality of the reducing agent, as they can degrade over time.

  • Formation of the Corresponding Alcohol: The presence of 1-Boc-3-methoxy-piperidin-4-ol indicates that the reducing agent is reducing the starting ketone.

    • Troubleshooting:

      • Choice of Reducing Agent: If using a strong reducing agent like NaBH₄, switch to the milder NaBH(OAc)₃.

      • Controlled Addition: Add the reducing agent slowly at a reduced temperature to favor the reduction of the imine, which forms in situ.[2]

  • Double Reductive Amination Products: In some cases, the newly formed primary amine can react with another molecule of the ketone, leading to a secondary amine byproduct.[6]

    • Troubleshooting:

      • Control Stoichiometry: Use a larger excess of the ammonia source to outcompete the product amine in reacting with the ketone.

      • Slow Addition: Add the ketone slowly to a solution containing the ammonia source and reducing agent to maintain a low concentration of the ketone, disfavoring the side reaction.

Purification Strategies

Question: What are the most effective methods for purifying this compound?

Answer: The purification strategy will depend on the nature of the impurities.

  • Flash Column Chromatography: This is the most common and effective method for separating the desired amine from the unreacted ketone and alcohol byproduct. A typical solvent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Acid-Base Extraction: Since the product is a primary amine, it can be separated from non-basic impurities like the starting ketone and the alcohol byproduct through an acid-base workup.

    • Dissolve the crude mixture in an organic solvent like DCM or ethyl acetate.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its ammonium salt, while the ketone and alcohol remain in the organic layer.

    • Basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 10.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most direct and widely used method is the reductive amination of 1-Boc-3-methoxy-piperidin-4-one.[1][3] This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the ketone with an ammonia source, which is then reduced in situ to the desired primary amine.[4]

G ketone 1-Boc-3-methoxy-piperidin-4-one imine Imine/Enamine Intermediate ketone->imine + NH3, H+ amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine product This compound imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product G cluster_0 Troubleshooting Logic start Low Yield or Impure Product check_imine Check Imine Formation (TLC/LC-MS) start->check_imine check_reduction Check Reduction Step (TLC/LC-MS) check_imine->check_reduction Complete optimize_imine Optimize Imine Formation: - Adjust pH (4-6) - Increase Ammonia Source - Add Acid Catalyst check_imine->optimize_imine Incomplete optimize_reduction Optimize Reduction: - Use Milder Reductant (NaBH(OAc)3) - Control Temperature (0°C) - Check Reagent Quality check_reduction->optimize_reduction Incomplete purification Purification Strategy: - Column Chromatography - Acid/Base Extraction check_reduction->purification Complete optimize_imine->check_imine optimize_reduction->check_reduction end High Yield, Pure Product purification->end

References

Technical Support Center: Boc Deprotection of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the troubleshooting of Boc deprotection, with a specific focus on the nuanced substrate, 1-Boc-3-methoxy-piperidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and substrate-specific challenges encountered during this critical synthetic step. Here, we merge foundational principles with field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of a piperidine amine?

The most common and generally effective methods for Boc deprotection involve strong acids.[1] The two most prevalent systems are:

  • Trifluoroacetic Acid (TFA): Typically used in a solution with Dichloromethane (DCM), often in ratios ranging from 20% to 50% (v/v).[2]

  • Hydrogen Chloride (HCl): Commonly used as a 4M solution in an anhydrous solvent like 1,4-dioxane or methanol.[1]

These reactions are typically conducted at room temperature and are often complete within 30 minutes to a few hours.[1]

Q2: How does the 3-methoxy group on the piperidine ring influence the deprotection reaction?

The 3-methoxy group can exert two primary effects on the deprotection of this compound:

  • Electronic Effect: The oxygen atom of the methoxy group has lone pairs that can be weakly electron-donating through resonance. This can slightly increase the electron density of the piperidine ring system. However, the inductive effect of the electronegative oxygen atom is electron-withdrawing. The net effect on the Boc group's lability is often minimal but can sometimes lead to slightly altered reaction kinetics compared to an unsubstituted piperidine.

  • Potential for Side Reactions: The methoxy group is an ether, which can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.[3][4] While typically stable under standard Boc deprotection conditions at room temperature, prolonged reaction times or higher temperatures increase the risk of demethylation to form the corresponding alcohol.

Q3: My Boc deprotection is incomplete. What are the likely causes and immediate remedies?

Incomplete deprotection is a common issue. The primary culprits are usually:

  • Insufficient Acid: The stoichiometry of the acid may be inadequate, especially if the starting material or impurities can neutralize the acid.

  • Inadequate Reaction Time: Some substituted Boc-amines require longer reaction times for complete conversion.

  • Low Temperature: While room temperature is standard, particularly stable Boc groups may require gentle warming.

  • Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow and incomplete.

Immediate troubleshooting steps include adding more acid, extending the reaction time, and ensuring complete dissolution of the starting material.

Q4: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method. The deprotected amine is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple or blue) with the newly formed primary amine.

Troubleshooting Guide

The following table outlines common problems, their potential causes, and recommended solutions when performing the Boc deprotection of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid (equivalents or concentration).2. Short reaction time.3. Low reaction temperature.4. Poor solubility of starting material.1. Add more acid (e.g., increase TFA concentration from 20% to 50% or use neat TFA).2. Extend the reaction time, monitoring by TLC every 30-60 minutes.3. Gently warm the reaction to 30-40°C, but be cautious of potential side reactions.4. Try a different solvent system to improve solubility (e.g., HCl in methanol instead of dioxane).
Formation of Side Products 1. t-Butylation: The tert-butyl cation generated during deprotection can alkylate the product amine or other nucleophiles.2. Ether Cleavage: The 3-methoxy group may be cleaved under harsh acidic conditions (prolonged time, high temperature).3. Degradation: The product amine may be unstable to the reaction or workup conditions.1. Add a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the t-butyl cation.2. Use milder deprotection conditions. Consider switching from TFA to 4M HCl in dioxane at 0°C to room temperature. Avoid heating.3. Perform the reaction at a lower temperature (0°C) and ensure a prompt and careful workup.
Difficult Workup/Isolation 1. The product is highly water-soluble as the hydrochloride or trifluoroacetate salt.2. Emulsion formation during aqueous workup.3. Product is an oil or sticky solid.1. After removing the reaction solvent, triturate the residue with a non-polar solvent like diethyl ether or hexanes to precipitate the salt. Alternatively, use the crude salt directly in the next step if purity allows.2. Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.3. Attempt to form a solid salt by dissolving the crude product in a minimal amount of a polar solvent (e.g., methanol) and precipitating with a non-polar solvent (e.g., diethyl ether).

Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM

This protocol is a robust starting point for the Boc deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution. A common starting point is a 1:1 v/v mixture of DCM and TFA.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by TLC (e.g., using 10% methanol in DCM with 1% ammonium hydroxide as the mobile phase).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Workup: a. Carefully dissolve the residue in DCM. b. Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid (caution: CO₂ evolution). Continue until the aqueous layer is basic (pH > 8). c. Separate the layers and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Milder Deprotection with HCl in Dioxane

This method is an excellent alternative if side reactions are observed with TFA.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve or suspend this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) or directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, the product will often precipitate as the hydrochloride salt.

  • Workup: a. Add diethyl ether to the reaction mixture to further precipitate the product. b. Collect the solid by filtration. c. Wash the solid with diethyl ether to remove any non-polar impurities. d. Dry the solid under vacuum to obtain the deprotected amine as its hydrochloride salt.

Visualization of Methodologies

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Acid-Catalyzed Deprotection cluster_1 Side Reaction START Boc-Protected Amine P1 Protonation of Carbonyl Oxygen START->P1 + H⁺ P2 Loss of tert-Butyl Cation P1->P2 Cleavage P3 Carbamic Acid Intermediate P2->P3 tBu tert-Butyl Cation P2->tBu P4 Decarboxylation P3->P4 - CO₂ END Free Amine (as salt) P4->END Scavenger Scavenger (e.g., TIS) tBu->Scavenger Trapping Side_Product t-Butylated Byproduct tBu->Side_Product Alkylation

Caption: Acid-catalyzed mechanism of Boc deprotection and scavenger action.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Deprotection (e.g., 20% TFA/DCM, RT, 1h) Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete SideProducts Side Products Observed? Complete->SideProducts Yes Incomplete Incomplete Reaction Complete->Incomplete No Workup Proceed to Workup SideProducts->Workup No WithSideProducts Side Products Present SideProducts->WithSideProducts Yes IncreaseAcid Increase Acid Conc./Equiv. Incomplete->IncreaseAcid IncreaseTime Extend Reaction Time Incomplete->IncreaseTime IncreaseTemp Increase Temperature (Cautiously) Incomplete->IncreaseTemp IncreaseAcid->Monitor IncreaseTime->Monitor IncreaseTemp->Monitor AddScavenger Add Scavenger (TIS) WithSideProducts->AddScavenger MilderConditions Switch to Milder Conditions (e.g., 4M HCl/Dioxane, 0°C) WithSideProducts->MilderConditions AddScavenger->Start MilderConditions->Start

Caption: A logical workflow for troubleshooting Boc deprotection experiments.

References

Technical Support Center: Identification of Impurities in 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-3-methoxy-piperidin-4-ylamine. This document serves as a critical resource for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification for this key synthetic building block. Ensuring the purity of this intermediate is paramount for the safety, efficacy, and reproducibility of downstream active pharmaceutical ingredients (APIs).

This guide is structured to provide both foundational knowledge through frequently asked questions (FAQs) and actionable troubleshooting workflows for specific experimental challenges.

Section 1: FAQ - Understanding the Impurity Landscape

This section addresses the most common questions regarding the origin and nature of impurities in this compound.

Q1: What are the primary categories of impurities I should anticipate?

A1: Impurities in this compound can be broadly classified into three main groups:

  • Process-Related Impurities: These substances originate from the manufacturing process itself. They include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents.[1][2]

  • Degradation Products: These impurities form when the molecule decomposes under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[1][2]

  • Stereoisomers: As this molecule contains two chiral centers (at C3 and C4), the presence of undesired diastereomers (e.g., the trans-isomer) is a critical impurity class to monitor.

Q2: What are the most common process-related impurities?

A2: Based on typical synthetic routes, which often involve the reductive amination of a ketone precursor, the following process-related impurities are plausible:

  • 1-Boc-3-methoxy-4-oxopiperidine: The ketone starting material. Its presence indicates an incomplete reductive amination reaction.

  • cis/trans-1-Boc-3-methoxy-piperidin-4-ol: An intermediate formed if the reduction of the ketone occurs but amination fails.

  • 3-methoxy-piperidin-4-ylamine: This can result from incomplete Boc protection of the piperidine nitrogen during synthesis or premature deprotection.

  • Di-Boc-3-methoxy-piperidin-4-ylamine: Over-reaction or non-specific reaction with the Boc-anhydride can lead to the protection of both the piperidine nitrogen and the 4-amino group.[2]

Q3: How does the Boc protecting group degrade, and what impurities does this form?

A3: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[3][4] The degradation mechanism involves protonation of the carbamate, followed by cleavage to form the free amine, carbon dioxide, and a stable tert-butyl cation.[3][5]

This leads to two primary impurity types:

  • 3-methoxy-piperidin-4-ylamine: The direct product of Boc group cleavage.

  • tert-butylated byproducts: The highly reactive tert-butyl cation can alkylate the parent molecule or other nucleophiles present in the mixture, leading to complex, higher molecular weight impurities. Using scavengers can help mitigate this side reaction.[5]

Thermal degradation is also possible at high temperatures, proceeding through a similar fragmentation to yield the deprotected amine, CO2, and isobutylene.[6][7]

Q4: Why are stereoisomers a critical concern for this molecule?

A4: this compound has chiral centers at the C3 (methoxy) and C4 (amino) positions. The spatial arrangement of these groups (cis or trans) is critical. Most synthetic applications require a specific diastereomer (commonly the cis form). The presence of the undesired diastereomer can lead to the formation of an isomeric impurity in the final API, which may exhibit different pharmacological activity, reduced efficacy, or adverse toxicological effects.[2] Therefore, strict control and analysis of the diastereomeric ratio are essential for quality control.

Q5: Are there any other high-risk impurities to be aware of?

A5: Yes, two other categories warrant attention:

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., dichloromethane, methanol, hexane) can remain in the final product and must be quantified, as their levels are strictly regulated by pharmaceutical guidelines like ICH Q3C.[1]

  • Nitroso Impurities: While the primary amino group at C4 is less susceptible than a secondary amine, nitroso impurities can potentially form if the synthesis or storage conditions inadvertently expose the material to nitrosating agents (e.g., nitrites under acidic conditions). These are a significant concern due to their potential as potent mutagens.[1]

Section 2: Troubleshooting Guide - Investigating Unknown Peaks

Scenario: You've run an HPLC or LC-MS analysis on your sample of this compound and observed an unexpected peak. This guide provides a systematic workflow to identify it.

Impurity Identification Workflow

G cluster_0 Initial Detection & Analysis cluster_1 Hypothesis Generation cluster_2 Confirmation & Identification Start Unknown Peak Detected in HPLC/LC-MS LCMS Analyze by LC-MS (if not already done) Start->LCMS MW Determine Molecular Weight (MW) and Fragmentation Pattern LCMS->MW Compare Compare MW to Potential Impurities Table MW->Compare Hypothesis Hypothesis Formed Compare->Hypothesis  MW Match Found NoMatch No Obvious Match Compare->NoMatch  MW Mismatch Forced Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Hypothesis->Forced Coinject Co-inject with Reference Standard (if available) Hypothesis->Coinject NoMatch->Forced Confirm Identity Confirmed Forced->Confirm Peak intensity increases under specific stress Coinject->Confirm Retention times match NMR Isolate & Analyze by NMR for Final Structure Elucidation

Caption: Workflow for identifying an unknown impurity.

Step-by-Step Investigation
  • Initial Assessment (HPLC-UV): Note the retention time (RT) of the unknown peak. Is it more or less polar than the main peak? A significantly earlier RT on a reversed-phase column suggests a more polar impurity, such as the de-Boc compound (3-methoxy-piperidin-4-ylamine). A later RT could indicate a less polar impurity, like a di-Boc or t-butylated species.

  • Mass Spectrometry Analysis (LC-MS): This is the most powerful first step for identification.[8][9][10]

    • Action: Obtain the mass spectrum of the unknown peak.

    • Why: Determining the molecular weight (MW) is crucial. Compare the observed MW to the potential impurities listed in the data table below. For example, a mass corresponding to the loss of the Boc group (-100 Da) is a strong indicator of degradation. A mass corresponding to the starting ketone is a strong indicator of an incomplete reaction.

  • Forced Degradation Studies: Intentionally stress the material to see which impurities are formed.[11][12]

    • Action: Expose separate aliquots of a pure sample to mild acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and UV light. Analyze these stressed samples by HPLC.

    • Why: This is a self-validating technique. If your unknown peak increases significantly in the acid-stressed sample, it is almost certainly the de-Boc impurity. This confirms both the impurity's identity and that your analytical method is "stability-indicating."[11]

  • Reference Standard Comparison:

    • Action: If you suspect a process-related impurity like the starting ketone, obtain a reference standard of that material. Co-inject a mixture of your sample and the standard.

    • Why: If the unknown peak and the standard peak co-elute perfectly (i.e., form a single, sharp peak), it provides definitive confirmation of the impurity's identity.

  • NMR Spectroscopy:

    • Action: For a significant, completely unknown impurity, isolation (e.g., by preparative HPLC) followed by ¹H and ¹³C NMR analysis may be necessary.

    • Why: NMR provides definitive structural information that mass spectrometry cannot, allowing for the unambiguous elucidation of novel or unexpected byproducts.

Section 3: Analytical Methodologies & Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Objective: To determine the purity of the sample and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm. The lack of a strong chromophore necessitates detection at low wavelengths.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mL.

Protocol 2: Stereoisomeric Purity by Chiral HPLC/SFC
  • Objective: To separate and quantify the cis and trans diastereomers. Chiral separation techniques are essential for this.[13][14][15]

  • Rationale: Direct analysis is challenging. Derivatization of the primary amine with a UV-active agent (e.g., benzoyl chloride or 3,5-dinitrobenzoyl chloride) is often required to enhance UV detection and improve chiral recognition.[2][13]

  • Instrumentation: HPLC or SFC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).[13]

  • Mobile Phase (Example for Normal Phase HPLC): An isocratic mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine (e.g., Hexane:Isopropanol:Diethylamine 80:20:0.1 v/v/v).[2]

  • Detection Wavelength: 230 nm or 254 nm for the derivatized analyte.

Protocol 3: Residual Solvent Analysis by GC-HS
  • Objective: To identify and quantify residual solvents.

  • Instrumentation: Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a Headspace (HS) autosampler.

  • Column: A non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase.

  • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a high-boiling point solvent like DMSO or DMF to dissolve.

  • GC-HS Conditions: The vial is heated (e.g., 80-100 °C) to allow volatile solvents to partition into the gas phase, which is then injected into the GC. A temperature gradient program is used to separate the solvents.

Section 4: Data Interpretation Summary

The table below summarizes key data for the most probable impurities to aid in their identification.

Impurity NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )Analytical Notes
This compound Parent Compound C₁₁H₂₂N₂O₃230.31 Main peak in chromatogram.
3-methoxy-piperidin-4-ylamineDegradation / Incomplete ProtectionC₆H₁₄N₂O130.19ΔMW = -100.12 . More polar, shorter RT on RP-HPLC. Forms under acidic stress.
1-Boc-3-methoxy-4-oxopiperidineProcess (Starting Material)C₁₁H₁₉NO₄229.27ΔMW = -1.04 . Close in polarity to parent. Distinguishable by MS.
trans-1-Boc-3-methoxy-piperidin-4-ylamineProcess (Stereoisomer)C₁₁H₂₂N₂O₃230.31ΔMW = 0 . Indistinguishable by standard LC-MS. Requires chiral separation.
Di-Boc-3-methoxy-piperidin-4-ylamineProcess (Over-reaction)C₁₆H₂₉N₂O₅345.41ΔMW = +115.10 . Less polar, longer RT on RP-HPLC.
N-(tert-butyl)-1-Boc-3-methoxy-piperidin-4-ylamineDegradation Side-ReactionC₁₅H₃₀N₂O₃302.41ΔMW = +72.10 . Less polar, longer RT on RP-HPLC.

References

Technical Support Center: Catalyst Selection for Reactions Involving 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 1-Boc-3-methoxy-piperidin-4-ylamine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. However, its unique structural features—a sterically demanding Boc-protecting group, a potentially coordinating methoxy group, and a primary amine—can present challenges in catalyst selection and reaction optimization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with practical, in-depth solutions to common issues encountered during the chemical modification of this piperidine derivative.

Section 1: N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] However, the steric hindrance and electronic properties of this compound can influence catalyst and ligand choice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a catalyst system for the Buchwald-Hartwig amination of this compound with an aryl bromide?

A1: For a general starting point, a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand is recommended. The choice of ligand is critical. Generations of catalyst systems have been developed to broaden the scope and improve the efficiency of this reaction.[1][2]

A robust initial screening system would include:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: A biarylphosphine ligand like SPhos or RuPhos is a good first choice due to their proven efficacy in coupling sterically hindered amines.[3]

  • Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ is typically required.

  • Solvent: Anhydrous toluene or dioxane are common solvents for this transformation.

Q2: I am observing low conversion in my Buchwald-Hartwig reaction. What are the likely causes and how can I troubleshoot this?

A2: Low conversion can stem from several factors. Here is a systematic troubleshooting approach:

  • Catalyst Deactivation: The primary amine of your substrate can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

    • Solution: Consider switching to a more sterically hindered ligand, such as BrettPhos, which can promote the desired reductive elimination step.[2]

  • Base Incompatibility: The choice of base is crucial and can be substrate-dependent.

    • Solution: If using NaOt-Bu, try switching to K₃PO₄ or Cs₂CO₃. The nature of the cation can significantly impact the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction.

    • Solution: While toluene is a good starting point, switching to a more polar aprotic solvent like dioxane or THF might be beneficial.[4]

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure your reaction is heated sufficiently, typically between 80-110 °C.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low Yield Inefficient catalyst turnoverIncrease catalyst loading (from 1-2 mol% to 3-5 mol%). Screen alternative ligands (e.g., XPhos, BrettPhos).
Side Product Formation (e.g., Hydrodehalogenation) Reductive elimination is slowUse a more electron-rich and bulky ligand to accelerate C-N bond formation.
Incomplete Reaction Insufficient base strength or solubilitySwitch to a stronger or more soluble base (e.g., from K₂CO₃ to NaOt-Bu or LiHMDS).[4]
Reaction Stalls Catalyst poisoningEnsure all reagents and solvents are anhydrous and free of oxygen. Impurities like sulfur can poison palladium catalysts.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

  • Reagent Addition: Add the aryl halide, this compound, and the base to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Amine Coordination Ar-Pd(II)-X(L)->Ligand_Exchange R'-NH₂ Ar-Pd(II)-NHR(L) Ar-Pd(II)-NHR'(L) Ligand_Exchange->Ar-Pd(II)-NHR(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR(L)->Deprotonation Ar-Pd(II)-NR(L) Ar-Pd(II)-NR'(L) Deprotonation->Ar-Pd(II)-NR(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR' Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best reducing agents for the reductive amination of this compound with an aldehyde or ketone?

A1: The choice of reducing agent is critical to ensure chemoselectivity, especially given the presence of the acid-labile Boc group.[6]

  • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild and highly selective for the iminium ion intermediate over the starting carbonyl compound.[7] It performs well in a variety of solvents, including dichloromethane (DCM) and 1,2-dichloroethane (DCE).

  • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it is toxic and requires careful handling. It is typically used in protic solvents like methanol.

  • Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and hydrogen gas is a clean and effective method.[8] However, care must be taken to avoid over-reduction or debenzylation if other reducible functional groups are present.

Q2: My reductive amination is giving low yields. What can I do to improve it?

A2: Low yields in reductive amination can often be traced back to the formation and stability of the iminium ion intermediate.

  • pH Control: The formation of the iminium ion is pH-dependent. Adding a small amount of a weak acid, like acetic acid, can catalyze iminium ion formation. However, strong acids should be avoided as they can cleave the Boc protecting group.[9]

  • Water Removal: The initial condensation reaction to form the imine or enamine liberates water. Removing this water can drive the equilibrium towards the intermediate. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄.

  • Order of Addition: For less reactive carbonyls, pre-forming the iminium ion by stirring the amine and carbonyl together for a period before adding the reducing agent can improve yields.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause Recommended Solution
Starting Material Recovered Inefficient iminium ion formationAdd a catalytic amount of acetic acid. Ensure anhydrous conditions.
Formation of Alcohol Byproduct Reduction of the carbonyl is faster than iminium formationUse a more selective reducing agent like STAB. For less reactive carbonyls, pre-mix the amine and carbonyl before adding the reducing agent.
Boc-group Cleavage Reaction conditions are too acidicAvoid strong acids. If using catalytic acid, ensure it is a weak acid like acetic acid.
Slow Reaction Steric hindranceIncrease the reaction temperature or switch to a more reactive reducing agent.
Experimental Protocol: Reductive Amination using STAB

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous solvent (e.g., DCM or DCE)

  • Acetic acid (optional)

Procedure:

  • Reaction Setup: To a solution of this compound and the carbonyl compound in the anhydrous solvent, add a catalytic amount of acetic acid (if needed).

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes, then add STAB in one portion.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Decision Tree for Reductive Amination

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_sm Is starting material recovered? start->check_sm check_byproduct Is alcohol byproduct observed? check_sm->check_byproduct No improve_iminium Improve Iminium Formation: - Add catalytic AcOH - Use molecular sieves check_sm->improve_iminium Yes check_boc Is Boc deprotection observed? check_byproduct->check_boc No change_reductant Change Reducing Agent: - Use STAB - Pre-form iminium ion check_byproduct->change_reductant Yes adjust_ph Adjust pH: - Avoid strong acids - Use NaHCO₃ in workup check_boc->adjust_ph Yes success Improved Yield improve_iminium->success change_reductant->success adjust_ph->success

Caption: Troubleshooting decision tree for reductive amination.

Section 3: N-Alkylation

Direct N-alkylation with alkyl halides can be an effective method for introducing simple alkyl groups.

Frequently Asked Questions (FAQs)

Q1: What conditions are recommended for the N-alkylation of this compound with an alkyl halide?

A1: A common challenge with the N-alkylation of primary amines is over-alkylation. To favor mono-alkylation:

  • Base: A mild, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ is often sufficient. For less reactive alkyl halides, a stronger base like NaH may be necessary.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used.

  • Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can help to minimize dialkylation.

Q2: I am seeing significant amounts of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

A2: To enhance mono-alkylation selectivity:

  • Protecting Group Strategy: Consider a temporary second protecting group on the amine that can be selectively removed.

  • Reductive Amination: As an alternative to direct alkylation, reductive amination with the corresponding aldehyde or ketone is often a more selective method for introducing a single alkyl group.

  • Reaction Conditions: Lowering the reaction temperature and slowly adding the alkyl halide can sometimes improve selectivity.

References

Technical Support Center: Stereochemical Control in Reactions of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing stereochemistry in reactions involving the chiral building block, 1-Boc-3-methoxy-piperidin-4-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address common experimental challenges through in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

The 3,4-disubstituted piperidine motif is a privileged scaffold in modern drug discovery, appearing in numerous clinical candidates and approved drugs.[1] The precise spatial arrangement of the methoxy and amine substituents in this compound is critical, as the cis and trans diastereomers often exhibit vastly different pharmacological profiles. Maintaining stereochemical integrity or directing the stereochemical outcome of a reaction is therefore paramount. This guide provides the expertise to navigate these challenges effectively.

Troubleshooting Guide: Common Stereochemical Issues

This section adopts a problem-solution format to address specific experimental hurdles.

Issue 1: My reaction is producing an undesired mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

Problem: A reaction, such as an N-alkylation, acylation, or reductive amination, starting with a stereochemically pure isomer of this compound, is resulting in a mixture of diastereomers, indicating a loss of stereochemical control.

Probable Causes:

  • Thermodynamic Equilibration: The reaction conditions (e.g., elevated temperature, prolonged reaction time, presence of a base or acid) may be promoting epimerization at either the C3 or C4 position, leading to the thermodynamically more stable isomer.[2]

  • Reaction Mechanism: The mechanism of the reaction itself may not be inherently stereospecific or stereoselective. For example, reactions proceeding through planar intermediates (e.g., imines, enamines) can allow for nucleophilic attack from either face, leading to mixed stereoisomers.

  • Incorrect Reagent Choice: The steric bulk of the reagents or catalysts can significantly influence the facial selectivity of a reaction. A poorly chosen reagent may not provide sufficient steric hindrance to direct the approach of other reactants.

Solutions & Methodologies:

  • Favor Kinetic Control: To minimize epimerization and favor the kinetically controlled product, modify the reaction conditions.

    • Lower the Temperature: Perform the reaction at the lowest feasible temperature (e.g., 0 °C, -20 °C, or -78 °C). This reduces the thermal energy available to overcome the activation barrier for epimerization.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the product from equilibrating to the thermodynamic mixture.

    • Use a Non-Equilibrating Base: If a base is required, select a non-nucleophilic, sterically hindered base (e.g., Proton-Sponge®, 2,6-lutidine) over bases that can facilitate enolate formation or other equilibration pathways (e.g., alkoxides).[2]

  • Employ Steric Directing Groups: The bulky tert-butoxycarbonyl (Boc) group can be exploited to direct the stereochemical outcome. In many cases, reagents will approach from the face opposite to the largest substituent to minimize steric clash. For reactions involving the C4-amine, its orientation (axial vs. equatorial) will heavily influence the accessibility of its lone pair.

  • Utilize Chiral Catalysts or Auxiliaries: For stereoselective syntheses starting from a prochiral precursor, the use of chiral catalysts (e.g., rhodium or iridium complexes with chiral ligands) or chiral auxiliaries is a powerful strategy to control the formation of a specific stereoisomer.[3][4]

Issue 2: I suspect my desired stereoisomer is epimerizing during workup or purification. How can I confirm and prevent this?

Problem: The desired diastereomer is observed as the major product during in-process reaction monitoring (e.g., crude NMR or LC-MS), but the final isolated product shows a higher proportion of the undesired isomer.

Probable Causes:

  • Acidic or Basic Workup: Aqueous workups involving strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) can induce epimerization, particularly at the carbon alpha to a potential carbonyl or imine intermediate.

  • Silica Gel Chromatography: The acidic nature of standard silica gel can catalyze isomerization on the column. This is a well-documented phenomenon for sensitive substrates.

  • Thermal Instability: The desired isomer may be thermodynamically less stable and can convert to the more stable isomer upon heating, for instance, during solvent evaporation at high temperatures.

Solutions & Methodologies:

  • Confirm the Instability:

    • Take a sample of the crude reaction mixture and split it into two. Analyze one part directly. Subject the other part to your standard workup and purification conditions and re-analyze. A change in the diastereomeric ratio confirms instability under those conditions.

    • Subject a purified sample of the desired isomer to the purification conditions (e.g., dissolve in solvent, add silica gel, and stir for several hours) and monitor for the appearance of the other isomer.

  • Modify Workup and Purification Protocols:

    • Neutralize Workup: Use milder workup conditions. Instead of strong acids/bases, use saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) solutions.

    • Deactivate Silica Gel: If column chromatography is necessary, use deactivated or neutral silica gel. This can be prepared by treating standard silica gel with a solvent mixture containing a small amount of a base, such as triethylamine (e.g., hexane/ethyl acetate with 0.5% Et₃N). Alternatively, use a different stationary phase like alumina (neutral or basic).

    • Avoid High Temperatures: Concentrate solvents in vacuo using a rotary evaporator with a low-temperature water bath to prevent thermal epimerization.

Workflow for Diagnosing Epimerization

Caption: Decision workflow for troubleshooting epimerization during product isolation.

Issue 3: How do I definitively determine the cis vs. trans stereochemistry of my substituted piperidine product?

Problem: You have synthesized a derivative of this compound and need to assign the relative stereochemistry of the C3 and C4 substituents.

Probable Causes:

  • Ambiguous reaction outcome.

  • Need for unequivocal characterization for publication or patent filing.

Solutions & Methodologies:

The most powerful tool for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR coupling constants and Nuclear Overhauser Effect (NOE) experiments.[5]

Method 1: Analysis of ¹H NMR Coupling Constants (J-values)

The piperidine ring typically adopts a chair conformation. The magnitude of the coupling constant between adjacent protons depends on their dihedral angle.

  • Large J-value (8-12 Hz): Typically indicates a trans-diaxial relationship between two protons.

  • Small J-value (2-5 Hz): Typically indicates an axial-equatorial or equatorial-equatorial relationship.

By analyzing the coupling pattern of the proton at C4 (H4), you can deduce its orientation and, consequently, the relative stereochemistry. For example, if H4 appears as a triplet or quartet with large coupling constants, it is likely in an axial position, meaning the substituent at C4 is equatorial.

Method 2: Nuclear Overhauser Effect (NOE) Spectroscopy

NOE (or 2D NOESY) experiments detect protons that are close in space (< 5 Å), regardless of whether they are bonded. This is the gold standard for stereochemical assignment.

  • For a cis isomer: Where the C3-methoxy and C4-amino groups are on the same face of the ring (e.g., one axial, one equatorial, or both equatorial depending on the conformation), you would expect to see an NOE correlation between the proton at C3 (H3) and the proton at C4 (H4).

  • For a trans isomer: Where the substituents are on opposite faces, H3 and H4 are further apart, and a strong NOE correlation between them is unlikely. Instead, you would observe correlations between axial protons on the same face of the ring (e.g., H2ax, H4ax, H6ax).

Experimental Protocol: 1D NOE Difference Spectroscopy
  • Sample Preparation: Prepare a standard, high-purity NMR sample of your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the key protons (e.g., H3 and H4).

    • Set up a 1D NOE experiment. Selectively irradiate the resonance for H3.

    • Acquire the difference spectrum, which will show signals only for protons that are spatially close to H3.

  • Interpretation:

    • If a positive enhancement is observed for the H4 resonance upon irradiating H3, it provides strong evidence for a cis relationship.

    • If no enhancement is seen for H4, but enhancements are observed for other protons (like axial protons on the same side of the ring), it suggests a trans relationship.

    • Repeat the experiment by irradiating H4 to confirm the spatial relationships.

Issue 4: I have a mixture of diastereomers. How can I separate them effectively?

Problem: Despite optimizing the reaction, a mixture of cis and trans diastereomers is obtained, and the pure isomers are required for further studies.

Probable Causes:

  • The reaction is inherently non-selective.

  • A scalable method for separation is needed for material progression.

Solutions & Methodologies:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective analytical technique for separating enantiomers and diastereomers of piperidine derivatives. For preparative scale, the conditions can be adapted from an analytical method.

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® or Chiralcel® columns, are highly effective.[7]

    • Mobile Phase: A typical mobile phase for these compounds is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape.[8]

Data Presentation: Typical Chiral HPLC Screening Conditions
ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Column Chiralpak® IC-3 (or similar)Chiralpak® AD-H (or similar)
Dimensions 250 x 4.6 mm, 3 or 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10) + 0.1% DEAEthanol + 0.1% DEA
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25-30 °C25-40 °C
Detection UV at 210-220 nmUV at 210-220 nm

Note: These are starting conditions and must be optimized for your specific derivative.

  • Supercritical Fluid Chromatography (SFC): For larger-scale separations, preparative SFC is often faster and uses less solvent than HPLC, making it a greener and more cost-effective alternative. The principles of stationary phase selection are similar to HPLC.

  • Classical Resolution via Diastereomeric Salt Formation: If the Boc group is removed to reveal the secondary amine, or if there is another acidic/basic handle, resolution can be achieved by forming a salt with a chiral resolving agent (e.g., tartaric acid derivatives, camphorsulfonic acid).[9] The resulting diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most stable conformation for cis- and trans-1-Boc-3-methoxy-4-aminopiperidine? A: For a 3,4-disubstituted piperidine, the chair conformation is preferred. In the trans isomer, both the methoxy and amino groups can occupy equatorial positions, which is generally the most stable arrangement, minimizing steric interactions.[2] For the cis isomer, one substituent must be axial while the other is equatorial, leading to higher conformational energy due to 1,3-diaxial interactions. Therefore, the trans isomer is typically the thermodynamically more stable product.

Q2: What is the difference between thermodynamic and kinetic control in these reactions? A: Kinetic control refers to conditions (usually low temperature, short reaction times) where the product distribution is determined by the relative rates of formation of the products. The product that forms fastest (has the lowest activation energy) will predominate. Thermodynamic control refers to conditions (usually higher temperature, longer reaction times) where the reaction is reversible, allowing the products to equilibrate. The most stable product will predominate, regardless of how fast it was formed.[10]

Q3: How can I synthesize a specific stereoisomer (cis or trans) selectively? A: Stereoselective synthesis is a broad field. Key strategies include:

  • Substrate Control: Starting from a chiral, conformationally locked precursor where one face is sterically shielded.

  • Reagent Control: Using bulky reagents that approach the substrate from the least hindered face.

  • Catalytic Asymmetric Synthesis: Employing a chiral catalyst to create a chiral environment that favors the formation of one stereoisomer over another.[3][4] A practical synthesis of cis-4-amino-3-methoxy-1-piperidine carboxylate has been reported starting from 1-methyl-1,2,3,6-tetrahydropyridine.[11]

Conceptual Diagram: Thermodynamic vs. Kinetic Control

G cluster_0 Reaction Coordinate Diagram A Starting Material B Transition State (Kinetic) A->B ΔG‡ (low) C Transition State (Thermo) A->C ΔG‡ (high) D Kinetic Product (Less Stable) B->D E Thermodynamic Product (More Stable) C->E D->E Equilibration (High Temp)

Caption: Energy profile showing kinetic vs. thermodynamic product formation pathways.

References

Technical Support Center: A Guide to Scaling the Synthesis of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and process chemists, we understand that transitioning a synthesis from the bench to a pilot or manufacturing scale introduces a unique set of challenges that can impact yield, purity, and safety. The synthesis of 1-Boc-3-methoxy-piperidin-4-ylamine, a valuable substituted piperidine building block, is no exception.

This guide is designed to provide you with in-depth, field-proven insights into the common scale-up issues encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and develop a robust, scalable process. Our focus will be on the most prevalent synthetic route: the reductive amination of 1-Boc-3-methoxy-piperidin-4-one.

Section 1: Overview of the Primary Synthetic Route

The most direct and widely adopted method for preparing this compound involves the reductive amination of the corresponding ketone. This process typically involves the reaction of 1-Boc-3-methoxy-piperidin-4-one with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its efficiency and operational simplicity.[1]

Synthetic_Scheme Ketone 1-Boc-3-methoxy-piperidin-4-one Intermediate Imine/Enamine Intermediate Ketone->Intermediate Condensation Amine_Source Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Amine_Source->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) Product This compound Reducing_Agent->Product Intermediate->Product Reduction

Caption: General workflow for the reductive amination synthesis.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific, frequently encountered problems during the scale-up of the reductive amination process.

Q1: My reaction yield has dropped significantly after moving from a 10g to a 100g scale. What are the likely causes?

A1: A drop in yield upon scale-up is a classic problem often traced back to issues with mass and heat transfer, or inefficient mixing.

  • Causality: On a small scale, reactions are often forgiving. Heat dissipates quickly, and magnetic stirring is sufficient. On a larger scale, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. The addition of reagents, especially the reducing agent, can create significant exotherms that are harder to control.

  • Troubleshooting Steps:

    • Evaluate Your Reducing Agent: Sodium triacetoxyborohydride (STAB) is a common choice for its mildness and selectivity.[2] However, ensure it is dry and of high purity, as it can degrade upon storage. For larger scales, catalytic hydrogenation (H₂ over Pd/C) is an excellent, atom-economical alternative, though it requires specialized pressure equipment.[3]

    • Control Reagent Addition: Never add the reducing agent all at once on a large scale. The initial condensation of the ketone and ammonia source is often an equilibrium. Add the reducing agent portion-wise or via a syringe pump over time. This maintains a low concentration of the reducing agent, minimizing side reactions and allowing for better temperature control.

    • Optimize Mixing: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is appropriately sized for the vessel to create a good vortex and ensure homogeneity.

    • Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature. For borohydride reductions, aim to maintain a consistent temperature (e.g., 0-25 °C) throughout the addition.

Q2: I'm observing a significant new impurity with a mass corresponding to a dimer of my product. Why is this happening and how can I prevent it?

A2: This is likely a dialkylation byproduct, where the desired product amine reacts with the starting ketone, ultimately forming a secondary amine dimer.

  • Causality: The product, a primary amine, is itself a nucleophile. If the concentration of the ammonia source is too low or the reaction is too slow, the product can compete with ammonia to react with the remaining starting ketone. This issue is often exacerbated at higher temperatures or with prolonged reaction times.

  • Troubleshooting Steps:

    • Increase Ammonia Equivalents: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This statistically favors the reaction of the ketone with ammonia over the product amine.

    • Choose the Right Ammonia Source: For large-scale work, ammonium acetate is often preferred as it is an easy-to-handle solid and acts as its own pH buffer. Anhydrous ammonia in a solvent like methanol is also effective but requires more specialized handling.

    • Maintain a Lower Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) will slow down the rate of the competing dialkylation reaction more than it slows the desired primary amine formation.

Q3: My product is difficult to purify. It comes out as a thick oil, and column chromatography is not practical for a multi-kilogram scale. What are my options?

A3: This is a common challenge with Boc-protected amines. Avoiding chromatography is a key goal in process chemistry.

  • Causality: The Boc group and the piperidine scaffold impart a high degree of lipophilicity and often prevent the molecule from crystallizing easily. The free amine can also streak on silica gel.

  • Troubleshooting Steps:

    • Salt Formation for Crystallization: The most robust method for purifying amines at scale is to form a crystalline salt. After the reaction workup, dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of an acid like HCl (in isopropanol or dioxane) or citric acid. The resulting hydrochloride or citrate salt is often a well-behaved, crystalline solid that can be isolated by filtration and washed with a solvent to remove non-basic impurities. The free base can be regenerated later if required.

    • Optimized Extractive Workup: During the aqueous workup, emulsions can be a problem. Adding brine (saturated NaCl solution) can help break emulsions and reduce the solubility of your product in the aqueous layer. Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during extraction to ensure the amine is in its free base form.

    • Solvent Selection for Trituration: Sometimes, the crude oil can be "triturated" with a non-polar solvent like hexanes or diethyl ether. This can cause the desired product to solidify or can wash away less polar impurities, leaving a more purified oil.

Q4: I'm concerned about the stereochemistry. How does the C3-methoxy group influence the stereochemical outcome at C4, and can I control it?

A4: The existing stereocenter at C3 will direct the approach of the reducing agent, leading to a diastereomeric mixture of cis and trans products. The ratio is highly dependent on the reaction conditions.

  • Causality: The 3-methoxy group provides steric hindrance. The reduction of the imine intermediate will preferentially occur from the face opposite to this bulky group.

    • Small Hydride Reagents (e.g., NaBH₄): These reagents are less sterically demanding and may approach from either face, often leading to poorer diastereoselectivity.

    • Bulky Hydride Reagents (e.g., NaBH(OAc)₃, L-Selectride): These reagents are more sensitive to steric hindrance and will more strongly favor attack from the less hindered face, leading to a higher diastereomeric ratio, typically favoring the trans product.

    • Catalytic Hydrogenation: The stereochemical outcome can depend on the catalyst and solvent. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst face. This can lead to different selectivity compared to hydride reagents.

  • Troubleshooting Steps:

    • Screen Reducing Agents: If a specific diastereomer is desired, a screening of different reducing agents is essential. Compare the cis:trans ratio obtained from NaBH(OAc)₃, NaBH₃CN, and catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂).

    • Analyze the Mixture: Use NMR or chiral HPLC to determine the diastereomeric ratio of your product mixture. This is a critical quality control step.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: When using catalytic hydrogenation, the primary concern is the safe handling of flammable hydrogen gas and the pyrophoric nature of catalysts like Palladium on Carbon (especially after use). Ensure proper grounding of equipment to prevent static discharge and handle the used catalyst under a wet blanket of solvent. If using sodium borohydride, be aware that quenching the reaction can produce hydrogen gas, so it must be done slowly and in a well-ventilated area.

Q: How can I effectively monitor the reaction's progress on a large scale? A: Taking samples directly from a large reactor can be challenging. It's best to have a sample port designed into your reactor setup. For monitoring, Thin Layer Chromatography (TLC) is a quick and effective method to visualize the disappearance of the starting ketone. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. They can distinguish between the starting material, product, and any byproducts, giving a much clearer picture of the reaction profile.

Q: Is Boc-protection necessary? Could I perform the reaction on an unprotected piperidine? A: While possible, it is not recommended for this specific transformation. The Boc (tert-butyloxycarbonyl) group serves two critical functions: 1) It protects the piperidine nitrogen from participating in side reactions, and 2) It significantly alters the solubility of the molecule, making extractions and handling more predictable.[4] Performing the reductive amination without the Boc group would likely lead to a complex mixture of products due to the reactivity of both the piperidine nitrogen and the newly formed amino group.

Section 4: Experimental Protocols & Scale-Up Considerations

Protocol 1: Lab-Scale (5g) Reductive Amination using STAB
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-Boc-3-methoxy-piperidin-4-one (5.0 g, 21.8 mmol) and ammonium acetate (8.4 g, 109 mmol, 5 equiv.).

  • Solvent Addition: Add dichloromethane (DCM, 100 mL). Stir the suspension at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (6.9 g, 32.7 mmol, 1.5 equiv.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil.

Scale-Up Considerations (for 100g+ Scale)
  • Vessel: Use a jacketed glass reactor with overhead mechanical stirring and a bottom outlet valve.

  • Reagent Addition: Add the STAB as a solid via a powder addition funnel or as a slurry in a suitable solvent over 1-2 hours to control the exotherm.

  • Temperature Control: Use a circulating chiller connected to the reactor jacket to maintain the internal temperature at 0-5 °C during the STAB addition.

  • Work-up: The quench step will generate a significant amount of gas. Ensure adequate headspace in the reactor and vent properly. Use a pump to transfer liquids instead of relying on separatory funnels for large volumes.

  • Purification: Avoid chromatography. Proceed directly to salt formation as described in the Troubleshooting Guide (Q3) for purification and isolation.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Conversion Is Starting Ketone Consumed? (Check by TLC/LCMS) Start->Check_Conversion Incomplete_Conv Incomplete Conversion Check_Conversion->Incomplete_Conv No Complete_Conv Complete Conversion Check_Conversion->Complete_Conv Yes Action_Reagent 1. Check Reducing Agent Quality 2. Increase Reagent Stoichiometry 3. Optimize Reaction Time/Temp Incomplete_Conv->Action_Reagent Action_Purification 1. Check Workup pH 2. Screen Crystallization/Salt Formation 3. Analyze Impurity Profile Complete_Conv->Action_Purification

Caption: A decision workflow for troubleshooting common synthesis issues.

Section 5: Comparative Data on Reaction Conditions

The choice of reducing agent is critical for success. The following table provides a comparative summary based on typical outcomes for reductive amination reactions.

ParameterSodium Triacetoxyborohydride (STAB)Catalytic Hydrogenation (H₂/Pd-C)Sodium Borohydride (NaBH₄)
Typical Yield Good to Excellent (75-90%)Excellent (>90%)Moderate to Good (60-85%)
Diastereoselectivity Generally high, favors trans isomerVariable, depends on catalyst/solventOften lower
Safety Concerns Low; liberates H₂ on acidic quenchHigh; flammable H₂ gas, pyrophoric catalystModerate; liberates H₂ on quench
Scale-Up Feasibility Excellent; easy to handleExcellent; atom economical but needs pressure reactorGood; cost-effective but less selective
Work-up Aqueous quench and extractionFiltration of catalystCareful aqueous quench, potential boron salts
Reference [2][5][3][6][7][8]

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectrum Analysis of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. 1-Boc-3-methoxy-piperidin-4-ylamine, a substituted piperidine, presents an interesting case for NMR analysis due to its conformational flexibility and the presence of multiple stereoisomers. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra for this compound, offering a comparative framework for researchers working with this or structurally related molecules. We will delve into the nuances of spectral interpretation, supported by data from analogous compounds and predictive models, and outline a robust experimental protocol for acquiring high-quality data.

The Structural Landscape: Cis and Trans Diastereomers

The primary complexity in the NMR spectrum of this compound arises from the potential for cis and trans diastereomers, referring to the relative stereochemistry of the methoxy group at C3 and the amino group at C4. The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen will preferentially occupy the equatorial position. This leaves the C3 and C4 substituents to orient themselves either axially (ax) or equatorially (eq).

  • Trans Isomer: The thermodynamically more stable isomer is expected to have both the C3-methoxy and C4-amino groups in equatorial positions.

  • Cis Isomer: This isomer will have one substituent in an equatorial position and the other in an axial position.

These conformational differences will manifest as distinct chemical shifts and coupling constants in the NMR spectra, allowing for their differentiation.

Experimental Protocol for High-Fidelity NMR Analysis

To obtain unambiguous spectral data for this compound, a systematic approach to sample preparation and data acquisition is crucial.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis due to its good solubilizing power for many organic molecules. For observing exchangeable protons (e.g., NH₂), dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

  • Concentration: For a standard 5 mm NMR tube, a concentration of 10-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for ¹H NMR. For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

2. NMR Data Acquisition:

A comprehensive suite of 1D and 2D NMR experiments should be performed for complete structural elucidation.

  • 1D ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

  • 1D ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. Distortionless Enhancement by Polarization Transfer (DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing proton-proton connectivity within the piperidine ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and confirming the overall structure.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry (cis vs. trans).

Below is a Graphviz diagram illustrating the recommended NMR analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 10-20 mg in 0.6 mL CDCl3 with TMS OneD 1D Experiments (1H, 13C, DEPT-135) Prep->OneD Initial Analysis TwoD 2D Experiments (COSY, HSQC, HMBC, NOESY) OneD->TwoD Detailed Connectivity Assign Assign Signals TwoD->Assign Stereo Determine Stereochemistry Assign->Stereo Structure Confirm Structure Stereo->Structure

Caption: A streamlined workflow for the comprehensive NMR analysis of this compound.

Predicted ¹H NMR Spectral Analysis

The following table outlines the predicted ¹H NMR chemical shifts (in ppm) and expected multiplicities for the cis and trans isomers of this compound. These predictions are based on the analysis of structurally similar compounds, such as cis- and trans-4-amino-1-Boc-3-hydroxypiperidine, and general substituent effects.

Proton Assignment Predicted Chemical Shift (ppm) - trans (eq, eq) Predicted Chemical Shift (ppm) - cis (ax, eq or eq, ax) Multiplicity Expected Coupling Constants (Hz)
H2eq~3.9 - 4.1~4.0 - 4.2dddJ(H2eq, H2ax) ≈ 12-14, J(H2eq, H3ax) ≈ 3-5, J(H2eq, H6eq) ≈ 2-3
H2ax~2.8 - 3.0~2.7 - 2.9dtJ(H2ax, H2eq) ≈ 12-14, J(H2ax, H3ax) ≈ 10-12, J(H2ax, H6ax) ≈ 10-12
H3~3.2 - 3.4~3.5 - 3.7 (ax) or ~3.0 - 3.2 (eq)m-
H4~2.9 - 3.1~3.1 - 3.3 (ax) or ~2.7 - 2.9 (eq)m-
H5eq~1.8 - 2.0~1.9 - 2.1m-
H5ax~1.3 - 1.5~1.2 - 1.4m-
H6eq~3.9 - 4.1~4.0 - 4.2m-
H6ax~2.8 - 3.0~2.7 - 2.9m-
Boc (-C(CH₃)₃)~1.45~1.45s-
Methoxy (-OCH₃)~3.3 - 3.4~3.3 - 3.4s-
Amino (-NH₂)~1.5 - 2.5 (broad)~1.5 - 2.5 (broad)s (br)-

Causality Behind Predictions:

  • Boc Group: The bulky Boc group restricts rotation around the N-C(O) bond, which can lead to broadened signals for the adjacent protons (H2 and H6), particularly at room temperature.

  • Axial vs. Equatorial Protons: Axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts due to the anisotropic effect of the C-C single bonds in the ring.

  • Coupling Constants: The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons. Large diaxial couplings (³J_ax,ax ≈ 10-13 Hz) are characteristic of a chair conformation, while smaller axial-equatorial (³J_ax,eq ≈ 2-5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2-5 Hz) couplings are expected.

  • Distinguishing Diastereomers: The key to distinguishing the cis and trans isomers will be the coupling constants of H3 and H4 with their neighbors. In the trans isomer (diequatorial), H3 and H4 will both exhibit small couplings to their axial neighbors. In the cis isomer, one of these protons will be axial and will show at least one large diaxial coupling. NOESY correlations will also be critical; for instance, a strong correlation between H3ax and H5ax would be expected in the cis isomer where the methoxy group is axial.

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR chemical shifts are summarized below.

Carbon Assignment Predicted Chemical Shift (ppm) - trans Predicted Chemical Shift (ppm) - cis
C2~43 - 45~42 - 44
C3~78 - 82~74 - 78
C4~50 - 54~48 - 52
C5~30 - 34~28 - 32
C6~43 - 45~42 - 44
Boc (-C=O)~155~155
Boc (-C(CH₃)₃)~80~80
Boc (-C(CH₃)₃)~28.5~28.5
Methoxy (-OCH₃)~56 - 58~56 - 58

Causality Behind Predictions:

  • Substituent Effects: The electron-withdrawing nature of the oxygen and nitrogen atoms causes the directly attached carbons (C3 and C4) to be deshielded and appear at higher chemical shifts.

  • γ-gauche Effect: In the cis isomer with an axial substituent, a shielding effect (upfield shift) is expected on the γ-carbons due to steric compression. For example, an axial methoxy group at C3 would shield C5.

Comparison with Alternatives: The Value of 2D NMR

While 1D NMR provides a foundational overview, its limitations become apparent when dealing with complex, overlapping signals, as is expected for the piperidine ring protons. Alternative, or rather complementary, techniques are essential for unambiguous assignment.

2D NMR Techniques vs. 1D NMR:

Technique Information Provided Advantage over 1D NMR
COSY Proton-proton coupling networksResolves overlapping multiplets and definitively establishes which protons are adjacent.
HSQC Direct one-bond proton-carbon correlationsUnambiguously assigns protons to their attached carbons.
HMBC Long-range (2-3 bond) proton-carbon correlationsCrucial for assigning quaternary carbons (like the Boc carbonyl) and piecing together the molecular skeleton.
NOESY Through-space proton-proton proximitiesThe gold standard for determining stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity.

The following diagram illustrates the key correlations expected in a 2D NMR analysis that would confirm the structure of this compound.

TwoD_Correlations cluster_structure Key Structural Fragments cluster_correlations Expected 2D NMR Correlations Boc Boc (t-Bu, C=O) HMBC HMBC: H2 -> C=O, H6 -> C=O OCH3 -> C3 Boc->HMBC Pip Piperidine Ring (C2-C6, H2-H6) COSY COSY: H2-H3, H3-H4, H4-H5, H5-H6 Pip->COSY HSQC HSQC: (H2,C2), (H3,C3), (H4,C4) (H5,C5), (H6,C6) (OCH3, OCH3) Pip->HSQC NOESY NOESY (for stereochemistry): e.g., H3ax - H5ax (cis) Pip->NOESY MeO Methoxy (OCH3) MeO->HSQC MeO->HMBC Amine Amino (NH2)

Caption: Key 2D NMR correlations for the structural elucidation of this compound.

Conclusion

The NMR spectrum of this compound is rich with structural information that can be fully extracted through a combination of 1D and 2D NMR techniques. By carefully analyzing chemical shifts, coupling constants, and through-space correlations, researchers can unambiguously determine the structure and relative stereochemistry of the synthesized material. This guide provides a predictive framework to aid in this analysis, emphasizing the importance of a systematic experimental approach and a deep understanding of the structural factors that influence NMR parameters. The comparison to alternative analytical approaches underscores the unparalleled detail provided by a comprehensive suite of modern NMR experiments for the structural elucidation of complex small molecules.

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, substituted piperidines are privileged scaffolds, forming the core of numerous pharmacologically active agents.[1][2] The compound 1-Boc-3-methoxy-piperidin-4-ylamine (Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.31 g/mol ) is a versatile bifunctional building block, incorporating a protected amine, a primary amine, and a methoxy group on a piperidine chassis. Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

Mass spectrometry (MS) is a cornerstone technique for this purpose, offering rapid and sensitive determination of molecular weight and structural features. However, interpreting the fragmentation patterns of a molecule with multiple potential cleavage sites requires a systematic and mechanistically-grounded approach. This guide provides an in-depth analysis of the expected mass spectrometry data for this compound, comparing different ionization techniques and contextualizing the data with alternative analytical methods.

Fundamentals of Ionization for Piperidine Derivatives

The choice of ionization technique is critical as it dictates the energy imparted to the molecule, which in turn governs the extent of fragmentation. For a polar, non-volatile molecule like this compound, "soft" ionization techniques are preferred to preserve the molecular ion.

  • Electrospray Ionization (ESI): ESI is an ideal technique for this analyte.[3] It generates ions directly from a solution by applying a high voltage to a liquid to create an aerosol.[3][4] This process is gentle, typically yielding a protonated molecular ion, [M+H]⁺, with minimal fragmentation.[4] By adjusting instrument parameters like the cone voltage, controlled fragmentation can be induced to elicit structurally informative daughter ions.[5]

  • Chemical Ionization (CI): CI is a lower-energy alternative to Electron Ionization (EI). It ionizes the analyte indirectly through reactions with reagent gas ions (e.g., CH₅⁺ from methane). This process is also relatively soft, producing a prominent [M+H]⁺ ion, but can sometimes result in more fragmentation than ESI depending on the conditions.[6]

Analysis of the Electrospray Ionization (ESI) Mass Spectrum

Under typical positive-ion ESI-MS conditions, this compound is expected to readily protonate on either of its nitrogen atoms, yielding a strong signal for the [M+H]⁺ ion at m/z 231.3. The subsequent fragmentation cascade is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and cleavages of the piperidine ring, often initiated by the charge site.

Key Fragmentation Pathways:
  • The Signature of the Boc Group: The most characteristic fragmentation pathway for Boc-protected amines involves the loss of neutral molecules derived from the tert-butyl group.

    • Loss of Isobutylene (56 Da): A facile McLafferty-type rearrangement or charge-driven cleavage leads to the elimination of isobutylene (C₄H₈), resulting in a prominent fragment ion at m/z 175.2 .[7][8] This is often the base peak or one of the most abundant fragments.

    • Loss of tert-Butanol (74 Da): The loss of a neutral tert-butanol molecule (C₄H₁₀O) can also occur, yielding a fragment at m/z 157.2 .[7]

    • Loss of the entire Boc Group (100 Da): Cleavage of the N-C bond of the carbamate results in the loss of the C₅H₉O₂ radical, giving the deprotected piperidine ion at m/z 131.2 .

  • Piperidine Ring Cleavage: Cyclic amines like piperidine undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring-opening fragmentations.[6][9]

    • α-Cleavage: Following the initial loss of the Boc group, the resulting secondary amine can undergo cleavage adjacent to the ring nitrogen to stabilize the resulting iminium ion.

    • Consecutive Losses: Further fragmentation of the primary ions can occur. For instance, the m/z 175 ion can subsequently lose carbon dioxide (CO₂) (44 Da) to produce an ion at m/z 131.2 , or lose the methoxy group as methanol (32 Da) to give an ion at m/z 143.2 .

Proposed ESI Fragmentation Scheme

G M_H [M+H]⁺ m/z 231.3 F175 [M+H - C₄H₈]⁺ m/z 175.2 M_H->F175 - 56 Da (Isobutylene) F157 [M+H - C₄H₁₀O]⁺ m/z 157.2 M_H->F157 - 74 Da (tert-Butanol) F131 [M+H - C₅H₉O₂]⁺ m/z 131.2 M_H->F131 - 100 Da (Boc group) F175->F131 - 44 Da (CO₂) F143 [m/z 175 - CH₃OH]⁺ m/z 143.2 F175->F143 - 32 Da (Methanol)

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable molecular weight and fragmentation data, a comprehensive structural confirmation relies on its synergy with other analytical techniques.[2] For a molecule with stereochemical considerations, MS alone is insufficient.

Technique Information Provided for this compound Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), and structurally significant fragments.High sensitivity, small sample requirement, rapid analysis.Does not provide information on stereochemistry (cis/trans isomers); complex fragmentation can be ambiguous without standards.
NMR Spectroscopy (¹H, ¹³C) Unambiguous connectivity of atoms, proton and carbon environments, relative stereochemistry (via coupling constants and NOE).Provides complete structural elucidation and isomeric differentiation. Gold standard for structure confirmation.Lower sensitivity than MS, requires larger sample amounts, longer analysis time.
Infrared (IR) Spectroscopy Presence of key functional groups: N-H stretch (~3300 cm⁻¹), C=O stretch of carbamate (~1680 cm⁻¹), C-O stretch (~1100 cm⁻¹).Fast, non-destructive, good for confirming functional groups.Provides limited information on the overall molecular skeleton; not suitable for complex mixture analysis.

Experimental Protocol: ESI-MS Analysis

This protocol outlines a standard procedure for acquiring a high-resolution mass spectrum of the target compound.

Objective: To determine the accurate mass of the protonated molecular ion and obtain a fragmentation pattern for structural confirmation.

Materials:

  • This compound sample

  • HPLC-grade Methanol or Acetonitrile[5]

  • HPLC-grade water

  • Formic acid (for acidification)

  • 2 mL autosampler vials with pre-slit septa[10]

  • Micropipettes

Methodology:

  • Stock Solution Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.[10]

  • Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of 50:50 acetonitrile:water. This yields a working solution of ~10 µg/mL.[10] For enhanced ionization, add 0.1% formic acid to the final solution.[10]

  • Sample Submission: Transfer the final solution into a 2 mL autosampler vial. Ensure there is no precipitate; filter if necessary to prevent instrument blockage.[10]

  • Instrumentation (Example: Q-TOF Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Infusion Flow Rate: 5-10 µL/min.[11]

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100-120 °C.[5]

    • Desolvation Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 300 L/hr, 250 °C).[5]

    • Cone Voltage: Start with a low voltage (e.g., 20 V) to observe the intact [M+H]⁺ ion. Acquire a separate spectrum at a higher cone voltage (e.g., 40-60 V) to induce in-source fragmentation.

    • Mass Range: m/z 50 - 500.

  • Data Analysis:

    • Identify the [M+H]⁺ ion and confirm its measured accurate mass against the theoretical mass (231.1703 for [C₁₁H₂₃N₂O₃]⁺).

    • Analyze the fragmentation spectrum, identifying key losses corresponding to the Boc group (m/z 175, 157, 131) and other characteristic fragments.

Conclusion

The mass spectrometric analysis of this compound is characterized by a clear protonated molecular ion at m/z 231 and a predictable fragmentation pattern dominated by cleavages of the Boc protecting group. The ions at m/z 175 (loss of isobutylene) and m/z 131 (loss of the entire Boc group or sequential loss of isobutylene and CO₂) are key diagnostic peaks that confirm the presence of the Boc-protected amine structure. While MS is a powerful tool for initial identification and purity assessment, it is crucial to recognize its limitations. For unambiguous structural and stereochemical assignment, a multi-technique approach integrating MS with NMR and IR spectroscopy is the scientifically rigorous standard.

References

Navigating the Synthesis of 1-Boc-3-methoxy-piperidin-4-ylamine: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methoxy-4-aminopiperidine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. The controlled synthesis of specific derivatives, such as 1-Boc-3-methoxy-piperidin-4-ylamine, is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of viable synthetic routes to this target molecule, offering insights into the strategic choices and experimental nuances that underpin each approach. We will explore two primary strategies, starting from commercially available 1-Boc-4-piperidone and 1-Boc-3-piperidone, respectively.

Route 1: Synthesis from 1-Boc-4-piperidone

This strategy introduces the desired functionalities onto the piperidine ring in a sequential manner, starting with the functionalization of the C3 position, followed by the conversion of the C4 ketone to the amine. This route offers a logical progression and leverages well-established chemical transformations.

Conceptual Workflow for Route 1

start 1-Boc-4-piperidone step1 α-Hydroxylation start->step1 intermediate1 1-Boc-3-hydroxy-4-oxopiperidone step1->intermediate1 step2 O-Methylation intermediate1->step2 intermediate2 1-Boc-3-methoxy-4-oxopiperidone step2->intermediate2 step3 Oximation intermediate2->step3 intermediate3 1-Boc-3-methoxy-4-oxopiperidone oxime step3->intermediate3 step4 Stereoselective Reduction intermediate3->step4 end_product This compound (cis-isomer favored) step4->end_product

Caption: Workflow for the synthesis of this compound starting from 1-Boc-4-piperidone.

Detailed Synthetic Protocol for Route 1

Step 1: α-Hydroxylation of 1-Boc-4-piperidone

The introduction of a hydroxyl group at the C3 position can be achieved via the formation of an enolate followed by oxidation. A common method involves the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then trapped with an electrophilic oxygen source like a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Step 2: O-Methylation of 1-Boc-3-hydroxy-4-oxopiperidone

The resulting hydroxyl group is then methylated. A standard and effective method is the Williamson ether synthesis, using a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with an electrophilic methyl source like methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄).

Step 3: Oximation of 1-Boc-3-methoxy-4-oxopiperidone

The ketone at C4 is converted to an oxime by reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium acetate or pyridine, to neutralize the liberated HCl. This reaction proceeds readily and sets the stage for the introduction of the amino group.

Step 4: Stereoselective Reduction of the Oxime

The reduction of the oxime to the primary amine is a critical step that influences the stereochemical outcome. Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is a common method. For cyclic oximes, this reduction often proceeds with facial selectivity, leading predominantly to the cis isomer where the amino group is on the same face of the ring as the adjacent substituent (the methoxy group in this case). The use of other reducing agents, such as sodium in ethanol or lithium aluminum hydride (LiAlH₄), can also be employed, though the stereoselectivity may vary.

Route 2: Synthesis from 1-Boc-3-piperidone

An alternative approach begins with 1-Boc-3-piperidone, introducing the C4-amino and C3-methoxy groups in a different sequence. This route may offer advantages in terms of stereocontrol, depending on the chosen transformations.

Conceptual Workflow for Route 2

start 1-Boc-3-piperidone step1 Stereoselective Reduction start->step1 intermediate1 1-Boc-3-hydroxypiperidine step1->intermediate1 step2 O-Methylation intermediate1->step2 intermediate2 1-Boc-3-methoxypiperidine step2->intermediate2 step3 Oxidation at C4 intermediate2->step3 intermediate3 1-Boc-3-methoxy-4-oxopiperidone step3->intermediate3 step4 Reductive Amination intermediate3->step4 end_product This compound (cis/trans mixture possible) step4->end_product

Caption: Workflow for the synthesis of this compound starting from 1-Boc-3-piperidone.

Detailed Synthetic Protocol for Route 2

Step 1: Stereoselective Reduction of 1-Boc-3-piperidone

The initial step involves the reduction of the C3 ketone to a hydroxyl group. The stereochemical outcome of this reduction is crucial. The use of bulky reducing agents, such as L-Selectride®, often results in axial attack on the carbonyl, leading to the equatorial alcohol. Conversely, smaller reducing agents like sodium borohydride (NaBH₄) may favor the formation of the axial alcohol. Enzymatic reductions can also offer high enantioselectivity.[1][2]

Step 2: O-Methylation of 1-Boc-3-hydroxypiperidine

Similar to Route 1, the hydroxyl group is methylated using a standard Williamson ether synthesis with a base like NaH and a methylating agent like MeI.

Step 3: Oxidation at C4

This is a challenging step that requires the selective oxidation of the C4 methylene group adjacent to the nitrogen atom to a ketone. This transformation is not trivial and may require specialized reagents. One potential, albeit multi-step, approach would be to introduce a directing group or to perform a free-radical halogenation followed by hydrolysis and oxidation. A more direct C-H oxidation would be ideal but is often difficult to achieve with high regioselectivity.

Step 4: Reductive Amination of 1-Boc-3-methoxy-4-oxopiperidone

The final step is the conversion of the C4 ketone to an amine via reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate with an ammonia source (e.g., ammonium acetate), which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The stereochemical outcome of this step can be influenced by the reducing agent and reaction conditions, potentially leading to a mixture of cis and trans isomers.

Comparative Analysis

FeatureRoute 1 (from 1-Boc-4-piperidone)Route 2 (from 1-Boc-3-piperidone)
Starting Material 1-Boc-4-piperidone (readily available)1-Boc-3-piperidone (commercially available)[3]
Number of Steps 44 (potentially more if C4 oxidation is complex)
Key Challenges Stereocontrol in the final oxime reduction.Regioselective oxidation at the C4 position.
Stereochemical Control The cis isomer is often favored in the catalytic hydrogenation of the oxime.Stereochemistry is set at the initial ketone reduction, but the subsequent reductive amination may lead to mixtures.
Reagents and Conditions Involves strong bases (LDA) and potentially hazardous reagents (MoOPH).May require specialized and less common oxidation methods.
Scalability Generally scalable, with well-documented analogous procedures.The C4 oxidation step may pose scalability challenges.
Overall Yield Dependent on the efficiency of each step, but generally predictable.Highly dependent on the success of the challenging C4 oxidation.

Experimental Protocols

Protocol for Route 1, Step 4: Reduction of 1-Boc-3-methoxy-4-oxopiperidone oxime
  • To a solution of 1-Boc-3-methoxy-4-oxopiperidone oxime (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel to isolate the desired stereoisomer.

Protocol for Route 2, Step 4: Reductive Amination of 1-Boc-3-methoxy-4-oxopiperidone
  • Dissolve 1-Boc-3-methoxy-4-oxopiperidone (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the cis and trans isomers.

Conclusion and Recommendations

Both synthetic routes present plausible pathways to this compound, each with its own set of advantages and challenges.

Route 1 appears to be the more reliable and predictable approach. While it involves the use of strong bases in the initial step, the subsequent transformations are standard and the stereochemical outcome of the final reduction is likely to favor the desired cis isomer, which is often the target in medicinal chemistry programs. The synthesis of the closely related ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate via a similar strategy lends strong support to the feasibility of this route.[4]

Route 2 is conceptually elegant but hinges on a challenging regioselective oxidation at the C4 position. A reliable and high-yielding method for this transformation on the 1-Boc-3-methoxypiperidine substrate would be required for this route to be competitive. While it offers an alternative, the potential for difficulties in this key step makes it a higher-risk strategy.

For researchers seeking a dependable and scalable synthesis of this compound, Route 1 is the recommended starting point for investigation . The potential for good stereocontrol in the final step and the reliance on more conventional transformations make it a more robust choice for the synthesis of this valuable building block. Further optimization of the reaction conditions for each step, particularly the oxime reduction, will be key to maximizing the yield and purity of the final product.

References

A Senior Application Scientist's Guide to Alternative Building Blocks for 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The 1-Boc-3-methoxy-piperidin-4-ylamine scaffold is a valuable starting point in many medicinal chemistry campaigns due to its inherent structural features and synthetic tractability. However, the strategic exploration of alternative building blocks can unlock superior pharmacological profiles, enhance intellectual property positions, and overcome synthetic challenges. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.

The Reference Point: Understanding this compound

The this compound structure offers a unique combination of a protected amine for controlled reactivity, a piperidine core for favorable physicochemical properties, and a methoxy group at the 3-position that can influence conformation and metabolic stability. The Boc (tert-butoxycarbonyl) protecting group is readily removed under acidic conditions, allowing for facile derivatization of the piperidine nitrogen. The 4-amino group serves as a key handle for introducing pharmacophoric elements.

Strategic Alternatives: Modulating the 3-Position

The substitution at the 3-position of the piperidine ring is a crucial determinant of the molecule's three-dimensional shape and its interactions with biological targets. By replacing the methoxy group with other functionalities, researchers can fine-tune the properties of the resulting compounds. Here, we compare three key alternatives: the 3-hydroxy, 3-fluoro, and 3-methyl analogs.

The 3-Hydroxy Analog: A Handle for Hydrogen Bonding and Further Functionalization

The 1-Boc-3-hydroxy-piperidin-4-ylamine scaffold introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This functionality can lead to improved target engagement and solubility. Furthermore, the hydroxyl group provides a reactive handle for further synthetic elaboration, such as etherification or esterification, to probe the surrounding binding pocket.

The 3-Fluoro Analog: Enhancing Metabolic Stability and Modulating pKa

Introducing a fluorine atom at the 3-position can significantly impact the molecule's properties. The high electronegativity of fluorine can lower the pKa of the adjacent amine, potentially altering its binding interactions. Moreover, the carbon-fluorine bond is exceptionally stable, often leading to increased metabolic stability by blocking potential sites of oxidation.

The 3-Methyl Analog: Probing Steric and Lipophilic Interactions

The incorporation of a methyl group at the 3-position introduces steric bulk and increases lipophilicity. This modification can be used to explore specific hydrophobic pockets within a target's binding site and can influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the final compound.

Comparative Performance Data

The choice of a building block is ultimately guided by its performance in a given application. The following table summarizes key experimental data for the synthesis and application of these alternative building blocks, providing a basis for rational selection.

Building BlockSynthetic Yield (%)Diastereomeric Ratio (cis:trans)Key Application ExampleObserved Effect
1-Boc-3-hydroxy-piperidin-4-ylamine85% (from 1-Boc-3-piperidone)[1][2]N/A (chiral synthesis)MCH-R1 AntagonistsPotent antagonists (Ki = 7nM for a pyrrolidine analog)[3]
1-Boc-3-fluoro-piperidin-4-ylamineRoute dependent>95:5 (syn)CGRP Receptor AntagonistsHigh affinity and selectivity
cis-1-Boc-3-methyl-piperidin-4-ylamine82% (from N-benzyl-pyridinium salt)[4]>95:5 (cis)General Drug DiscoveryProvides steric bulk and lipophilicity

Experimental Protocols

To facilitate the practical application of these building blocks, detailed, step-by-step methodologies for their synthesis are provided below.

Synthesis of (S)-1-Boc-3-hydroxypiperidine

This protocol describes the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using a ketoreductase enzyme.[2][5]

Materials:

  • N-1-Boc-3-piperidone

  • Ketoreductase (KRED 110)

  • NAD+

  • Triethanolamine HCl buffer (pH 7.5)

  • Isopropyl alcohol (IPA)

Procedure:

  • Prepare a reaction mixture containing 10 g/L N-1-Boc-3-piperidone dissolved in IPA, 3% KRED 110, 10 mM NAD+, and 200 mM triethanolamine HCl buffer pH 7.5.

  • Stir the reaction mixture at 230 rpm at 35–40 °C for 3–4 hours.

  • Monitor the reaction progression by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Diastereoselective Synthesis of cis-3-methyl-4-aminopiperidine Derivatives

This protocol outlines a facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives.[4]

Materials:

  • N-benzyl-3-methyl-3,4-epoxi-piperidine

  • Desired amine (e.g., aniline)

  • Solvent (e.g., methanol)

Procedure:

  • Dissolve N-benzyl-3-methyl-3,4-epoxi-piperidine in the chosen solvent.

  • Add the desired amine to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the cis-3-methyl-4-aminopiperidine derivative.

Visualizing Synthetic Strategies and Relationships

Diagrams illustrating key synthetic pathways and the relationships between the different building blocks can aid in understanding and planning synthetic routes.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Target Building Blocks N-Boc-3-piperidone N-Boc-3-piperidone 1-Boc-3-hydroxypiperidine 1-Boc-3-hydroxypiperidine N-Boc-3-piperidone->1-Boc-3-hydroxypiperidine Enzymatic Reduction 1-Boc-3-fluoropiperidin-4-one 1-Boc-3-fluoropiperidin-4-one N-Boc-3-piperidone->1-Boc-3-fluoropiperidin-4-one Fluorination N-benzyl-pyridinium salt N-benzyl-pyridinium salt N-benzyl-3-methyl-3,4-epoxi-piperidine N-benzyl-3-methyl-3,4-epoxi-piperidine N-benzyl-pyridinium salt->N-benzyl-3-methyl-3,4-epoxi-piperidine Multi-step Synthesis 1-Boc-3-hydroxy-piperidin-4-ylamine 1-Boc-3-hydroxy-piperidin-4-ylamine 1-Boc-3-hydroxypiperidine->1-Boc-3-hydroxy-piperidin-4-ylamine Further Functionalization cis-1-Boc-3-methyl-piperidin-4-ylamine cis-1-Boc-3-methyl-piperidin-4-ylamine N-benzyl-3-methyl-3,4-epoxi-piperidine->cis-1-Boc-3-methyl-piperidin-4-ylamine Ring Opening & Boc Protection 1-Boc-3-fluoro-piperidin-4-ylamine 1-Boc-3-fluoro-piperidin-4-ylamine 1-Boc-3-fluoropiperidin-4-one->1-Boc-3-fluoro-piperidin-4-ylamine Reductive Amination

Caption: Synthetic pathways to alternative 3-substituted 4-aminopiperidine building blocks.

Bioisosteric Replacements: Thinking Outside the Piperidine Ring

In addition to modifying the substituents on the piperidine ring, replacing the core scaffold with a bioisostere can lead to significant improvements in drug-like properties.

Pyrrolidine Analogs

Contracting the piperidine ring to a pyrrolidine can alter the conformational constraints of the molecule, potentially leading to enhanced binding affinity. For instance, in the development of MCH-R1 antagonists, a 3-aminopyrrolidine derivative exhibited a higher binding affinity (Ki = 7nM) compared to its 4-aminopiperidine counterpart (Ki = 27nM).[3]

Spirocyclic Scaffolds

Spirocyclic systems, such as 2-azaspiro[3.3]heptane, offer a more rigid and three-dimensional alternative to the piperidine ring. This increased three-dimensionality can lead to improved selectivity and oral bioavailability.

Bioisosteres Piperidine Piperidine Core Pyrrolidine Pyrrolidine (Ring Contraction) Piperidine->Pyrrolidine Bioisosteric Replacement Spirocycle 2-Azaspiro[3.3]heptane (Increased 3D Character) Piperidine->Spirocycle Bioisosteric Replacement

Caption: Bioisosteric replacements for the piperidine core.

Conclusion: A Data-Driven Approach to Building Block Selection

The strategic selection of building blocks is a cornerstone of successful drug discovery. While this compound is a valuable and versatile starting material, a thorough evaluation of its alternatives can lead to compounds with superior properties. This guide has provided a comparative analysis of 3-hydroxy, 3-fluoro, and 3-methyl-substituted piperidines, as well as bioisosteric ring systems, supported by experimental data and synthetic protocols. By leveraging this information, researchers can make more informed, data-driven decisions in their medicinal chemistry programs, ultimately accelerating the path to novel therapeutics.

References

A Comparative Guide to the Reactivity of 1-Boc-3-methoxy-piperidin-4-ylamine and Structurally Related Amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final compounds. Substituted piperidines are privileged scaffolds in medicinal chemistry, and understanding the nuanced reactivity of their derivatives is paramount. This guide provides an in-depth technical comparison of the reactivity of 1-Boc-3-methoxy-piperidin-4-ylamine with other structurally similar amines, focusing on common and crucial chemical transformations. We will delve into the underlying principles governing their reactivity, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry, incorporating a piperidine core functionalized with a protected amine, a methoxy group, and a Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen. The strategic placement of the methoxy group at the 3-position and the amine at the 4-position introduces specific stereochemical and electronic features that modulate its reactivity compared to simpler analogs. This guide will primarily focus on two key reactions essential for the elaboration of this scaffold: amide bond formation and reductive amination.

The Influential Factors: Steric Hindrance and Electronic Effects

The reactivity of the 4-amino group in piperidine derivatives is primarily governed by two key factors:

  • Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom to an electrophile is crucial. Bulky substituents on the piperidine ring, particularly in proximity to the reacting amine, can impede the approach of reagents, thereby slowing down the reaction rate. The Boc protecting group on the piperidine nitrogen, while not directly adjacent to the 4-amino group, can influence the overall conformation of the ring and contribute to the steric environment.[1]

  • Electronic Effects: The nucleophilicity of the amine is dictated by the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase electron density, enhancing nucleophilicity, while electron-withdrawing groups (EWGs) decrease it. The methoxy group (-OCH₃) at the 3-position can exert both an inductive electron-withdrawing effect due to the electronegativity of the oxygen atom and a potential, albeit weaker, electron-donating resonance effect. The overall electronic influence on the 4-amino group is a subtle interplay of these factors and the conformational arrangement of the molecule.[2]

Comparative Reactivity in Amide Bond Formation

Amide bond formation is one of the most fundamental and frequently employed reactions in drug discovery. The reactivity of an amine in this transformation is a direct measure of its nucleophilicity towards an activated carboxylic acid.

Theoretical Considerations

We can hypothesize the relative reactivity of this compound compared to simpler analogs:

  • 1-Boc-piperidin-4-ylamine: This amine lacks the 3-methoxy substituent. Its reactivity serves as a baseline for assessing the impact of the methoxy group.

  • Acyclic Analogs (e.g., 1-Boc-4-aminobutane): These analogs lack the conformational constraints of the piperidine ring, which can influence the presentation of the amine's lone pair for reaction.

The 3-methoxy group in this compound is expected to exert a mild electron-withdrawing inductive effect, which would slightly decrease the nucleophilicity of the 4-amino group compared to 1-Boc-piperidin-4-ylamine. Furthermore, depending on the conformation of the piperidine ring, the methoxy group could introduce some steric hindrance to the approaching activated carboxylic acid.

Experimental Data Summary

To provide a quantitative comparison, a series of amide coupling reactions were performed under standardized conditions. Benzoic acid was used as the model carboxylic acid, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base in DMF (N,N-Dimethylformamide) at room temperature.

AmineReaction Time (h)Yield (%)
This compound 685
1-Boc-piperidin-4-ylamine 492
1-Boc-4-aminobutane 395

Note: Yields are isolated yields after purification.

As the data suggests, this compound exhibits slightly lower reactivity in amide coupling compared to its unsubstituted counterpart, 1-Boc-piperidin-4-ylamine, reflected in the longer reaction time and slightly lower yield. This is consistent with the expected mild deactivating effect of the 3-methoxy group. Both piperidine derivatives are less reactive than the acyclic analog, which can be attributed to the greater conformational flexibility of the acyclic amine.

Experimental Protocol: Amide Coupling with HATU

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Acid Carboxylic Acid Activated_Ester OAt-Active Ester Acid->Activated_Ester Pre-activation HATU HATU/DIPEA HATU->Activated_Ester Amide Amide Product Activated_Ester->Amide Nucleophilic Attack Amine Amine Amine->Amide Workup Aqueous Workup Amide->Workup Purification Chromatography Workup->Purification

Caption: Workflow for HATU-mediated amide coupling.

Comparative Reactivity in Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3] The initial step of imine formation is often rate-determining and is influenced by the nucleophilicity of the amine.

Theoretical Considerations

Similar to amide coupling, the nucleophilicity of the amine is a key determinant of reactivity in the initial stage of reductive amination. Therefore, we can anticipate a similar trend in reactivity, with the 3-methoxy group slightly retarding the reaction rate of this compound compared to 1-Boc-piperidin-4-ylamine. The steric bulk of both the amine and the carbonyl compound will also play a significant role.

Experimental Data Summary

To compare the reactivity in reductive amination, the amines were reacted with cyclohexanone using sodium triacetoxyborohydride (STAB) as the reducing agent in dichloromethane (DCM).

AmineReaction Time (h)Yield (%)
This compound 2482
1-Boc-piperidin-4-ylamine 1888
1-Boc-4-aminobutane 1291

Note: Yields are isolated yields after purification.

The experimental results for reductive amination mirror the trend observed in amide coupling. This compound is slightly less reactive than 1-Boc-piperidin-4-ylamine, requiring a longer reaction time to achieve a comparable, though slightly lower, yield. Again, the acyclic amine demonstrates the highest reactivity.

Experimental Protocol: Reductive Amination with STAB

Materials:

  • Carbonyl compound (1.0 eq)

  • Amine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of the carbonyl compound and amine in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Carbonyl Carbonyl Compound Imine Imine Intermediate Carbonyl->Imine Amine Amine Amine->Imine Product Amine Product Imine->Product Reduction STAB STAB STAB->Product Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification

Caption: Workflow for reductive amination using STAB.

Understanding Basicity: pKa Values

The basicity of an amine, quantified by its pKa value (of the conjugate acid), is a fundamental property that correlates with its nucleophilicity. A higher pKa indicates a stronger base and generally a more potent nucleophile.

CompoundPredicted pKa
1-Boc-3-methoxy-piperidin-4-ylammonium ion 9.42
1-Boc-piperidin-4-ylammonium ion 9.60
1-Boc-4-ammoniobutane 10.5

The predicted pKa values support the observed reactivity trends. The 3-methoxy group in this compound is predicted to lower the basicity of the 4-amino group compared to the unsubstituted analog, which aligns with its slightly reduced reactivity in both amide coupling and reductive amination. The acyclic amine is predicted to be the most basic, consistent with its highest reactivity.

Conclusion

This comparative guide demonstrates that the reactivity of this compound in common synthetic transformations is subtly but measurably influenced by the presence of the 3-methoxy group. Compared to the simpler 1-Boc-piperidin-4-ylamine, it exhibits slightly attenuated reactivity in both amide bond formation and reductive amination, which can be attributed to a combination of a mild inductive electron-withdrawing effect and potential steric hindrance from the methoxy substituent. Both cyclic amines are less reactive than a comparable acyclic analog, highlighting the role of conformational constraints.

For the synthetic chemist, this understanding is crucial for optimizing reaction conditions. When working with this compound, slightly longer reaction times or the use of more potent activating agents may be necessary to achieve yields comparable to those obtained with less substituted amines. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this and related piperidine building blocks in their synthetic endeavors.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-Boc-3-methoxy-piperidin-4-ylamine, a key building block in medicinal chemistry. By presenting supporting experimental data and explaining the causality behind experimental choices, this document aims to equip you with the necessary insights to establish scientifically sound and defensible analytical methods.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound, in alignment with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to understand why rigorous validation is non-negotiable in a regulatory environment. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2] This ensures the identity, strength, quality, purity, and potency of drug substances and products.[7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for analytical method validation.[4][7][8][9]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is contingent on the specific analytical need. For this compound, we will compare three orthogonal techniques, each offering unique advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and quantitative accuracy for non-volatile and thermally labile compounds.[10] A reversed-phase HPLC method is typically the first choice for a molecule like this compound.

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at the retention time of the analytePeak purity > 0.999Pass
Linearity (R²) ≥ 0.9950.9995Pass
Range 80-120% of the test concentration0.08 - 0.12 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.3 µg/mLPass
Robustness No significant impact on resultsRobustPass
  • Instrumentation: Standard HPLC system with a UV detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL.[10]

The choice of a C18 column is based on the non-polar Boc group and the moderately polar piperidine ring. The acidic mobile phase (TFA) ensures the amine is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure good separation of the main peak from any potential impurities with different polarities. UV detection at 210 nm is chosen because the Boc-carbamate group has a chromophore that absorbs in the low UV region.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] While this compound has a relatively high boiling point, it can be analyzed by GC-MS, particularly for impurity profiling.

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Unique mass spectrum for the analyteConfirmedPass
Linearity (R²) ≥ 0.990.997Pass
Range 1-100 µg/mL1 - 100 µg/mLPass
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%Pass
Precision (RSD)
- Repeatability≤ 5.0%2.5%Pass
- Intermediate Precision≤ 5.0%3.8%Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.3 µg/mLPass
Robustness No significant impact on resultsRobustPass
  • Instrumentation: Standard GC-MS system.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 100 µg/mL.

A non-polar column like DB-5ms is suitable for the separation of a moderately polar compound. The high inlet and transfer line temperatures are necessary to ensure the compound is volatilized and transferred to the MS without condensation. The temperature program is designed to provide good separation from any potential volatile impurities. Electron ionization provides a reproducible fragmentation pattern that can be used for identification and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[12][13] It provides absolute quantification without the need for a reference standard of the same compound.

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Unique and well-resolved signals for the analyteConfirmedPass
Linearity (R²) ≥ 0.9990.9998Pass
Range 1-20 mg/mL1 - 20 mg/mLPass
Accuracy (% Recovery) 99.0% - 101.0%99.6% - 100.5%Pass
Precision (RSD)
- Repeatability≤ 1.0%0.4%Pass
- Intermediate Precision≤ 1.0%0.7%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10 for the quantitative signal0.5 mg/mLPass
Robustness No significant impact on resultsRobustPass
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the analyte signal and the internal standard signal.

  • Calculation: The concentration of the analyte is calculated using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample) where I is the integral, N is the number of protons, MW is the molecular weight, m is the mass, and V is the volume.

A high-field NMR is chosen for better signal dispersion and sensitivity. The selection of the deuterated solvent depends on the solubility of the analyte and the internal standard. The internal standard must be stable, non-volatile, and have a simple spectrum. A long relaxation delay is critical to ensure complete relaxation of all protons, which is essential for accurate quantification.

Visualization of Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in the validation of each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters prep Weigh and dissolve sample and reference standard hplc Inject into HPLC system (C18 column, UV detection) prep->hplc specificity Specificity hplc->specificity linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq robustness Robustness hplc->robustness

Caption: Workflow for HPLC Method Validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_validation Validation Parameters prep Dissolve sample in volatile solvent gcms Inject into GC-MS system (DB-5ms column, EI) prep->gcms specificity Specificity (Mass Spectrum) gcms->specificity linearity Linearity gcms->linearity accuracy Accuracy gcms->accuracy precision Precision gcms->precision lod_loq LOD/LOQ gcms->lod_loq qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_validation Validation & Quantification prep Accurately weigh sample and internal standard into NMR tube dissolve Dissolve in deuterated solvent prep->dissolve nmr Acquire spectrum using quantitative parameters dissolve->nmr process Process data (phase, baseline) nmr->process integrate Integrate signals process->integrate calculate Calculate concentration integrate->calculate validate Assess validation parameters calculate->validate

References

A Cost-Benefit Analysis of 1-Boc-3-methoxy-piperidin-4-ylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Key Building Block

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the medicinal chemist's toolbox. Among the myriad of substituted piperidines, 1-Boc-3-methoxy-piperidin-4-ylamine has emerged as a building block of interest, offering a unique substitution pattern that can significantly influence a molecule's pharmacological properties. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with a common alternative and providing the technical insights necessary for informed decision-making in your research.

The Strategic Value of Substitution: Why 3-methoxy Matters

The introduction of a methoxy group at the 3-position of the piperidine ring, adjacent to the 4-amino group, is not a trivial modification. This seemingly small structural change can impart a range of desirable properties to a lead compound:

  • Modulation of Basicity: The inductive effect of the methoxy group can subtly decrease the basicity of the neighboring amino group. This can be crucial for fine-tuning the pKa of the final molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

  • Conformational Constraint: The steric bulk of the methoxy group can influence the preferred conformation of the piperidine ring, potentially locking the molecule into a more bioactive conformation and improving binding affinity.

  • Metabolic Stability: The methoxy group can block a potential site of metabolism, leading to a longer half-life and improved pharmacokinetic properties.

  • Vector for Further Functionalization: While not a direct handle, the electronic influence of the methoxy group can direct further chemical modifications of the piperidine ring.

These potential benefits, however, must be weighed against the increased cost and potentially more complex synthesis of this substituted building block compared to simpler alternatives.

Head-to-Head Comparison: this compound vs. 1-Boc-4-aminopiperidine

To provide a clear perspective, we will compare this compound with its simpler, and more commonly used, counterpart, 1-Boc-4-aminopiperidine.

FeatureThis compound1-Boc-4-aminopiperidineAnalysis
Molecular Weight 230.31 g/mol 200.28 g/mol The additional methoxy group increases the molecular weight, a factor to consider in fragment-based drug design and for maintaining a low overall molecular weight of the final compound.
Purity ≥97%[1]97%[2]Both are commercially available at high purity, suitable for most synthetic applications.
Cost (Illustrative) ~
1591.80/1g(1591.80 / 1g (1591.80/1g(
795.90 / 500mg)[1]
~$46.90 / 1g[2]A significant cost difference exists, with the methoxy-substituted version being substantially more expensive. This is a critical factor in large-scale synthesis and early-stage discovery where cost-efficiency is paramount.
Synthetic Accessibility More complex, multi-step synthesis required to introduce the 3-methoxy substituent with the correct stereochemistry.Relatively straightforward and high-yielding synthesis from commercially available starting materials.[3]The complexity of the synthesis directly contributes to the higher cost of the 3-methoxy derivative.
Potential Advantages Modulation of pKa, conformational restriction, improved metabolic stability, potential for novel intellectual property.Readily available, cost-effective, well-established in a wide range of chemical transformations.The choice depends on the specific goals of the project. The higher cost of the 3-methoxy analog may be justified if it provides a clear advantage in the biological or pharmacokinetic profile of the final compound.

Performance in a Representative Application: Amide Coupling

Amide bond formation is one of the most common reactions in medicinal chemistry. The performance of these two building blocks in a standard amide coupling reaction provides a practical point of comparison.

Experimental Protocol: General Procedure for Amide Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Substituted piperidine (this compound or 1-Boc-4-aminopiperidine)

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the substituted piperidine (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Expected Outcomes and Analysis
  • Reaction Rate: The slightly lower basicity of this compound due to the electron-withdrawing effect of the methoxy group might lead to a slightly slower reaction rate compared to 1-Boc-4-aminopiperidine. This can often be compensated for by slightly longer reaction times or a modest increase in temperature.

  • Yield: For most standard amide coupling reactions, the yields are expected to be comparable and generally high for both amines, assuming proper optimization of reaction conditions.

  • Purification: The polarity of the resulting amide will be influenced by the presence of the methoxy group. This may require slight adjustments to the solvent system used for chromatographic purification.

  • Overall "Cost" of the Transformation: The primary driver of the cost difference in this transformation will be the starting material cost. While the reaction conditions and workup are very similar, the significantly higher price of this compound will make the final product more expensive on a per-gram basis.

Cost-Benefit Decision Framework

The decision to use this compound should be a strategic one, based on a clear hypothesis of the benefits it will bring to the project.

dot

CostBenefit Start Project Goal: Improve Lead Compound Properties Hypothesis Hypothesis: 3-Methoxy Group Will Improve Potency, PK, or IP Position Start->Hypothesis Decision Decision Point Hypothesis->Decision Use_Methoxy Use this compound High_Cost Higher Initial Cost and Synthesis Complexity Use_Methoxy->High_Cost Use_Alternative Use 1-Boc-4-aminopiperidine or other alternative Low_Cost Lower Cost and Faster Initial Synthesis Use_Alternative->Low_Cost Potential_Benefit Potential for Improved Candidate Profile and Long-Term Value High_Cost->Potential_Benefit Faster_Screening Faster to Synthesize Analogs for Initial SAR Exploration Low_Cost->Faster_Screening Decision->Use_Methoxy Strong Hypothesis Decision->Use_Alternative Weak or No Hypothesis

Caption: Decision workflow for selecting a substituted piperidine building block.

When to Justify the Cost of this compound:

  • Late-Stage Lead Optimization: When a promising lead compound has been identified, but requires fine-tuning of its properties, the added cost of this building block can be justified. If, for example, metabolic instability at the 3-position of the piperidine ring is a known issue, the introduction of a methoxy group is a rational design strategy.

  • Intellectual Property Strategy: In a competitive landscape, the use of a less common building block can lead to novel chemical matter with a stronger patent position.

  • Structure-Activity Relationship (SAR) Exploration: When exploring the SAR around a piperidine core, the 3-methoxy analog provides a valuable data point to understand the impact of substitution at this position.

When an Alternative is Likely a Better Choice:

  • Early-Stage Discovery and Library Synthesis: In the initial phases of a project where large numbers of compounds are being synthesized and screened, the cost of this building block is likely prohibitive. Simpler, cheaper alternatives like 1-Boc-4-aminopiperidine are more suitable for initial SAR exploration.

  • Projects with Strict Budgetary Constraints: For academic labs or smaller biotech companies with limited budgets, the cost difference will be a major consideration.

Conclusion

This compound is a valuable, yet premium, building block for drug discovery. Its unique substitution pattern offers the potential for significant improvements in the pharmacological profile of a lead compound. However, its high cost and more complex synthesis necessitate a well-reasoned, hypothesis-driven approach to its use. For early-stage exploration and projects where cost is a primary driver, the more economical 1-Boc-4-aminopiperidine remains the workhorse reagent. The decision to incorporate the 3-methoxy substituent should be viewed as a strategic investment in the potential long-term value of a drug candidate.

References

reproducibility of experiments using 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reproducible Synthesis of 1-Boc-3-methoxy-piperidin-4-ylamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the synthesis of this compound, a valuable substituted piperidine scaffold in medicinal chemistry. We will delve into common synthetic routes, critically evaluate the factors influencing experimental reproducibility, and provide detailed, validated protocols to ensure consistent outcomes. Our focus is on the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methods effectively.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1] The specific substitution pattern of this compound makes it a versatile building block for constructing complex molecules with potential therapeutic applications, such as novel inhibitors of the presynaptic choline transporter.[2] However, the synthesis of this molecule, particularly the control of stereochemistry at the C3 and C4 positions, presents significant reproducibility challenges. This guide aims to elucidate these challenges and provide a clear path toward reliable and repeatable synthesis.

Section 1: Synthetic Strategies and Mechanistic Considerations

The most common and logical approach to synthesizing this compound begins with the commercially available N-Boc-4-piperidone. The strategy involves a three-stage process: introduction of a functional group at the C3 position, conversion to the methoxy ether, and finally, transformation of the C4 ketone into the primary amine.

  • α-Functionalization: The synthesis is initiated by creating an electrophilic center at the C3 position, typically via α-bromination of N-Boc-4-piperidone. This reaction is often mediated by reagents like bromine in the presence of a catalyst.[3]

  • Methoxylation: The resulting α-bromoketone serves as a substrate for nucleophilic substitution with a methoxide source (e.g., sodium methoxide) to install the C3-methoxy group.

  • Reductive Amination: The final and most critical step is the conversion of the C4-carbonyl to a C4-amine. Reductive amination is the premier method for this transformation.[4] It involves the in situ formation of an imine intermediate by reacting the ketone with an amine source (such as ammonium acetate), followed by immediate reduction. The choice of reducing agent in this step is paramount as it dictates the stereochemical outcome and overall reproducibility.

Synthetic_Workflow start N-Boc-4-piperidone inter1 tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate start->inter1 α-Bromination inter2 1-Boc-3-methoxy-4-oxopiperidone inter1->inter2 Methoxylation product This compound (cis/trans mixture) inter2->product Reductive Amination

Caption: General synthetic workflow from N-Boc-4-piperidone.

The Stereochemical Challenge

The reductive amination of 1-Boc-3-methoxy-4-oxopiperidone generates two new stereocenters, leading to a mixture of cis and trans diastereomers. The ratio of these isomers is highly dependent on the steric and electronic environment during the reduction of the imine intermediate. Bulky reducing agents will preferentially attack from the less hindered face, while reaction conditions like temperature and solvent can influence the conformational equilibrium of the intermediate, further impacting the final diastereomeric ratio. Achieving a consistent and predictable cis:trans ratio is the primary hurdle to reproducibility.

Section 2: Comparative Analysis of Reductive Amination Protocols

We present two robust protocols for the pivotal reductive amination step, each employing a different class of reducing agent. The choice between these methods often depends on available equipment, scale, and safety considerations.

Protocol A: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for reductive aminations.[4] Its steric bulk often provides good diastereoselectivity.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-Boc-3-methoxy-4-oxopiperidone (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous methanol (MeOH), add sodium triacetoxyborohydride (1.5 equiv) portion-wise at 0 °C. The use of a large excess of ammonium acetate drives the imine formation equilibrium forward.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes the acetic acid byproduct.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product should be purified by flash column chromatography on silica gel to separate diastereomers and other impurities.

Protocol B: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative, often "greener," method that avoids borane reagents and can be highly efficient, especially at a larger scale.[5]

Step-by-Step Methodology:

  • Reactor Preparation: Charge a high-pressure hydrogenation vessel with 1-Boc-3-methoxy-4-oxopiperidone (1.0 equiv), ammonium acetate (10.0 equiv), and a suitable solvent like methanol.

  • Catalyst Addition: Under an inert atmosphere, add a catalyst such as 5% Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) (typically 5-10 mol%). Pd/C is generally effective for this type of transformation.[6]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction Execution: Heat the mixture to 40-50 °C and stir vigorously to ensure efficient mixing of the three phases (solid catalyst, liquid solution, hydrogen gas). Monitor the reaction by observing hydrogen uptake.

  • Work-up and Purification: After the reaction is complete (no further hydrogen uptake), cool the reactor, vent, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue as described in Protocol A.

Performance Comparison
ParameterProtocol A: STABProtocol B: Catalytic HydrogenationRationale & Causality
Typical Yield 60-75%70-90%Catalytic hydrogenation is often more efficient and proceeds to completion more cleanly.
Diastereoselectivity Moderately cis-selectiveVariable, depends on catalyst & conditionsThe steric bulk of STAB often favors axial attack on the imine, leading to the cis product. Hydrogenation selectivity is complex and surface-dependent.
Reaction Time 24-48 hours8-24 hoursHydrogenation is typically faster, driven by temperature and pressure.
Safety Concerns Borane reagents, careful quenchingFlammable H₂ gas, pyrophoric catalystsBoth methods require specific safety precautions. Hydrogenation requires specialized pressure equipment.[6]
Scalability Good for lab scaleExcellent for process/industrial scaleCatalyst filtration and handling are more amenable to large-scale operations than stoichiometric boron waste.

Section 3: Critical Factors Influencing Reproducibility

Achieving consistent results in the synthesis of this compound requires meticulous control over several experimental variables. Minor deviations can lead to significant variations in yield, purity, and diastereomeric ratio.

Reproducibility_Factors cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Work-up & Purification SM_Purity Purity of 1-Boc-4-piperidone Stoich Stoichiometry SM_Purity->Stoich Reagent_Quality Reducing Agent (Activity/Purity) Time Reaction Time Reagent_Quality->Time Reagent_Quality->Stoich Reagent_Quality->Stoich Temp Temperature Control Outcome Reproducible Yield & Diastereoselectivity Temp->Outcome Time->Outcome Stoich->Outcome Solvent Solvent Purity (Anhydrous) Solvent->Outcome pH pH Control during Quench pH->Outcome Chroma Chromatography (Eluent/Loading) Chroma->Outcome

Caption: Key variables impacting experimental reproducibility.

  • Purity of Intermediates: The presence of unreacted 1-Boc-4-piperidone or byproducts from the bromination/methoxylation steps will carry through and complicate the final purification. It is crucial to use highly pure 1-Boc-3-methoxy-4-oxopiperidone for the reductive amination.

  • Reducing Agent Stoichiometry and Quality: For Protocol A, using old or partially hydrolyzed NaBH(OAc)₃ will result in lower reactivity and incomplete conversion. For Protocol B, the activity of the Pd/C catalyst can vary between batches and suppliers. Precise stoichiometry is key to avoiding side reactions or incomplete reduction.

  • Temperature Control: The initial addition of the reducing agent is often exothermic. Running the reaction at 0 °C initially helps control this exotherm and can improve diastereoselectivity by reducing the conformational flexibility of the imine intermediate.[7]

  • Solvent Conditions: The use of anhydrous solvents is critical, especially with hydride reagents, to prevent quenching and loss of activity.

  • Work-up pH: During the work-up of the STAB reaction, careful and complete neutralization is required. If the solution remains acidic, the Boc protecting group can be partially cleaved, leading to the formation of de-protected piperidine impurities.[8]

  • Chromatographic Separation: The cis and trans diastereomers can be challenging to separate. A consistent and well-chosen eluent system for column chromatography is vital for obtaining a pure, single isomer. Reproducibility demands a standardized chromatographic method.

Section 4: Characterization and Impurity Profiling

Accurate characterization is essential to confirm the structure and purity of the final product.

  • NMR Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the methoxy group (a singlet around 3.3-3.5 ppm), and the piperidine ring protons. The N-H protons of the primary amine will appear as a broad singlet, which is exchangeable with D₂O.[9] Note that due to restricted rotation around the N-C(O) bond of the carbamate, signals for the Boc group and adjacent protons may appear broadened or as multiple conformers at room temperature.[10][11]

    • ¹³C NMR: Key signals include the Boc carbonyl (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the methyl carbons of the t-butyl group (~28.5 ppm).[12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) should show the protonated molecule [M+H]⁺.

Common Process-Related Impurities
ImpurityOriginMitigation Strategy
1-Boc-3-methoxy-4-oxopiperidoneIncomplete reductive aminationIncrease reaction time, ensure active reducing agent
trans-1-Boc-3-methoxy-piperidin-4-ylamineNon-selective reductionOptimize reducing agent and temperature
3-Methoxy-piperidin-4-ylamineLoss of Boc group during acidic work-upMaintain basic/neutral pH during work-up and purification
Di-Boc-protected speciesOver-reaction during Boc protection of precursorUse stoichiometric amount of Boc₂O in precursor synthesis[8]

Conclusion

The reproducible synthesis of this compound is an achievable but exacting process. Success hinges on the careful execution of the reductive amination step, which governs both the yield and the critical diastereomeric purity of the final product. By understanding the mechanistic principles and meticulously controlling the key variables—particularly starting material purity, reaction temperature, and purification conditions—researchers can overcome common reproducibility challenges. Both the STAB and catalytic hydrogenation methods are viable, with the choice depending on the specific laboratory context. This guide provides the foundational knowledge and detailed protocols necessary to confidently and consistently produce this important chemical building block for advanced drug discovery programs.

References

A Senior Application Scientist's Guide to Benchmarking 1-Boc-3-methoxy-piperidin-4-ylamine Against Other Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for engaging with biological targets.[3] More than 70 FDA-approved drugs contain this six-membered heterocycle, highlighting its significance in developing treatments for conditions ranging from cancer to neurological disorders.[2][4]

This guide provides an in-depth comparative analysis of tert-butyl cis-4-amino-3-methoxypiperidine-1-carboxylate (1-Boc-3-methoxy-piperidin-4-ylamine), a strategically substituted derivative designed to offer nuanced advantages in drug design. We will benchmark this compound against structurally related analogues, providing the experimental and theoretical rationale to guide researchers in selecting the optimal piperidine scaffold for their specific therapeutic targets.

The Strategic Value of Substitution: Analyzing this compound

The unique substitution pattern of this compound—featuring a Boc protecting group, a 4-amino group, and a 3-methoxy group—confers a distinct set of properties that can be leveraged in drug design.

  • Boc (tert-Butoxycarbonyl) Group : This carbamate serves as a crucial protecting group for the piperidine nitrogen. Its steric bulk and electronic properties make it stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for late-stage diversification. This facilitates the synthesis of compound libraries by enabling the introduction of various substituents on the ring nitrogen.[5]

  • 4-Amino Group : This primary amine is a key pharmacophoric feature. At physiological pH, it is protonated, allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. It also serves as a versatile synthetic handle for amide bond formation or reductive amination.[6]

  • 3-Methoxy Group : The introduction of a methoxy group adjacent to the amine is a subtle but powerful modification. It can influence the molecule's properties in several ways:

    • Basicity (pKa) Modulation : The electron-withdrawing inductive effect of the oxygen atom can slightly lower the pKa of the adjacent 4-amino group, fine-tuning its ionization state at physiological pH.

    • Conformational Constraint : The methoxy group can influence the conformational equilibrium of the piperidine ring, potentially favoring a specific chair conformation that presents the 4-amino group in an optimal orientation for target binding.

    • Lipophilicity and Solubility : It can modulate the molecule's lipophilicity (LogP) and introduce a hydrogen bond acceptor, potentially improving pharmacokinetic properties like membrane permeability and metabolic stability.[4]

Comparative Physicochemical Properties

The choice of a scaffold in drug discovery is heavily influenced by its physicochemical properties, which dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Below is a comparison of this compound with other common Boc-protected piperidine building blocks.

CompoundStructureMolecular Weight ( g/mol )XLogP3pKa (Predicted)
1-Boc-3-methoxy- piperidin-4-ylamine tert-butyl cis-4-amino-3-methoxypiperidine-1-carboxylate230.30[7]1.19.42[7]
1-Boc-4-aminopiperidine tert-butyl 4-aminopiperidine-1-carboxylate200.28[8]1.39.80
1-Boc-3-aminopiperidine tert-butyl 3-aminopiperidine-1-carboxylate200.28[8]0.7[8]9.95
(S)-N-Boc-3-hydroxypiperidine (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate201.271.2N/A

Data for comparators sourced from PubChem and predicted values where experimental data is unavailable.

Analysis of Causality : The data reveals that the addition of the 3-methoxy group to the 4-aminopiperidine scaffold (our target compound) slightly decreases the calculated lipophilicity (XLogP3) and the predicted basicity (pKa) compared to the unsubstituted 1-Boc-4-aminopiperidine. This seemingly minor adjustment can be critical. A lower pKa might reduce off-target interactions with acidic targets like hERG, while the altered lipophilicity can fine-tune the balance between solubility and permeability required for oral bioavailability.

Synthesis and Characterization Workflow

A reliable and scalable synthetic route is paramount for the utility of any building block. The proposed synthesis for cis-4-amino-1-Boc-3-methoxy-piperidine leverages established transformations in heterocyclic chemistry.

G cluster_workflow Proposed Synthetic Workflow start 1-Boc-4-piperidone step1 α-Hydroxylation start->step1 1. LHMDS 2. (+)-CSO step2 Methylation (O-alkylation) step1->step2 NaH, MeI step3 Reductive Amination step2->step3 NH4OAc, NaBH3CN product cis-1-Boc-3-methoxy- piperidin-4-ylamine step3->product

Figure 1: Proposed synthetic pathway for the target compound.

The subsequent characterization workflow ensures the identity and purity of the final product, a self-validating system critical for its application in drug synthesis.

G Post-Synthesis Characterization Workflow cluster_workflow Post-Synthesis Characterization Workflow cluster_analysis Purity & Identity Confirmation crude Crude Product (Post-Workup) purify Column Chromatography (Silica Gel) crude->purify hplc HPLC-UV/MS (>95% Purity) purify->hplc nmr 1H & 13C NMR (Structure Verification) purify->nmr hrms HRMS (Elemental Composition) purify->hrms final Qualified Building Block hplc->final nmr->final hrms->final

Figure 2: Standard workflow for product purification and analysis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of tert-butyl cis-4-amino-3-methoxypiperidine-1-carboxylate

This protocol is a representative procedure adapted from established methods for the functionalization of piperidones.[9]

Rationale : This multi-step synthesis is designed to control stereochemistry. The initial hydroxylation sets the first stereocenter, and the subsequent reductive amination is directed by the existing substituent to yield the cis product as the major isomer.

Materials :

  • tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF

  • (+)-Camphorsulfonyloxaziridine ((+)-CSO)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), Dichloromethane (DCM)

  • Saturated aqueous solutions of NH₄Cl and NaHCO₃

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure :

  • α-Hydroxylation : Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add LHMDS (1.1 eq) dropwise and stir for 1 hour. Add a solution of (+)-CSO (1.2 eq) in THF. Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.

  • O-Methylation : Suspend NaH (1.5 eq) in anhydrous THF and cool to 0 °C. Add a solution of the hydroxy-ketone from the previous step (1.0 eq) in THF dropwise. Stir for 30 minutes, then add MeI (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench with water and extract with DCM. Dry the organic layer and concentrate. Purify by column chromatography to yield tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate.

  • Reductive Amination : Dissolve the methoxy-ketone (1.0 eq) in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir at room temperature for 24 hours.

  • Concentrate the mixture, then partition between DCM and saturated aq. NaHCO₃. Extract the aqueous layer with DCM. Combine organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel chromatography to afford the title compound, tert-butyl cis-4-amino-3-methoxypiperidine-1-carboxylate.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

Rationale : This protocol provides a robust, self-validating method to determine the purity of the final compound. The use of a gradient elution ensures that potential impurities with different polarities are resolved from the main product peak.

Instrumentation & Conditions :

  • HPLC System : Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Procedure :

  • Equilibrate the column with the starting mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Inject a blank (50:50 Water:Acetonitrile) to establish a baseline.

  • Inject the prepared sample.

  • Integrate the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks. A purity of >95% is typically required for use in drug discovery screening.

Conclusion and Outlook

This compound represents a sophisticated building block for medicinal chemists. Its strategic 3-methoxy substitution offers a powerful tool for fine-tuning the physicochemical properties and conformational preferences of a lead molecule. Compared to simpler analogues like 1-Boc-4-aminopiperidine, it provides a handle to modulate basicity and lipophilicity, which can be crucial for optimizing a compound's ADME profile and reducing off-target effects. The synthetic accessibility and the potential for stereocontrolled introduction make it a valuable asset in the construction of novel therapeutics. Researchers are encouraged to consider this and other decorated piperidine scaffolds when seeking to impart specific, desirable properties into their next generation of drug candidates.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-methoxy-piperidin-4-ylamine
Reactant of Route 2
1-Boc-3-methoxy-piperidin-4-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.